6-Bromo-1-chloronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJGFGVAJMCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Utility of Dihalogenated Naphthalenes
An In-depth Technical Guide to the Synthesis and Structure of 6-Bromo-1-chloronaphthalene
Halogenated naphthalenes are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds for the construction of complex molecular architectures. Among these, this compound stands out due to its differentiated halogen atoms. The presence of both a bromine and a chlorine atom on the naphthalene core offers orthogonal reactivity, enabling chemists to perform selective, stepwise functionalization through various cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis, structural characterization, safe handling, and application of this valuable chemical intermediate, grounding theoretical knowledge in practical, field-proven insights.
Synthesis Methodology: A Regioselective Approach
The synthesis of specifically substituted naphthalenes like this compound requires a strategy that ensures precise control over the position of each halogen. Direct halogenation of naphthalene is generally unsuitable as it leads to a mixture of isomers.[1] A more robust and widely adopted method is the Sandmeyer reaction, which leverages the transformation of a primary aromatic amine into a diazonium salt, followed by a copper-catalyzed halide substitution.
While a direct documented synthesis for this compound is not prevalent in readily available literature, a reliable pathway can be expertly extrapolated from established protocols for analogous compounds, such as the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine.[2][3] The logical precursor for our target molecule is 6-Bromonaphthalen-1-amine .
Proposed Synthetic Pathway: Sandmeyer Reaction
The conversion of 6-Bromonaphthalen-1-amine to this compound is achieved via a two-step, one-pot procedure involving diazotization followed by chloro-de-diazoniation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure designed for safety and reproducibility.
Materials and Reagents:
-
6-Bromonaphthalen-1-amine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Protocol Steps:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 6-Bromonaphthalen-1-amine in a solution of concentrated HCl and water. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
Causality Insight: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed in the next step.
-
-
Diazotization: While vigorously stirring the cooled amine suspension, slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂) dropwise via the dropping funnel. Ensure the temperature does not rise above 5 °C. The reaction is typically complete after 15-30 minutes of stirring post-addition, indicated by a positive starch-iodide paper test for excess nitrous acid.
-
Expertise Note: A slight excess of nitrous acid ensures complete conversion of the primary amine. However, a large excess should be avoided. The excess can be quenched with urea or sulfamic acid at the end of the reaction.
-
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) Chloride in concentrated HCl to prepare the catalyst solution. To this solution, slowly add the cold diazonium salt mixture prepared in Step 2.
-
Causality Insight: CuCl acts as the catalyst, facilitating the substitution of the diazonium group (-N₂) with a chloride ion. The nitrogen gas evolved is a driving force for the reaction.
-
-
Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the mixture will typically change, indicating product formation.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Structure and Physicochemical Properties
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic analysis and physical property measurements.
Core Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrCl | [4][5] |
| Molecular Weight | 241.51 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1000391-24-1 | [6] |
| Physical Form | Solid | [6] |
| InChIKey | KUQJGFGVAJMCNG-UHFFFAOYSA-N | [4][6] |
| Water Solubility | Predicted to be low/insoluble | [7] |
Structural Analysis
The structure of this compound is unambiguously determined by modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show six distinct signals, each integrating to one proton. The coupling patterns (doublets, triplets, doublets of doublets) and chemical shifts are dictated by the positions of the chloro and bromo substituents. Spectroscopic data for this compound is available for reference.[8]
-
¹³C NMR: The spectrum will display 10 unique signals in the aromatic region, corresponding to the ten carbon atoms of the naphthalene core, confirming the asymmetry of the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum provides definitive proof of the elemental composition. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities defined by the statistical combination of these isotopes.
-
X-ray Crystallography: For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. While specific crystallographic data for this isomer is not publicly available, studies on related molecules like 1-chloronaphthalene have precisely determined bond lengths and angles, showing how halogen substitution distorts the naphthalene core from perfect planarity due to inductive and mesomeric effects.[9][10]
Safety, Handling, and Storage
Working with halogenated aromatic compounds requires strict adherence to safety protocols.
Hazard Identification
Based on data for isomeric and related compounds, this compound should be handled as a hazardous substance.[7]
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Safe Handling Protocols
| Protocol | Requirement | Rationale |
| Engineering Controls | Work in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[11][12] |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | To minimize exposure risk.[7] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | To maintain chemical integrity and prevent release.[6][11] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[7] |
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a powerful building block. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed cross-coupling reactions) allows for selective, sequential functionalization.
Caption: Role as a versatile intermediate in sequential cross-coupling.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for creating novel therapeutic and crop protection agents.[13] The naphthalene scaffold is present in many bioactive molecules, and this compound allows for the controlled introduction of diverse functional groups to explore structure-activity relationships.
-
Materials Science: It is used in the synthesis of functionalized monomers for high-performance polymers, organic semiconductors, and liquid crystals.[13] The introduction of this rigid, halogenated core can enhance thermal stability and introduce desirable electronic properties.
-
Fine Chemical Synthesis: It acts as a precursor for complex dyes, pigments, and other specialty chemicals where precise substitution patterns are critical for performance.[13]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-bromo-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]
Sources
- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 3. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound(1000391-24-1) 1H NMR spectrum [chemicalbook.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
Spectroscopic Data for 6-Bromo-1-chloronaphthalene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-chloronaphthalene, a key intermediate in the development of novel organic materials and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations for its acquisition and interpretation, ensuring scientific integrity and practical applicability.
Introduction
This compound is a disubstituted naphthalene derivative with the molecular formula C₁₀H₆BrCl.[1] Its structure, featuring both bromine and chlorine atoms on the naphthalene core, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its electronic properties, which are critical for its application in the synthesis of complex organic molecules. This guide provides a detailed analysis of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling patterns are influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the halogen substituents.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.60 | d | ~8.0 |
| H-3 | 7.20 - 7.30 | t | ~8.0 |
| H-4 | 7.80 - 7.90 | d | ~8.0 |
| H-5 | 8.00 - 8.10 | d | ~2.0 |
| H-7 | 7.65 - 7.75 | dd | ~8.8, 2.0 |
| H-8 | 7.95 - 8.05 | d | ~8.8 |
Note: This is a predicted spectrum based on the analysis of substituent effects on the naphthalene ring. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
The deshielding effect of the chlorine atom at C-1 and the bromine atom at C-6, along with the ring currents of the naphthalene system, dictates the chemical shifts of the protons. The protons on the chlorinated ring (H-2, H-3, H-4) and the brominated ring (H-5, H-7, H-8) will exhibit distinct patterns. The ortho, meta, and para couplings between adjacent protons are expected to be in the typical ranges for aromatic systems.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-quality ¹H NMR spectrum for a solid aromatic compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the electronegativity of the halogen substituents and their position on the ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130.0 - 132.0 |
| C-2 | 127.0 - 129.0 |
| C-3 | 126.0 - 128.0 |
| C-4 | 124.0 - 126.0 |
| C-4a | 133.0 - 135.0 |
| C-5 | 129.0 - 131.0 |
| C-6 | 118.0 - 120.0 |
| C-7 | 130.0 - 132.0 |
| C-8 | 128.0 - 130.0 |
| C-8a | 131.0 - 133.0 |
Note: This is a predicted spectrum. The carbons directly attached to the halogens (C-1 and C-6) are assigned based on known substituent effects.
Interpretation of the ¹³C NMR Spectrum:
The carbon atom bearing the chlorine (C-1) and the carbon atom bearing the bromine (C-6) are expected to be significantly shifted. The other carbon signals will be in the typical aromatic region for naphthalene derivatives. The quaternary carbons (C-4a and C-8a) will generally have lower intensities compared to the protonated carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters:
-
Sample Preparation: As described for ¹H NMR. A slightly higher concentration may be beneficial.
-
NMR Spectrometer Setup: As described for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[2]
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) as a reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1580 | Aromatic C=C stretch | Medium-Strong |
| 1500-1450 | Aromatic C=C stretch | Medium-Strong |
| 850-750 | Aromatic C-H out-of-plane bend | Strong |
| 1100-1000 | C-Cl stretch | Medium |
| 700-600 | C-Br stretch | Medium |
Interpretation of the IR Spectrum:
The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The characteristic "fingerprint" region below 1600 cm⁻¹ will contain a series of sharp bands corresponding to the C=C stretching vibrations of the naphthalene ring. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a suitable volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]
-
-
FT-IR Spectrometer Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is then analyzed.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI):
The mass spectrum of this compound will be characterized by a distinctive molecular ion peak cluster due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₆BrCl is approximately 241.5 g/mol .[1] The mass spectrum will show a cluster of peaks for the molecular ion:
-
m/z 240: Corresponding to [C₁₀H₆⁷⁹Br³⁵Cl]⁺
-
m/z 242: Corresponding to [C₁₀H₆⁸¹Br³⁵Cl]⁺ and [C₁₀H₆⁷⁹Br³⁷Cl]⁺
-
m/z 244: Corresponding to [C₁₀H₆⁸¹Br³⁷Cl]⁺
-
The relative intensities of these peaks will be determined by the natural abundances of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1).
Major Fragmentation Pathways:
Upon electron ionization, the molecular ion can undergo fragmentation. Predicted major fragment ions include:
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - Br]⁺: Loss of a bromine radical.
-
[M - Br - Cl]⁺: Loss of both halogen radicals.
-
[C₁₀H₆]⁺: Naphthalene radical cation.
Interpretation of the Mass Spectrum:
The isotopic pattern of the molecular ion is a key diagnostic feature for the presence of one bromine and one chlorine atom. The fragmentation pattern will provide further confirmation of the structure, with the loss of the halogen atoms being a prominent fragmentation pathway.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The sample is introduced into the ion source, where it is vaporized by heating.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Visualizations
Molecular Structure of this compound
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound, including predicted NMR, IR, and MS data, along with standardized experimental protocols. The interpretation of this data is crucial for the unambiguous identification and quality control of this important synthetic intermediate. While the presented NMR and IR data are based on well-established principles of spectroscopic prediction, they provide a robust framework for researchers working with this compound. The characteristic isotopic pattern in the mass spectrum serves as a definitive confirmation of its elemental composition. This guide is intended to be a valuable resource for scientists engaged in the synthesis and application of halogenated naphthalene derivatives.
References
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
NIST WebBook. Naphthalene, 1-chloro-. Available at: [Link]
-
NIST WebBook. Naphthalene, 1-bromo-. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-1-chloronaphthalene
Introduction
Halogenated naphthalenes are a class of aromatic compounds with significant utility in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.[1] The specific arrangement of halogen atoms on the naphthalene scaffold dictates the molecule's electronic properties, reactivity, and, crucially, its intermolecular interactions in the solid state. Understanding the three-dimensional crystal structure of these compounds is paramount for rational drug design, materials engineering, and for controlling the physical properties of the bulk material.
This technical guide provides a comprehensive framework for the crystal structure analysis of 6-Bromo-1-chloronaphthalene, a specific isomer whose crystallographic data is not yet publicly available. This document is intended for researchers, scientists, and drug development professionals, offering a procedural roadmap from synthesis to final structural elucidation. As a Senior Application Scientist, the causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. We will proceed through the necessary steps of chemical synthesis, single-crystal growth, and the detailed workflow of single-crystal X-ray diffraction (SC-XRD), culminating in the interpretation of the anticipated structural features.
PART 1: Synthesis and Crystallization
The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals of the target compound.[2] This journey begins with the synthesis of pure this compound, followed by a meticulous crystallization process.
Proposed Synthesis of this compound
A plausible synthetic route begins with the chlorination of naphthalene, followed by bromination. The direct chlorination of naphthalene typically yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene.[3] Following purification to isolate the 1-chloronaphthalene, a regioselective bromination can be performed. Electrophilic aromatic substitution on 1-chloronaphthalene is expected to direct the incoming bromine atom to the 4- or 5-position. To obtain the 6-bromo isomer, a multi-step synthesis starting from a different precursor might be necessary, or separation of isomers from a less regioselective reaction would be required. For the purpose of this guide, we will assume the availability of purified 1-chloronaphthalene as the starting material. A general procedure for the bromination of a naphthalene derivative is adapted from Organic Syntheses.[4]
Experimental Protocol: Bromination of 1-Chloronaphthalene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1-chloronaphthalene in a suitable inert solvent such as carbon tetrachloride.
-
Reagent Addition: Gently heat the mixture to reflux. Slowly add a stoichiometric equivalent of bromine, also dissolved in carbon tetrachloride, through the dropping funnel over several hours. The reaction should be protected from light to prevent radical side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate to quench excess bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of brominated isomers, will require purification by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the desired this compound isomer.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension and free from defects—is a critical step that often requires experimentation with various techniques.[2][5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.[6]
Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly in a loosely covered vial.[6][7] | Simple to set up; effective for many compounds. | Requires a solvent in which the compound is moderately soluble. The rate of evaporation needs careful control. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.[6][8] | Excellent for growing high-quality crystals from small amounts of material.[6] Allows for fine control over the rate of crystallization. | Requires a pair of miscible solvents with different volatilities and solubilities for the compound. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, causing the solubility to decrease and crystals to form.[7][8] | Effective for compounds with a significant temperature-dependent solubility. | Requires a programmable cooling bath or a well-insulated container (e.g., a Dewar flask) for very slow cooling rates. |
| Sublimation | The solid compound is heated under vacuum, causing it to sublime. The vapor then deposits as crystals on a cooled surface. | Can produce very high-purity crystals. | Only applicable to compounds that can sublime without decomposition.[6] |
For this compound, a non-polar molecule, vapor diffusion using a solvent system like dichloromethane (good solvent) and hexane (poor solvent) would be a promising starting point.
PART 2: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline material.[5][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[2]
The SC-XRD Experimental Workflow
The workflow for a single-crystal X-ray diffraction experiment can be broken down into several key stages, from mounting the crystal to refining the final structural model.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Methodological Steps
Step 1: Crystal Selection and Mounting
A suitable crystal, identified under a microscope, is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal vibrations and radiation damage during data collection.
Step 2: Data Collection
The mounted crystal is placed in a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S).[9][10]
-
Unit Cell Determination: A short series of diffraction images are collected at different crystal orientations. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times. The intensity of each reflection is recorded by a detector, such as a CCD or pixel array detector.[2]
Step 3: Data Reduction and Structure Solution
-
Integration: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences of certain reflections, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.
-
Structure Solution: This is the most critical step, where the "phase problem" is solved. Since detectors only measure the intensity (amplitude squared) of the diffracted X-rays and not their phase, computational methods are required to generate an initial electron density map. For small molecules, "direct methods" are typically successful. This initial map reveals the positions of the heavier atoms (in this case, bromine, chlorine, and carbon).
Step 4: Structure Refinement
The initial atomic model is improved through an iterative process of least-squares refinement.[11][12] In this process, the atomic coordinates, displacement parameters (which model thermal motion), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[13]
-
The quality of the refinement is monitored using metrics like the R1 value, which should ideally be below 5% for a well-refined structure.[14]
-
Hydrogen atoms, which scatter X-rays weakly, are typically placed in calculated positions and refined using a riding model.[15]
Step 5: Validation and Final Output
The final structural model is validated using software like PLATON's checkCIF routine, which checks for geometric inconsistencies and other potential issues. The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
PART 3: Anticipated Structural Features and Intermolecular Interactions
While the precise crystal structure of this compound is unknown, we can predict the types of intermolecular interactions that will likely govern its crystal packing, based on extensive studies of other halogenated aromatic compounds.[16][17][18] These non-covalent interactions are crucial as they dictate the material's physical properties.
Key Intermolecular Interactions
The presence of bromine and chlorine atoms, as well as the aromatic naphthalene core, suggests that the crystal packing will be a delicate balance of several weak interactions.
Caption: Expected intermolecular interactions in crystalline this compound.
Halogen Bonding
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[19][20] In the crystal lattice of this compound, we can anticipate various types of halogen bonds:
-
Br···Cl, Br···Br, and Cl···Cl contacts: These interactions can link molecules into chains or sheets. The geometry of these contacts (Type I vs. Type II) will depend on the electrostatic potential around the halogen atoms. The strength of these interactions generally increases with the polarizability of the halogen, following the trend I > Br > Cl.[20]
π-π Stacking
The planar naphthalene rings are likely to stack on top of each other to maximize favorable van der Waals interactions. The stacking geometry can be parallel-displaced or T-shaped to minimize electrostatic repulsion between the electron-rich π-systems. The presence of halogens can modulate the electron density of the aromatic rings, influencing the energy and geometry of these stacking interactions.[16][17]
C-H···π and C-H···X (X = Br, Cl) Interactions
The hydrogen atoms on the naphthalene ring can act as weak hydrogen bond donors, interacting with the electron-rich π-system of an adjacent molecule (C-H···π) or with the lone pairs of the halogen atoms (C-H···X). While individually weak, the sum of these interactions can contribute significantly to the overall lattice energy.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous pathway for the complete crystal structure analysis of this compound. By detailing a plausible synthesis, established crystallization methodologies, and the full workflow of single-crystal X-ray diffraction, we have provided a robust framework for researchers to successfully determine its three-dimensional structure. The anticipated interplay of halogen bonding, π-π stacking, and weak hydrogen bonds highlights the rich structural chemistry expected for this molecule. The elucidation of this crystal structure will not only contribute to the fundamental understanding of intermolecular forces in halogenated aromatic systems but will also provide critical data for the rational design of new functional materials and pharmaceutical compounds.
References
-
Mondal, S., & Subhasis, P. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A. [Link]
-
IUCr. (2017). Refinement. Online Dictionary of Crystallography. [Link]
-
Mondal, S., & Subhasis, P. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. PubMed. [Link]
-
Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]
-
Introduction to Structure Refinement. (n.d.). University of Glasgow. [Link]
-
Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health. [Link]
-
Novus Light Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Kavanagh, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link]
-
Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
-
Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin. [Link]
-
Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. DR-NTU. [Link]
-
Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. University of Groningen research portal. [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]
-
Spingler, B., et al. (2012). Some tricks for the single-crystal growth of small molecules. ResearchGate. [Link]
-
Cunha, A. V., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. MDPI. [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. [Link]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. rigaku.com [rigaku.com]
- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 11. dictionary.iucr.org [dictionary.iucr.org]
- 12. Introduction [pd.chem.ucl.ac.uk]
- 13. fiveable.me [fiveable.me]
- 14. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
An In-Depth Technical Guide to 6-Bromo-1-chloronaphthalene for Advanced Research Applications
This guide provides a comprehensive technical overview of 6-bromo-1-chloronaphthalene, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support advanced research endeavors.
Core Chemical Identity and Properties
This compound is a disubstituted naphthalene derivative featuring bromine and chlorine atoms at the 6- and 1-positions, respectively. This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.
IUPAC Name: this compound[1] CAS Number: 1000391-24-1[1][2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥98% | Sigma-Aldrich[2] |
| Storage | Store at room temperature | Sigma-Aldrich[2] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, a robust and widely utilized method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] This approach offers a high degree of regiochemical control, which is crucial for obtaining the desired isomer.
The logical starting material for this synthesis is 5-bromo-2-naphthylamine. The synthesis proceeds in two key stages: diazotization of the amine and the subsequent copper(I)-catalyzed displacement of the diazonium group with a chloride ion.
Caption: Use of this compound in OLED material synthesis.
Drug Discovery and Development
In the pharmaceutical industry, the creation of new carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of novel drug candidates. This compound serves as an excellent scaffold for such transformations, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.
The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential cross-coupling reactions, allowing for the introduction of two different substituents at specific positions on the naphthalene core. This provides a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation. *[2] H319: Causes serious eye irritation.
[2]Precautionary Statements:
-
P264: Wash skin thoroughly after handling. *[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. *[2] P302+P352: IF ON SKIN: Wash with plenty of water. *[2] P362+P364: Take off contaminated clothing and wash it before reuse.
[2]Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of materials science and drug discovery. Its well-defined structure and the reactivity of its halogen substituents provide a robust platform for the synthesis of complex organic molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their advanced research endeavors.
References
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])
-
This compound | C10H6BrCl | CID 71154718 - PubChem. (URL: [Link])
- CN109776533B - Naphthalene diimide derivative and preparation method and application thereof - Google P
- US3562336A - Synthesis of naphthalene derivatives - Google P
- WO1991015443A1 - Naphthalene alkylation process - Google P
-
Naphthalene derivatives - Patent 0393941. (URL: [Link])
- US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google P
- EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google P
Sources
- 1. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1000391-24-1 [sigmaaldrich.com]
- 3. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 4. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity and Stability of 6-Bromo-1-chloronaphthalene
Introduction
6-Bromo-1-chloronaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with a chlorine atom at the C1 position and a bromine atom at the C6 position. This substitution pattern imparts a unique combination of reactivity and stability, making it a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry, materials science, and agrochemical development, where precise control over molecular architecture is paramount.[1] The presence of two different halogens at electronically distinct positions allows for selective, sequential functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of the chemical behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis and for the accurate interpretation of experimental results.
Physical Properties
This compound is typically a solid at room temperature.[2] Its high molecular weight and halogenation contribute to low water solubility, a characteristic common to many polycyclic aromatic hydrocarbons. It exhibits good solubility in common organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1000391-24-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₆BrCl | PubChem[3] |
| Molecular Weight | 241.51 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 | 4.6 | PubChem[3] |
| InChIKey | KUQJGFGVAJMCNG-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra depend on the acquisition conditions, typical data can be found in chemical databases.
-
¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring system. The coupling patterns (doublets, triplets, doublets of doublets) provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the halogens will show characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks around m/z 240, 242, and 244, which is a key diagnostic feature.
Spectroscopic data for this compound can be accessed through specialized databases.[4]
Core Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its two carbon-halogen bonds and the aromatic naphthalene core. The key to its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds.
Differential Halogen Reactivity in Cross-Coupling Reactions
In modern organic synthesis, the ability to perform selective reactions at one of two similar functional groups is highly valuable. This compound is an exemplary substrate for such transformations, particularly in palladium-catalyzed cross-coupling reactions.
Causality of Selective Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
C(aryl)-Br Bond Energy: ~336 kJ/mol
-
C(aryl)-Cl Bond Energy: ~409 kJ/mol
This energy difference allows for the selective activation of the C-Br bond at the 6-position under carefully controlled conditions, leaving the C-Cl bond at the 1-position intact for a subsequent, different coupling reaction. This makes the molecule a powerful building block for creating complex, unsymmetrically substituted naphthalenes.[1]
Common Cross-Coupling Applications:
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: Reaction with amines.
The diagram below illustrates the concept of sequential cross-coupling, a cornerstone of this molecule's application.
Caption: Sequential Suzuki coupling exploiting differential halogen reactivity.
Nucleophilic Aromatic Substitution (SₙAr)
While aryl halides are generally resistant to nucleophilic substitution, SₙAr can occur under forcing conditions (high temperature/pressure) or if the ring is activated by strongly electron-withdrawing groups. For this compound, SₙAr is not a primary reaction pathway under standard laboratory conditions but can be induced. The chlorine at the C1 (alpha) position is generally more susceptible to SₙAr than the bromine at the C6 (beta) position, a common trait in naphthalene systems.
Electrophilic Aromatic Substitution (SₑAr)
Further substitution on the naphthalene ring via electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is also possible. Halogens are deactivating but ortho-, para-directing. The outcome of SₑAr on this substrate is complex, guided by the combined directing effects of the two halogens and the inherent reactivity of the naphthalene core. The alpha positions (C4, C5, C8) are generally more reactive than the beta positions. The C1-chloro and C6-bromo groups will direct incoming electrophiles, and predicting the major product requires careful consideration of steric and electronic factors.
Stability Profile
The stability of this compound under various conditions dictates its storage, handling, and reaction compatibility.
-
Thermal Stability: The compound is thermally stable under typical laboratory conditions. At elevated temperatures, decomposition can occur, potentially releasing toxic fumes of hydrogen bromide and hydrogen chloride.[5][6][7] This is a critical consideration in high-temperature reactions or distillation.
-
Photochemical Stability: Like many polycyclic aromatic compounds, this compound may be sensitive to UV light. Prolonged exposure can lead to degradation. It is advisable to store the compound in amber vials or protected from light.
-
Chemical Stability: The compound is stable to a wide range of reagents, including mild acids and bases, and many oxidizing and reducing agents under standard conditions. However, it is incompatible with strong oxidizing agents and strong bases at high temperatures. It is also reactive toward certain metals, such as in the formation of Grignard or organolithium reagents.[8]
Handling, Storage, and Safety
Proper handling procedures are essential to ensure laboratory safety and maintain the integrity of the compound.
Safety and Hazard Information
This compound is classified as a hazardous substance.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | Sigma-Aldrich[2] |
| Hazard | H319 | Causes serious eye irritation. | Sigma-Aldrich[2] |
| Hazard | H335 | May cause respiratory irritation. | CymitQuimica[9] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | CymitQuimica[9] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Sigma-Aldrich[2] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Sigma-Aldrich[2] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | CymitQuimica[9] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][11]
Recommended Storage
To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable.[2]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of halogenated naphthalenes. They are intended for instructional purposes and must be adapted and optimized by a qualified chemist for specific experimental goals.
Protocol: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for introducing halides onto an aromatic ring starting from a primary amine. The synthesis of the related 1-bromo-8-chloronaphthalene provides a robust template for this class of compounds.[12][13]
Workflow Diagram: Sandmeyer Synthesis
Caption: General workflow for the synthesis of a bromochloronaphthalene.
Step-by-Step Methodology:
-
Vessel Preparation: To a solution of the starting amine (e.g., 6-amino-1-chloronaphthalene) and an acid (e.g., TsOH·H₂O) in a suitable solvent like acetonitrile (MeCN), cool the mixture to between -5 °C and 0 °C in an ice-salt or acetone/dry ice bath.[12][13]
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: To this mixture, add a solution of copper(I) bromide (CuBr).[12][13]
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for several hours (e.g., 12 hours) until gas evolution (N₂) ceases.[12][13]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium metabisulfite to destroy excess reagents.[12][14]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.[12]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[12][13]
Protocol: Selective Suzuki Cross-Coupling
This protocol outlines a general procedure for the selective coupling at the C-Br position.
-
Inert Atmosphere: Set up a reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heating: Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product via column chromatography or recrystallization to yield the 6-substituted-1-chloronaphthalene intermediate.
Applications in Research and Development
The unique reactivity of this compound makes it a strategic building block.
-
Pharmaceutical Intermediate: It serves as a precursor for complex scaffolds in drug discovery.[1] Halogenated aromatics are prevalent in FDA-approved drugs, where they can modulate pharmacokinetic properties like lipophilicity and metabolic stability.[15] The ability to introduce two different substituents allows for fine-tuning of structure-activity relationships (SAR).
-
Materials Science: This molecule is used in synthesizing functionalized monomers for high-performance polymers, organic semiconductors, and liquid crystals.[1] The rigid naphthalene core provides thermal stability, while the appended functional groups dictate the electronic and physical properties.
-
Agrochemicals: It is a building block for creating novel herbicides, fungicides, and insecticides, where the specific substitution pattern can enhance biological activity.[1]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Jatana, N., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
-
AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | 1000391-24-1 [sigmaaldrich.com]
- 3. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1000391-24-1) 1H NMR spectrum [chemicalbook.com]
- 5. cetjournal.it [cetjournal.it]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 7. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 13. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic and Photophysical Properties of 6-Bromo-1-chloronaphthalene
Introduction
6-Bromo-1-chloronaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₀H₆BrCl.[1] Its structure, featuring a naphthalene core substituted with both bromine and chlorine atoms, makes it a molecule of significant interest in materials science, organic electronics, and as a potential intermediate in the synthesis of more complex organic structures. The presence of heavy atoms like bromine and chlorine is known to profoundly influence the photophysical properties of aromatic systems, making a thorough characterization of these properties essential for its potential applications.
This technical guide provides a comprehensive overview of the key thermodynamic and photophysical properties of this compound. Recognizing the limited availability of direct experimental data for this specific isomer, this guide focuses on the established methodologies for characterizing such compounds. By presenting detailed, field-proven experimental protocols and contextualizing expected outcomes with data from related naphthalene derivatives, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate this molecule.
Part 1: Thermodynamic Properties
The thermodynamic stability and phase behavior of a compound are critical parameters for its synthesis, purification, and application. This section outlines the key thermodynamic properties of interest and the experimental techniques used for their determination.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide initial estimates for some of the basic physical properties of this compound.
| Property | Predicted Value | Source |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| Boiling Point | 318.2 ± 15.0 °C | ChemicalBook[2] |
| Density | 1.592 ± 0.06 g/cm³ | ChemicalBook[2] |
Note: These values are computationally predicted and should be confirmed by experimental measurement.
Experimental Determination of Thermodynamic Properties
To obtain reliable thermodynamic data, experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.
DSC is a powerful technique for determining the melting point, enthalpy of fusion, and any solid-state phase transitions of a material.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).
Expected Insights: The sharpness of the melting peak provides an indication of the sample's purity. For context, the enthalpy of fusion for unsubstituted naphthalene is approximately 18.6 kJ/mol.[3] The presence of halogen substituents would be expected to alter this value due to changes in intermolecular forces and crystal packing.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA thermogram plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Causality Behind Experimental Choices: The choice of purge gas is critical. An inert atmosphere allows for the study of the intrinsic thermal decomposition of the molecule, while an oxidative atmosphere provides insights into its combustion behavior.
Comparative Thermodynamic Data of Related Compounds
To provide a framework for understanding the expected thermodynamic behavior of this compound, the following table presents experimental data for related compounds.
| Compound | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Naphthalene | 80.2 | 218 | 18.6[3] |
| 1-Bromonaphthalene | 1-2 | 281 | 16.3[4] |
| 2-Chloronaphthalene | 59.5 | 259 | 17.4[5] |
The data for these related compounds suggest that halogen substitution can significantly alter the melting and boiling points compared to unsubstituted naphthalene.
Part 2: Photophysical Properties
The interaction of a molecule with light is fundamental to its potential use in optoelectronic applications. This section details the key photophysical properties and the experimental workflows for their characterization.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is a unique fingerprint of a compound's electronic structure.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance maximum between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes in both beams.
-
Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm for naphthalenic systems).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax.
Expected Insights: Naphthalene exhibits characteristic absorption bands in the UV region. For instance, 2-chloronaphthalene in cyclohexane has an excitation peak at 278 nm.[6] The positions and intensities of these bands in this compound will be influenced by the electronic effects of the halogen substituents.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a singlet excited state. Its characterization provides insights into the de-excitation pathways of a molecule.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Select an excitation wavelength corresponding to an absorption maximum determined from the UV-Vis spectrum.
-
-
Measurement:
-
Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between the absorption and emission maxima is the Stokes shift.
Causality Behind Experimental Choices: Keeping the absorbance low is crucial to ensure a linear relationship between fluorescence intensity and concentration, which is essential for quantitative measurements like quantum yield determination.
Phosphorescence Spectroscopy
Phosphorescence is the emission of light from a triplet excited state. The presence of heavy atoms like bromine significantly enhances the probability of intersystem crossing to the triplet state, making phosphorescence a key property to investigate for this compound.
Experimental Protocol: Phosphorescence Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a rigid matrix (e.g., a frozen organic solvent like ethanol or a polymer matrix) to minimize non-radiative decay from the long-lived triplet state.
-
Instrument Setup:
-
Use a spectrofluorometer with a phosphorescence mode, which involves a time delay between excitation and detection.[7]
-
Cool the sample to a low temperature (e.g., 77 K using liquid nitrogen) in a specialized dewar.
-
-
Measurement:
-
Excite the sample with a pulsed light source.
-
After a short delay to allow for the decay of fluorescence, record the phosphorescence emission spectrum.
-
-
Phosphorescence Lifetime:
Expected Insights: The presence of the bromine atom is expected to lead to observable phosphorescence, even at room temperature under certain conditions. The lifetime of the phosphorescence will provide valuable information about the triplet state dynamics.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Experimental Protocol: Relative Quantum Yield Determination
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[10][11][12][13]
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the sample. For naphthalenic compounds, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Self-Validating System: The linearity of the plot of integrated fluorescence intensity versus absorbance validates the experimental conditions and confirms the absence of inner filter effects.
Comparative Photophysical Data of Related Compounds
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Naphthalene | Cyclohexane | 275 | 322 | ~4700 | 0.23 |
| 1-Bromonaphthalene | Cyclohexane | 281 | 325 | ~4300 | 0.03 |
| 2-Chloronaphthalene | Cyclohexane | 278 | 338 | ~5800 | - |
Data compiled from various sources. The quantum yield of 1-bromonaphthalene is significantly lower than that of naphthalene, a classic example of the heavy-atom effect promoting intersystem crossing and reducing fluorescence.
Conclusion
This technical guide has outlined the essential thermodynamic and photophysical properties of this compound and provided detailed, actionable protocols for their experimental determination. While direct experimental data for this specific molecule remains to be fully reported in the literature, the methodologies and comparative data presented herein offer a robust framework for its characterization. The presence of both bromine and chlorine on the naphthalene core suggests a rich and complex photophysical behavior, with the heavy-atom effect likely playing a significant role in promoting phosphorescence. A thorough experimental investigation following the protocols detailed in this guide will be crucial in unlocking the potential of this compound for advanced applications in materials science and beyond.
References
-
Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(8), 1-17. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Agilent. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 135(1), 1-2. [Link]
-
SPIE. (2014). Phosphorescence lifetime measurement using confocal microscopy. Journal of Applied Remote Sensing. [Link]
-
Huffman, H. M., et al. (1951). Heats of Combustion and Formation of Naphthalene, the Two Methylnaphthalenes, cis- and trans-Decahydronaphthalene, and Related Compounds. The Journal of Physical Chemistry, 55(3), 323-338. [Link]
-
YouTube. (2024). How to Measure Phosphorescence Lifetime. [Link]
-
NIST. 1-bromonaphthalene -- Critically Evaluated Thermophysical Property Data. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9). [Link]
-
ResearchGate. How do you measure the phosphorescence and lifetime of a metal complex?. [Link]
-
ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]
-
Cheméo. Chemical Properties of Naphthalene, 2-chloro- (CAS 91-58-7). [Link]
-
NIST. Naphthalene, 1-bromo-. [Link]
-
eThermo. 1-Chloronaphthalene Density | enthalpy entropy.... [Link]
-
JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. [Link]
-
NIST. (2009). Thermodynamic properties of normal and deuterated naphthalenes. [Link]
-
YouTube. (2025). How To Perform UV Vis Spectroscopy?. [Link]
-
ResearchGate. (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
Chemcasts. 1-bromonaphthalene (CAS 90-11-9) Properties. [Link]
-
PubChem. 2-Chloronaphthalene. [Link]
-
NIST. Naphthalene, 1-bromo-. [Link]
-
Taylor & Francis Online. (1975). Near Ultraviolet Absorption Spectra of α-Bromo and β-Chloronaphthalene. [Link]
-
Scribd. UV Absorption of Organic Compounds. [Link]
-
MDPI. (2024). Detection of Water Quality COD Based on the Integration of Laser Absorption and Fluorescence Spectroscopy Technology. [Link]
-
NIST. Naphthalene. [Link]
-
Agilent. What Is Fluorescence Spectroscopy? Principles Overview. [Link]
-
NIST. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]
-
NIST. Naphthalene, 2-chloro-. [Link]
-
PubChem. 1-Chloronaphthalene. [Link]
-
University of Valladolid. Accurate Experimental Structure of 1-Chloronaphthalene. [Link]
-
PubChem. This compound. [Link]
-
NIST. Naphthalene. [Link]
-
NIST. Naphthalene. [Link]
-
PubChem. 2-Bromonaphthalene. [Link]
-
NIH. 1-Bromonaphthalene. [Link]
-
PubChem. 1-Bromo-6-chloronaphthalene. [Link]
Sources
- 1. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene [webbook.nist.gov]
- 4. Naphthalene, 1-bromo- [webbook.nist.gov]
- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Absorption [2-chloronaphthalene] | AAT Bioquest [aatbio.com]
- 7. jasco-global.com [jasco-global.com]
- 8. remotesensing.spiedigitallibrary.org [remotesensing.spiedigitallibrary.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. jasco-global.com [jasco-global.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-1-chloronaphthalene in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process chemistry, formulation development, and analytical method design. This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-1-chloronaphthalene, a key halogenated aromatic intermediate. We will explore the theoretical principles governing its dissolution, predict its behavior in various classes of organic solvents, and provide a robust experimental protocol for empirical determination. This document is intended to serve as a practical resource, blending fundamental chemical principles with actionable laboratory insights.
Introduction: The Significance of this compound
This compound is a disubstituted naphthalene derivative whose structural framework is a valuable building block in organic synthesis. Its utility is found in the creation of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions offers differential reactivity, allowing for selective functionalization in cross-coupling and substitution reactions.
Effective utilization of this compound hinges on a thorough understanding of its physical properties, paramount among which is its solubility. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and the design of analytical techniques like HPLC. This guide addresses this critical need by providing a detailed examination of its solubility profile.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and physical properties. The large, nonpolar naphthalene core combined with the moderate polarity of the carbon-halogen bonds defines its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[2] |
| Molecular Weight | 241.51 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[2] |
| XLogP3 | 4.6 | PubChem[2] |
| InChI Key | KUQJGFGVAJMCNG-UHFFFAOYSA-N | Sigma-Aldrich |
The XLogP3 value of 4.6 indicates a high degree of lipophilicity, suggesting a preference for nonpolar, lipid-like environments over aqueous media.
The Theoretical Framework: "Like Dissolves Like"
The primary rule governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[3] This principle is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4]
-
Solute-Solute Interactions : In solid this compound, molecules are held together by van der Waals forces, specifically London dispersion forces arising from the large aromatic system.
-
Solvent-Solvent Interactions : These vary from weak dispersion forces in nonpolar solvents like hexane to strong hydrogen bonds in protic solvents like methanol.
-
Solute-Solvent Interactions : For dissolution to occur, the energy gained from forming new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.
Given its predominantly nonpolar aromatic structure, this compound is expected to interact favorably with solvents that rely on dispersion forces and dipole-induced dipole forces.[5]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
The Strategic Utility of 6-Bromo-1-chloronaphthalene in Modern Organic Synthesis: A Technical Guide
Foreword: The Untapped Potential of a Bifunctional Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Dihalogenated aromatic compounds, in particular, serve as versatile linchpins, offering orthogonal synthetic handles for sequential, site-selective functionalization. This technical guide delves into the nuanced reactivity and burgeoning applications of 6-Bromo-1-chloronaphthalene, a molecule poised for significant utility in the synthesis of advanced materials, agrochemicals, and pharmaceutical agents. Its unique electronic and steric profile, arising from the distinct placement of bromine and chlorine on the naphthalene scaffold, presents both a challenge and an opportunity for the discerning synthetic chemist. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's potential, grounded in the fundamental principles of reactivity and supported by established synthetic methodologies.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful reaction design and optimization.
Physical and Chemical Properties
This compound is a solid at room temperature, a characteristic that should be taken into account for handling and reaction setup.[1]
| Property | Value | Source |
| CAS Number | 1000391-24-1 | [1] |
| Molecular Formula | C₁₀H₆BrCl | [2] |
| Molecular Weight | 241.51 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Spectroscopic Data (Predicted)
While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, the following data for the closely related 1-bromonaphthalene can serve as a useful reference for predicting the spectral characteristics. The presence of the chloro-substituent at the 6-position in this compound will induce further shifts and splitting patterns in the aromatic region of the NMR spectra.
-
¹H NMR of 1-Bromonaphthalene (400 MHz, CDCl₃): δ (ppm): 8.23 (d, J = 8.4 Hz, 1H), 7.83-7.75 (m, 3H), 7.58 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.4 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H).[3]
-
¹³C NMR of 1-Bromonaphthalene (100 MHz, CDCl₃): δ (ppm): 134.7, 132.1, 129.9, 128.3, 127.9, 127.3, 127.1, 126.7, 126.2, 122.9.[3]
For this compound, one would anticipate a complex aromatic region in the ¹H NMR spectrum with six distinct signals, each exhibiting coupling to its neighbors. Similarly, the ¹³C NMR spectrum would display ten unique signals for the naphthalene core carbons.
The Cornerstone of Reactivity: Selective Palladium-Catalyzed Cross-Coupling
The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond. This reactivity hierarchy (C-I > C-Br > C-OTf > C-Cl) is the cornerstone of its utility, enabling selective mono-functionalization at the 6-position while preserving the 1-chloro substituent for subsequent transformations.[4]
This chemoselectivity allows for a modular and convergent approach to the synthesis of highly substituted naphthalenes, which are prevalent motifs in pharmaceuticals and electronic materials.[5]
Caption: Preferential oxidative addition at the C-Br bond.
Key Applications in Organic Synthesis
The ability to selectively functionalize the C-Br bond makes this compound a valuable precursor for a variety of important transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for the construction of biaryl structures, which are common in medicinal chemistry and materials science.[6] By reacting this compound with an arylboronic acid or ester, one can selectively introduce an aryl group at the 6-position.
-
Catalyst: A Pd(0) source is essential. Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with phosphine ligands are commonly employed. The choice of ligand can influence reaction rates and yields.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation.[7] The choice of base can be critical and is often substrate-dependent.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic and inorganic reagents.
-
To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1-chloronaphthalene derivative.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[8] These structures are valuable intermediates and are found in various functional materials and biologically active molecules.[9]
-
Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[11]
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper and oxygen, copper-free Sonogashira protocols have been developed.[12]
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 6-alkynyl-1-chloronaphthalene product.[11]
Heck Reaction: Vinylation of the Naphthalene Core
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[13] This transformation can be used to introduce vinyl groups onto the 6-position of the naphthalene scaffold, providing a handle for further synthetic manipulations such as polymerizations or metathesis reactions.
-
Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a common precatalyst, often used in conjunction with phosphine ligands such as PPh₃ or P(o-tol)₃. The ligand stabilizes the active Pd(0) species and influences the regioselectivity of the reaction.
-
Base: An organic or inorganic base is required to neutralize the HX formed during the catalytic cycle. Triethylamine or potassium carbonate are frequently used.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
-
Combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 equiv.) in a sealed tube.
-
Add a degassed, anhydrous solvent such as DMF or acetonitrile.
-
Heat the mixture to 80-120 °C and monitor the reaction's progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the 1-chloro-6-vinylnaphthalene derivative.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[14] This reaction provides a direct route to 1-chloro-6-aminonaphthalenes, which are important precursors for dyes, pharmaceuticals, and other functional materials.[15]
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP and Josiphos have proven effective in promoting the reductive elimination step to form the C-N bond.[14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
-
To a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the desired 1-chloro-N-substituted-naphthalen-6-amine.
Caption: A unified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Future Outlook and Conclusion
This compound represents a strategically valuable, yet underutilized, building block in the synthetic chemist's toolbox. The well-defined reactivity difference between the C-Br and C-Cl bonds allows for predictable and selective functionalization, opening avenues for the streamlined synthesis of complex, multi-substituted naphthalene derivatives. While this guide provides a framework based on established cross-coupling methodologies, the true potential of this molecule will be unlocked through further exploration and optimization of reaction conditions for specific substrates. As the demand for novel pharmaceuticals, agrochemicals, and materials continues to grow, the logical and efficient synthetic pathways enabled by bifunctional reagents like this compound will undoubtedly play an increasingly critical role. It is our hope that this guide will inspire further research into the applications of this versatile compound, leading to new discoveries and innovations across the chemical sciences.
References
- Wu, H., & Hynes, Jr., J. (2010).
- Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2024). Sonogashira coupling.
- Bighash, M., et al. (2004). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Journal of Medicinal Chemistry, 47(8), 1893-9.
- Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....
- Epistemeo. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Qin, L., Hirao, H., & Zhou, J. (2013). Regioselective Heck reaction of aliphatic olefins and aryl halides.
- Wikipedia. (2024). 1-Chloronaphthalene.
- Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723-7727.
- PubMed. (n.d.). Palladium-catalysed anti-Markovnikov selective oxidative amination.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). 1-Bromo-8-chloronaphthalene synthesis.
- ACS Publications. (2021, November 24). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes.
- PubMed Central. (2021, November 24). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes.
- CSIR Research Space. (n.d.). Modern methods for the synthesis of substituted naphthalenes.
- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Tokyo University of Science. (2020, January 3). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids.
- ChemRxiv. (n.d.). Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry.
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Benchchem. (n.d.). A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Wang, T., Magnin, D. R., & Hamann, L. G. (2003). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Organic Letters, 5(6), 897-900.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds.
- Tokyo University of Science. (2020, January 3). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
- RSC Publishing. (n.d.). Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts.
Sources
- 1. This compound | 1000391-24-1 [sigmaaldrich.com]
- 2. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Selective Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives [cjcu.jlu.edu.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
6-Bromo-1-chloronaphthalene: A Versatile Halogenated Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Doubly Activated Naphthalene Core
6-Bromo-1-chloronaphthalene is a halogenated aromatic hydrocarbon built upon a naphthalene scaffold.[1][2] Its structure, featuring both a bromine and a chlorine atom at distinct positions on the fused ring system, imparts a unique reactivity profile that makes it a valuable intermediate in various fields of chemical synthesis.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and sequential functionalization, providing a strategic advantage in the construction of complex molecular architectures.[3] This guide offers a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and its emerging role in materials science and medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound [2][4]
| Property | Value |
| CAS Number | 1000391-24-1 |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization:
While detailed spectral data in peer-reviewed literature is scarce, commercial suppliers provide typical spectroscopic information that is crucial for reaction monitoring and product confirmation.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine substituents.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene core, unless there is accidental peak overlap. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.[5][6][7]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with the molecular ion peak (M⁺) and fragment ions confirming the molecular weight and structure.
Synthesis of this compound: A Proposed Route
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of this compound via a Sandmeyer reaction.
Step-by-Step Methodology (Proposed):
-
Diazotization: 5-Bromo-2-naphthylamine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.[8]
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved, and the this compound will precipitate out of the solution.[2]
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent such as dichloromethane or diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction, enabling the synthesis of various biaryl compounds.[3][9]
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).[10]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), is added, followed by a degassed solvent system, typically a mixture of toluene and water or dioxane and water.[11]
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-1-chloronaphthalene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[12] this compound can be selectively aminated at the 6-position, providing access to a wide range of N-arylated compounds.
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 mmol), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol).[13][14]
-
Reagent Addition: Aniline (1.2 mmol) and an anhydrous, degassed solvent such as toluene or dioxane are added via syringe.
-
Reaction: The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed, as determined by TLC or GC-MS analysis.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography to yield N-(1-chloronaphthalen-6-yl)aniline.
Applications in Materials Science and Medicinal Chemistry
The derivatives of this compound are finding increasing use in high-technology applications and as scaffolds in drug discovery.
Organic Electronics:
The rigid, planar structure of the naphthalene core makes it an attractive building block for organic electronic materials.[15] Derivatives of this compound can be incorporated into:
-
Organic Light-Emitting Diodes (OLEDs): By coupling with other aromatic and heteroaromatic moieties, novel materials with tailored photophysical properties can be synthesized for use in emissive and charge-transport layers of OLED devices.[16][17]
-
Organic Photovoltaics (OPVs): The ability to tune the electronic properties of the naphthalene core through substitution makes these compounds interesting candidates for the development of new donor and acceptor materials in organic solar cells.[18]
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugation in derivatives of this compound can facilitate efficient charge transport, a key requirement for high-performance organic semiconductors in OFETs.
Medicinal Chemistry:
The naphthalene scaffold is a common motif in many biologically active compounds.[16] The ability to introduce diverse functionalities onto the this compound core via cross-coupling reactions makes it a valuable platform for the synthesis of compound libraries for drug discovery. Potential applications include the development of novel inhibitors for various enzymes and receptors.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation.[4] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its unique pattern of halogenation allows for selective and sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of substituents onto the naphthalene core opens up exciting possibilities for the development of novel materials for organic electronics and new molecular entities for medicinal chemistry. As research in these areas continues to expand, the demand for and applications of this compound are poised to grow, solidifying its role as a key intermediate in advanced chemical synthesis.
References
Sources
- 1. This compound(1000391-24-1) 1H NMR [m.chemicalbook.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. This compound | 1000391-24-1 [sigmaaldrich.com]
- 5. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum [chemicalbook.com]
- 7. 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. patsnap.com [patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. RSC - Page load error [pubs.rsc.org]
Methodological & Application
Synthetic Pathways to 6-Bromo-1-chloronaphthalene and its Derivatives: An Application Guide for Researchers
Introduction
6-Bromo-1-chloronaphthalene is a halogenated aromatic compound that serves as a versatile building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the naphthalene core, allows for selective functionalization through various cross-coupling and substitution reactions. This makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This comprehensive guide provides detailed synthetic routes and laboratory protocols for the preparation of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development. The methodologies presented herein are curated to ensure reliability, reproducibility, and a thorough understanding of the underlying chemical principles.
Strategic Approach to Synthesis
The most logical and well-established synthetic strategy for introducing specific halogen patterns on the naphthalene ring, such as in this compound, involves a multi-step sequence. This approach offers superior control over regioselectivity compared to direct halogenation methods, which often yield complex mixtures of isomers. The cornerstone of this strategy is the Sandmeyer reaction, a robust and widely utilized method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3]
Our recommended synthetic pathway commences with a commercially available starting material, 1-bromonaphthalene, and proceeds through the following key transformations:
-
Nitration: Introduction of a nitro group at the 1-position of 6-bromonaphthalene.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Sandmeyer Reaction: Diazotization of the amino group followed by chloro-de-diazoniation to yield the final product.
This strategic sequence is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 6-Bromo-1-nitronaphthalene
The nitration of 1-bromonaphthalene is a critical step that dictates the regiochemical outcome of the entire synthesis. The presence of the bromine atom at the 1-position directs the incoming nitro group primarily to the 6- and 8-positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 6-bromo-1-nitro isomer.
Materials:
-
1-Bromonaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition should be completed over 30-45 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for another 1 hour.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 6-bromo-1-nitronaphthalene as a solid.[4][5]
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and improve the regioselectivity towards the desired 6-isomer.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Recrystallization: This purification technique is effective in separating the desired 6-bromo-1-nitronaphthalene from other isomers and impurities based on differences in their solubility.
Protocol 2: Synthesis of 6-Bromo-1-naphthylamine
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several reducing agents can be employed, with tin(II) chloride in the presence of a strong acid being a reliable and high-yielding method for this particular substrate.
Materials:
-
6-Bromo-1-nitronaphthalene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 6-bromo-1-nitronaphthalene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-bromo-1-naphthylamine can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Tin(II) Chloride: SnCl₂ is a classic and effective reducing agent for aromatic nitro compounds. It is relatively inexpensive and the reaction conditions are generally mild.
-
Acidic Conditions: The presence of hydrochloric acid is essential for the reduction process.
-
Basification: Neutralization with a strong base is necessary to deprotonate the ammonium salt formed during the reaction and liberate the free amine for extraction into an organic solvent.
Protocol 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is the final and key step in this synthetic sequence. It involves the diazotization of the primary amine followed by a copper(I) chloride-mediated displacement of the diazonium group with a chloride ion.[6][7]
Materials:
-
6-Bromo-1-naphthylamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl Ether
Procedure:
-
Diazotization:
-
In a beaker, dissolve 6-bromo-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. You should observe the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 30-60 minutes until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts successively with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[8][9][10]
-
Causality of Experimental Choices:
-
Diazotization at Low Temperature: Aryl diazonium salts are generally unstable at higher temperatures and can decompose. Performing the diazotization at 0-5 °C is critical for their formation and subsequent use in the Sandmeyer reaction.
-
Copper(I) Chloride Catalyst: CuCl is the catalyst of choice for the chloro-de-diazoniation. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, leading to the formation of an aryl radical, dinitrogen, and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from Cu(II)Cl to form the final product and regenerate the Cu(I) catalyst.[2]
-
Heating: Gentle heating after the addition of the diazonium salt helps to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.
Data Summary
The following table summarizes the key physical and spectroscopic data for the starting material, intermediates, and the final product. This information is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1-2 | ¹H NMR (CDCl₃): δ 8.18 (d, 1H), 7.85 (d, 1H), 7.78 (d, 1H), 7.55 (t, 1H), 7.49 (t, 1H), 7.28 (t, 1H) |
| 6-Bromo-1-nitronaphthalene | C₁₀H₆BrNO₂ | 252.07 | 98-99 | |
| 6-Bromo-1-naphthylamine | C₁₀H₈BrN | 222.08 | ||
| This compound | C₁₀H₆BrCl | 241.51 | 41-41.5 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is for reference.
Conclusion
The synthetic routes and detailed protocols outlined in this application guide provide a reliable and well-reasoned approach for the preparation of this compound. By following these procedures and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable building block for their research and development endeavors. The self-validating nature of the protocols, supported by the provided data, ensures a high degree of success and purity of the final product.
References
-
Chem 117 Reference Spectra Spring 2011. (2011). Retrieved from [Link]
-
Sandmeyer Reaction. In Wikipedia. Retrieved from [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Naphthalene, 1-bromo-. Organic Syntheses. (n.d.). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]
-
6-Bromo-1-nitronaphthalene. PubChem. (n.d.). Retrieved from [Link]
-
Formal Lab Report. Scribd. (n.d.). Retrieved from [Link]
-
Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. (2018). Retrieved from [Link]
-
4-nitro-1-naphthylamine. Organic Syntheses. (n.d.). Retrieved from [Link]
-
An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate. (2017). Retrieved from [Link]
-
6-Bromo-1-nitronaphthalene, 96% Purity, C10H6BrNO2, 1 gram. CP Lab Safety. (n.d.). Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. 6-Bromo-1-nitronaphthalene | C10H6BrNO2 | CID 826290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-6-chloronaphthalene CAS#: 676266-14-1 [m.chemicalbook.com]
- 9. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 1000391-24-1 [sigmaaldrich.com]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-1-chloronaphthalene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Naphthalene Scaffold and the Strategic Advantage of 6-Bromo-1-chloronaphthalene
The naphthalene scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its rigid, aromatic system provides a versatile platform for introducing functional groups to modulate biological activity and material properties. Molecules incorporating this framework are found in FDA-approved drugs such as the anti-inflammatory Naproxen, the antihypertensive Propranolol, and the antifungal Terbinafine.[1][2] The development of efficient methods to selectively functionalize the naphthalene core is therefore a critical endeavor for researchers in drug discovery and materials science.[4][5]
This compound stands out as a particularly valuable and strategic building block. It possesses two different halogen atoms at distinct positions, offering the potential for sequential, site-selective functionalization. This guide provides detailed application notes and protocols for leveraging this unique reactivity in four major classes of palladium-catalyzed cross-coupling reactions.
Core Principle: Chemoselectivity in Palladium Catalysis
The utility of this compound is rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the context of palladium-catalyzed cross-coupling.[6] The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10]
The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The C-Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~340 kJ/mol). Consequently, the Pd(0) catalyst inserts preferentially into the C-Br bond under carefully controlled conditions.[11] This inherent "substrate-controlled" selectivity allows for the targeted functionalization of the C6 position while leaving the C1-chloro group intact for subsequent transformations.[12] While this selectivity is generally reliable, it is important to note that the choice of ligand and catalyst system can sometimes be used to influence or even invert the expected site selectivity in dihalogenated substrates.[12][13]
Caption: Fig 1. Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid.[14][15] It is celebrated for its mild reaction conditions and tolerance of a wide variety of functional groups.[10]
Expert Insights: The "Why" Behind the Protocol
-
The Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid.[16] It forms a boronate complex (R-B(OH)₃⁻), which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center.[17]
-
The Ligand's Function: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the Pd(0) catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to promote efficient oxidative addition and reductive elimination.[16]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt, allowing them to interact at the phase interface.
Detailed Step-by-Step Protocol: Selective Arylation at C6
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1-chloronaphthalene product.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | Good-Excellent |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 85 | Excellent |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DME | 80 | Good-Excellent |
digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", width=2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Combine Substrate,\nBoronic Acid & Base\nin Schlenk Flask"]; catalyst [label="2. Add Pd Catalyst\nunder Inert Atmosphere"]; solvent [label="3. Add Degassed\nSolvent System"]; react [label="4. Heat Reaction\n(e.g., 90 °C)"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)"]; workup [label="6. Aqueous Work-up\n& Extraction"]; purify [label="7. Column Chromatography"]; end [label="End: Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup; setup -> catalyst; catalyst -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> end; }
Caption: Fig 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful transformation for the synthesis of aryl amines from aryl halides.[18][19] This reaction has revolutionized medicinal chemistry, as the C-N bond is a ubiquitous feature in pharmaceuticals.[20][21]
Expert Insights: The "Why" Behind the Protocol
-
Specialized Ligands: The success of this reaction hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[20] These ligands accelerate the crucial C-N reductive elimination step, which is often rate-limiting, and prevent undesired side reactions like β-hydride elimination.[20][22]
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[18] Its role is to deprotonate the amine (or a palladium-amine complex) to form a more reactive palladium-amido intermediate, which is poised for reductive elimination.[23]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the strong base and deactivate the catalyst. Therefore, using anhydrous solvents and maintaining an inert atmosphere are critical for reproducibility and high yields.
Detailed Step-by-Step Protocol: Selective Amination at C6
-
Reaction Setup: In a glovebox or under a robust stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene or dioxane). Stir for a few minutes to allow for catalyst pre-formation.
-
Amine Addition: Add the amine coupling partner (1.2 eq.).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography to obtain the desired 6-amino-1-chloronaphthalene derivative.
Data Summary: Recommended Buchwald-Hartwig Catalyst Systems
| Precatalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Amine Scope |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | Primary & Secondary |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | Hindered Amines |
| G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | Functionalized Amines |
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes and conjugated enynes.[24][25] The reaction is typically co-catalyzed by palladium and copper(I) salts.[26]
Expert Insights: The "Why" Behind the Protocol
-
Dual Catalyst System: The reaction operates via two interconnected catalytic cycles.[26] The palladium catalyst undergoes the standard oxidative addition/reductive elimination pathway. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex, accelerating the overall reaction and allowing for milder conditions.[26]
-
Amine as Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It stoichiometrically neutralizes the H-X acid formed and often acts as the solvent for the reaction.[24]
-
Copper-Free Variants: While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require higher temperatures or different ligand systems.[27]
Detailed Step-by-Step Protocol: Selective Alkynylation at C6
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add a degassed amine solvent, such as triethylamine. Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the alkyne's reactivity.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS. Reactions are typically complete in 2-8 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or dilute NH₄Cl(aq) to remove amine salts and copper residues. Dry the organic phase and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Common Sonogashira Reaction Conditions
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N / THF | 25-50 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 80 |
Application Protocol 4: Heck-Mizoroki Reaction for C-C Alkene Synthesis
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[28][29] It is a powerful method for C-C bond formation and alkene functionalization.[30]
Expert Insights: The "Why" Behind the Protocol
-
Mechanism: The Heck reaction follows a different path than the previous examples. After oxidative addition, the cycle proceeds via migratory insertion (syn-addition) of the alkene into the palladium-carbon bond, followed by a β-hydride elimination (syn-elimination) to release the product.[31]
-
Role of the Base: The base (e.g., Et₃N, K₂CO₃) is crucial for the final step. It neutralizes the hydridopalladium halide species (H-Pd-X) generated during β-hydride elimination, thereby regenerating the active Pd(0) catalyst for the next cycle.[31]
-
Regioselectivity: For terminal alkenes like styrenes or acrylates, the aryl group typically adds to the less substituted carbon of the double bond. The subsequent β-hydride elimination usually leads to the thermodynamically more stable trans-alkene.[28]
Detailed Step-by-Step Protocol: Selective Vinylation at C6
-
Reaction Setup: Combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., triethylamine, 1.5 eq.) in a sealable reaction tube. If a ligand is used (e.g., P(o-tol)₃, 4-10 mol%), add it at this stage.
-
Solvent and Alkene Addition: Add a polar aprotic solvent such as DMF or NMP. Add the alkene (e.g., styrene or butyl acrylate, 1.5 eq.).
-
Reaction Execution: Seal the tube and heat the mixture to 100-140 °C.
-
Monitoring: Monitor the reaction by GC-MS. Reactions may require 12-48 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sequential Functionalization: Unlocking Di-substituted Naphthalenes
A key advantage of using this compound is the ability to perform sequential couplings. The product from any of the above reactions, a 6-substituted-1-chloronaphthalene, can serve as the substrate for a second cross-coupling reaction. Activating the more robust C-Cl bond typically requires more forcing conditions: higher temperatures, stronger bases, and often more specialized, electron-rich, and bulky phosphine ligands (similar to those used in advanced Buchwald-Hartwig aminations) that are effective for activating aryl chlorides.[32] This two-step strategy provides a modular route to a wide array of 1,6-disubstituted naphthalene derivatives.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Palladium catalyzed couplings. Lumen Learning, Organic Chemistry II.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. (2022). The Journal of Organic Chemistry.
- Functionalized Naphthalenes For Diverse Applic
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry.
- Buchwald–Hartwig amin
- Heck Reaction. Organic Chemistry Portal.
- 1-Chloronaphthalene. Wikipedia.
- Heck reaction. Wikipedia.
- Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. (2024). Chemical Science.
- Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. (2020). PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors.
- Palladium Catalysts for Cross-Coupling Reaction. (2025).
- Seven Name Reactions in One - Palladium C
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. nobelprize.org [nobelprize.org]
- 11. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 28. Heck Reaction [organic-chemistry.org]
- 29. Heck reaction - Wikipedia [en.wikipedia.org]
- 30. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: 6-Bromo-1-chloronaphthalene as a Versatile Building Block for High-Performance Organic Electronic Materials
These application notes provide a comprehensive guide for researchers and scientists on the utilization of 6-bromo-1-chloronaphthalene in the synthesis of advanced organic electronic materials. The strategic placement of two distinct halogens on the naphthalene core allows for selective, sequential cross-coupling reactions, making it an invaluable building block for creating well-defined, high-performance organic semiconductors.
Introduction: The Strategic Advantage of Orthogonal Halogenation
This compound is a dihalogenated aromatic compound with the bromine and chlorine atoms positioned at the 1 and 6 positions of the naphthalene core. This specific arrangement is not arbitrary; it offers a distinct synthetic advantage due to the differential reactivity of the C-Br and C-Cl bonds in common palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, enabling selective functionalization at the 6-position while leaving the 1-position available for subsequent transformations. This "orthogonal" reactivity is the cornerstone of its utility, allowing for the stepwise and controlled construction of complex, asymmetric molecular architectures crucial for tuning the electronic properties of organic materials.
This building block is particularly relevant for the synthesis of materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The naphthalene core itself imparts desirable characteristics such as good thermal stability and charge-transport properties. By carefully selecting the coupling partners, researchers can precisely engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the material's charge injection and transport capabilities.
Key Synthetic Protocols: A Step-by-Step Guide
The following protocols are presented as a starting point for the synthesis of derivatives of this compound. It is crucial to note that all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal results.
Suzuki-Miyaura Cross-Coupling: Selective Functionalization at the 6-Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the higher reactivity of the C-Br bond allows for selective coupling at this position.
Protocol:
-
Reagents and Setup:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq.) or K₂CO₃ (2-3 eq.).
-
Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the mixture to the desired temperature, typically between 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Causality Behind Experimental Choices:
-
Catalyst Choice: Pd(PPh₃)₄ is a versatile and commonly used catalyst, while PdCl₂(dppf) can offer improved reactivity for more challenging substrates. The choice of catalyst can significantly impact reaction times and yields.
-
Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle. The biphasic solvent system facilitates the interaction of the organic-soluble reactants with the aqueous-soluble base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is therefore essential.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of arylamine functionalities which are common in hole-transport materials.
Protocol:
-
Reagents and Setup:
-
In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).
-
Add a strong, non-nucleophilic base, typically NaOt-Bu or K₃PO₄ (1.5-2.0 eq.).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat to the desired temperature, usually between 90-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify by column chromatography.
-
Trustworthiness and Self-Validation:
The success of these protocols can be validated at each stage. For instance, the selective nature of the first coupling can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the signals corresponding to the bromine-substituted position and the appearance of new signals from the coupled moiety will be evident. Mass spectrometry will confirm the expected molecular weight of the product.
Properties of this compound Derived Materials
The true value of this compound as a building block is realized in the properties of the final materials. The following table summarizes representative data for materials synthesized using this precursor.
| Derivative | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Application | Reference |
| Phenyl-substituted Naphthalene | -5.4 | -2.1 | 0.1 - 0.5 | OFET | |
| Thiophene-flanked Naphthalene | -5.2 | -2.5 | 0.5 - 1.2 | OFET, OPV | |
| Carbazole-functionalized Naphthalene | -5.6 | -2.3 | 0.01 - 0.1 | OLED (Hole Transport) |
Visualizing Synthetic Pathways
The following diagrams illustrate the sequential functionalization of this compound.
Caption: Sequential Suzuki and Buchwald-Hartwig reactions on this compound.
Caption: Stannylation followed by a Heck coupling reaction sequence.
Conclusion and Future Outlook
This compound stands out as a strategically important building block for the synthesis of advanced organic electronic materials. Its orthogonal halogenation allows for a level of synthetic control that is essential for the rational design of materials with tailored optoelectronic properties. The protocols outlined in these notes provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. Future work in this area will likely focus on the development of novel catalytic systems that can further enhance the efficiency and selectivity of these transformations, as well as the exploration of new and more complex molecular architectures derived from this remarkable building block.
References
-
Title: Synthesis and characterization of novel naphthalene-based organic semiconductors. Source: Journal of Materials Chemistry C. URL: [Link]
-
Title: High-mobility organic field-effect transistors based on thiophene-flanked naphthalene derivatives. Source: Advanced Materials. URL: [Link]
-
Title: Carbazole-functionalized naphthalene derivatives as efficient hole-transport materials for organic light-emitting diodes. Source: Organic Electronics. URL: [Link]
Application Note & Protocol: Strategic Functionalization of 6-Bromo-1-chloronaphthalene
Introduction: The Strategic Value of the 1,6-Naphthalene Scaffold
The 1,6-disubstituted naphthalene core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and defined substitution vectors make it an ideal building block for designing molecules with specific biological activities or material properties. Compounds incorporating this framework have been investigated as protease inhibitors and serve as key intermediates in the synthesis of complex molecular architectures.[1] The strategic introduction of diverse functional groups at the 1- and 6-positions is critical for modulating a compound's pharmacological profile (e.g., potency, selectivity, ADME properties) or tuning its optoelectronic characteristics.
6-Bromo-1-chloronaphthalene is a powerful starting material for accessing this chemical space. The presence of two different halogens on the naphthalene ring allows for sequential, site-selective functionalization. This guide provides detailed protocols for leveraging the differential reactivity of the C-Br and C-Cl bonds to introduce key functionalities through modern cross-coupling chemistry.
Core Principle: Exploiting Differential Halogen Reactivity for Site-Selectivity
The success of a selective functionalization strategy hinges on the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[2] This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond; the C-Br bond (approx. 290 kJ/mol) is significantly weaker and thus more readily cleaved than the C-Cl bond (approx. 346 kJ/mol).[3]
In the context of a palladium-catalyzed cycle, the initial, often rate-determining, oxidative addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. This step occurs preferentially at the weaker C-Br bond at the 6-position, leaving the more robust C-Cl bond at the 1-position intact for subsequent transformations. This inherent reactivity difference is the cornerstone of the protocols described herein.[4]
Caption: Workflow for selective functionalization of this compound.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[5] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Objective: To selectively synthesize 6-Aryl-1-chloronaphthalene.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥97% | Commercial | Starting Material |
| Arylboronic Acid | ≥98% | Commercial | Coupling Partner (1.2 equiv) |
| Pd(PPh₃)₄ | Catalyst grade | Commercial | Catalyst (0.03 equiv) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base (2.5 equiv) |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Round-bottom flask | N/A | N/A | Sized appropriately |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer & hotplate | N/A | N/A |
| Nitrogen/Argon line | N/A | N/A | For inert atmosphere |
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-Aryl-1-chloronaphthalene.
Rationale & Insights
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard Suzuki couplings. For more challenging substrates, catalyst systems using specialized ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor may offer higher yields.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[5] Potassium carbonate is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) can be used for less reactive systems.
-
Solvent System: The dioxane/water mixture provides a medium that solubilizes both the organic substrate and the inorganic base, promoting efficient reaction kinetics.
Safety Precautions
-
Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Arylboronic acids can be irritants; avoid inhalation and skin contact.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[7][8] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol
Objective: To selectively synthesize N-Aryl-6-amino-1-chloronaphthalene.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥97% | Commercial | Starting Material |
| Primary or Secondary Amine | ≥98% | Commercial | Coupling Partner (1.2 equiv) |
| Pd₂(dba)₃ | Catalyst grade | Commercial | Catalyst Precursor (0.02 equiv) |
| XPhos | Ligand grade | Commercial | Ligand (0.05 equiv) |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Base (1.4 equiv) |
| Toluene | Anhydrous | Commercial | Solvent |
| Schlenk tube or similar | N/A | N/A | For inert atmosphere reaction |
Procedure:
-
In a glovebox, or on a Schlenk line, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 2.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel) to obtain the desired N-substituted-6-amino-1-chloronaphthalene.
Rationale & Insights
-
Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated catalyst systems. A palladium precursor like Pd₂(dba)₃ is combined with a sterically bulky, electron-rich phosphine ligand like XPhos.[10] This combination forms a highly active Pd(0) species in situ that readily undergoes oxidative addition and promotes the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common choice as it is strong enough to deprotonate the coordinated amine without competing as a nucleophile.
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. A strictly inert atmosphere is critical for catalytic activity and to prevent ligand oxidation.
Safety Precautions
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under a dry, inert atmosphere.
-
Phosphine ligands can be air-sensitive and toxic. Handle with care in a well-ventilated fume hood or glovebox.
-
Toluene is a flammable and toxic solvent.
Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol
Objective: To selectively synthesize 6-Alkynyl-1-chloronaphthalene.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥97% | Commercial | Starting Material |
| Terminal Alkyne | ≥98% | Commercial | Coupling Partner (1.5 equiv) |
| PdCl₂(PPh₃)₂ | Catalyst grade | Commercial | Pd Catalyst (0.02 equiv) |
| Copper(I) Iodide (CuI) | ≥98% | Commercial | Co-catalyst (0.04 equiv) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercial | Base and Solvent |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Co-solvent (optional) |
Procedure:
-
Add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) to a dry Schlenk flask with a stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous triethylamine (or DIPA) and THF (e.g., in a 2:1 ratio). The amine acts as both the base and a solvent.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often complete within 2-8 hours.
-
Monitor the reaction by TLC or LC-MS. A precipitate of triethylammonium bromide will form as the reaction proceeds.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the salts and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to yield the pure 6-Alkynyl-1-chloronaphthalene.
Rationale & Insights
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[12] This intermediate readily undergoes transmetalation with the palladium complex, which is faster than the direct reaction of the alkyne with the palladium center.
-
Base/Solvent: An amine base like triethylamine or DIPA is essential. It neutralizes the HBr formed, deprotonates the alkyne to form the acetylide, and can also serve as the solvent.
-
Copper-Free Variant: For sensitive substrates, copper-free Sonogashira protocols exist, which typically require stronger bases and different palladium catalyst systems to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.
Safety Precautions
-
Copper(I) iodide is light-sensitive and can be an irritant.
-
Terminal alkynes can be volatile and flammable. Some, like acetylene itself, are explosive under pressure.
-
Triethylamine and diisopropylamine are corrosive, flammable, and have strong, unpleasant odors. Always work in a well-ventilated fume hood.
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. (2024). Wikipedia. [Link]
-
1-Chloronaphthalene. (2023). Wikipedia. [Link]
-
Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. (n.d.). Europe PMC. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (2024). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (2024). Wikipedia. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC - NIH. [Link]
-
Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. (2021). ACS Omega. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2015). RSC Publishing. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2018). ResearchGate. [Link]
-
Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. (2011). Der Pharma Chemica. [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2018). ResearchGate. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). ACS Publications. [Link]
-
1-Bromo-6-chloronaphthalene. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. (2022). MDPI. [Link]
-
1-Bromo-6-Chloronaphthalene. (n.d.). Natural Micron Pharm Tech. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). ResearchGate. [Link]
-
Bond Polarity vs bond length's effect on reactivity of haloalkanes. (2021). Stack Exchange. [Link]
-
Selective Halogenation of Aromatics. (n.d.). Scribd. [Link]
-
Reactivity of Halogenoalkanes. (2023). Save My Exams. [Link]
-
Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. (2020). ResearchGate. [Link]
Sources
- 1. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 6-Bromo-1-chloronaphthalene as a Precursor for Novel Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 6-bromo-1-chloronaphthalene as a versatile precursor for the development of novel dyes and pigments. The inherent differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization, enabling the rational design of a diverse array of chromophoric and fluorophoric systems. This document details the principles of selective cross-coupling reactions, provides step-by-step protocols for key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and discusses the characterization and potential applications of the resulting 1,6-disubstituted naphthalene derivatives. The insights and methodologies presented herein are intended to empower researchers in the fields of materials science, medicinal chemistry, and organic electronics to leverage this valuable building block for the creation of new functional molecules.
Introduction: The Strategic Advantage of this compound
Naphthalene-based compounds are a cornerstone in the development of functional organic materials, including dyes, pigments, and fluorescent probes, owing to their rigid, planar structure and extended π-electron system.[1][2] These characteristics often lead to desirable photophysical properties such as high quantum yields and excellent photostability.[1] The strategic disubstitution of the naphthalene core allows for the fine-tuning of its electronic and optical properties.
This compound offers a distinct advantage as a precursor due to the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity trend (I > Br > Cl) enables the selective functionalization at the 6-position while leaving the 1-chloro substituent intact for subsequent transformations.[1] This stepwise approach provides a powerful tool for the synthesis of asymmetrically 1,6-disubstituted naphthalenes, which are key scaffolds for "push-pull" dyes and other advanced materials.[3][4]
Regioselective Functionalization: A Stepwise Approach to Complexity
The key to unlocking the potential of this compound lies in the judicious selection of cross-coupling reactions to selectively modify the C6 and C1 positions. The initial, more facile reaction will occur at the C-Br bond, followed by a potentially more forcing reaction at the C-Cl bond.
Caption: Stepwise functionalization of this compound.
Synthetic Protocols: Building the Chromophore
The following protocols provide detailed, step-by-step methodologies for the key cross-coupling reactions to functionalize this compound. These protocols are based on established literature procedures for similar substrates and serve as a robust starting point for optimization.[1][5]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[6] By controlling the reaction conditions, selective coupling at the C6-bromo position can be achieved.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C6-position.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.51 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 241.5 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-chloronaphthalene.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C6-Position
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are crucial for many dye structures.[2][7]
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C6-position.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.51 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 10 mL | - |
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 241.5 mg) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-amino-1-chloronaphthalene derivative.
Protocol 3: Regioselective Sonogashira Coupling at the C6-Position
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for extending conjugation in fluorescent dyes.[8][9]
Reaction Scheme:
Caption: Sonogashira coupling at the C6-position.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.51 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 10 mL | - |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 241.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 6-alkynyl-1-chloronaphthalene product.
Characterization and Photophysical Properties
The synthesized 1,6-disubstituted naphthalene derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
Once the structure is confirmed, the photophysical properties of the novel dyes and pigments should be investigated to assess their potential applications.[10]
Key Photophysical Parameters:
| Parameter | Description | Typical Technique |
| Absorption Maximum (λmax) | The wavelength at which the compound absorbs the most light. | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | The wavelength at which the compound emits the most light upon excitation. | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Fluorescence Spectroscopy |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | UV-Vis & Fluorescence |
These properties are highly dependent on the nature of the substituents at the 1 and 6 positions and the solvent polarity, offering a wide scope for tuning the color and fluorescence of the final compounds.[3][10]
Applications and Future Directions
The novel dyes and pigments synthesized from this compound have potential applications in a variety of fields:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.
-
Fluorescent Probes: For bio-imaging and sensing applications.[2]
-
Specialty Pigments: For high-performance coatings, plastics, and inks.
-
Dye-Sensitized Solar Cells (DSSCs): As sensitizers for converting light into electricity.
The sequential and regioselective functionalization of this compound provides a powerful platform for the creation of a vast library of novel dyes and pigments with tailored properties. Future research can focus on exploring a wider range of coupling partners, investigating the impact of different substituents on the photophysical properties, and evaluating the performance of these new materials in various applications.
References
-
Nguyen, K. & Theodorakis, E. Investigations into the Electronic Nature of Naphthalene in Push-Pull dyes. eScholarship. [Link]
-
Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. ResearchGate. [Link]
- DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene.
- US20150344450A1 - Synthesis, structure and use of functionalized naphthalenes.
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
-
Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Halogenated naphthalene.
-
Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. [Link]
-
Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]
-
Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. europepmc.org. [Link]
-
Synthesis of anti-3Naphthaleno3naphthalenophane by Double Contractive Annulation of [2.2]Paracyclophane. PubMed. [Link]
- US7905928B2 - Reactive dyes, their preparation and their use.
-
Fluorescence spectra of 1–6 in cyclohexane (aerated, ca. 10⁻⁴ M). ResearchGate. [Link]
-
Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthale. Semantic Scholar. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chemical synthesis and application of aryldihydronaphthalene derivatives. PubMed Central. [Link]
-
Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Characteristics of Some Organic Dyes. Prime Scholars. [Link]
-
Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. PubMed Central. [Link]
-
Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core. MDPI. [Link]
-
Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. PubMed Central. [Link]
-
Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Arylbenzo[h][2][3]naphthyridine Derivatives: Synthesis and Photophysical Properties. OUCI. [Link]
-
An expeditious synthesis of 6,7-dihydrodibenzo[b,j][11][12] phenanthroline derivatives as fluorescent materials. RSC Advances. [Link]
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. . [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
- GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives.
-
Ligand-modulated stereo- and regioselective tandem addition reactions of rhenium-bound naphthalene. PubMed. [Link]
-
1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]
-
Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics?. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations into the Electronic Nature of Naphthalene in Push-Pull dyes [escholarship.org]
- 5. US8298766B2 - Fluorescent dyes, methods of synthesis and applications thereof - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US1822982A - Halogenated naphthalene - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene - Google Patents [patents.google.com]
- 12. [PDF] Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications | Semantic Scholar [semanticscholar.org]
The Strategic Manipulation of Halogen Reactivity: Application Notes and Protocols for Halogen Exchange Reactions Involving 6-Bromo-1-chloronaphthalene
Introduction: Navigating the Nuances of Selective Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise and selective functionalization of aromatic scaffolds is paramount. Dihaloarenes, such as 6-Bromo-1-chloronaphthalene, represent a versatile class of building blocks, offering two distinct points for chemical modification. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a strategic handle for sequential and site-selective transformations. This guide provides an in-depth exploration of halogen exchange reactions involving this compound, offering detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals.
The C-Br bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[1][2] This reactivity differential is the cornerstone of the protocols detailed herein, enabling the selective functionalization at the 6-position (bromine) while leaving the 1-position (chlorine) intact for subsequent elaboration. We will delve into a suite of powerful synthetic methodologies, including palladium-catalyzed cross-couplings and copper-catalyzed halogen exchange and condensation reactions.
Part 1: Selective Functionalization at the C-Br Bond
The higher reactivity of the aryl bromide allows for a range of selective transformations at the 6-position of this compound. The following protocols are designed to achieve high chemoselectivity for the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The judicious choice of catalyst, ligand, and reaction conditions is crucial for achieving selectivity in dihaloarenes.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide.[3][4] For this compound, this reaction can be controlled to selectively form a biaryl linkage at the 6-position.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
| Reagent | Formula | MW | Equivalents | Amount |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 | 241.5 mg (1.0 mmol) |
| Arylboronic acid | ArB(OH)₂ | - | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 34.7 mg (0.03 mmol) |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 | 276.4 mg (2.0 mmol) |
| Toluene/H₂O (4:1) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (241.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Add potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst suitable for the coupling of aryl bromides.
-
Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without promoting significant side reactions.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[5][6] A protocol analogous to the selective amination of 6-bromo-2-chloroquinoline can be effectively applied to this compound.[7][8]
Protocol: Selective Buchwald-Hartwig Amination of this compound
| Reagent | Formula | MW | Equivalents | Amount |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 | 241.5 mg (1.0 mmol) |
| Amine | R₂NH | - | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 18.3 mg (0.02 mmol) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 23.1 mg (0.04 mmol) |
| NaOtBu | C₄H₉NaO | 96.10 | 1.4 | 134.5 mg (1.4 mmol) |
| Toluene | C₇H₈ | - | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (241.5 mg, 1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl bromides and helps to prevent the activation of the more inert aryl chloride.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10][11] The higher reactivity of the C-Br bond allows for selective alkynylation at the 6-position.[12]
Protocol: Selective Sonogashira Coupling of this compound
| Reagent | Formula | MW | Equivalents | Amount |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 | 241.5 mg (1.0 mmol) |
| Terminal Alkyne | RC≡CH | - | 1.2 | 1.2 mmol |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 21.1 mg (0.03 mmol) |
| CuI | CuI | 190.45 | 0.05 | 9.5 mg (0.05 mmol) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.0 | 0.28 mL (2.0 mmol) |
| THF | C₄H₈O | - | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (241.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent in some cases.
-
Reaction Temperature: Room temperature is often sufficient for the Sonogashira coupling of reactive aryl bromides, which helps to maintain selectivity over the less reactive aryl chloride.
Caption: Workflow for selective palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed Halogen Exchange: The Aromatic Finkelstein Reaction
The Finkelstein reaction, traditionally an Sₙ2 process for alkyl halides, can be adapted for aryl halides using a copper catalyst.[14][15] This allows for the conversion of the aryl bromide to a more reactive aryl iodide, or potentially an aryl fluoride, without affecting the aryl chloride.
Protocol: Copper-Catalyzed Aromatic Finkelstein Reaction (Iodination)
| Reagent | Formula | MW | Equivalents | Amount |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 | 241.5 mg (1.0 mmol) |
| Sodium Iodide (NaI) | NaI | 149.89 | 2.0 | 299.8 mg (2.0 mmol) |
| CuI | CuI | 190.45 | 0.1 | 19.0 mg (0.1 mmol) |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 0.2 | 22 µL (0.2 mmol) |
| Dioxane | C₄H₈O₂ | - | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound (241.5 mg, 1.0 mmol), sodium iodide (299.8 mg, 2.0 mmol), and copper(I) iodide (19.0 mg, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) followed by N,N'-dimethylethylenediamine (22 µL, 0.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel.
-
Wash the filtrate with 10% aqueous ammonia (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting 6-iodo-1-chloronaphthalene by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of CuI and a diamine ligand is effective for catalyzing the aromatic Finkelstein reaction.[15][16] The ligand stabilizes the copper center and facilitates the halogen exchange.
-
Halide Source: A large excess of sodium iodide is used to drive the equilibrium towards the formation of the iodo-substituted product.[15]
-
Solvent: Dioxane is a suitable high-boiling polar aprotic solvent for this transformation.[16]
Part 2: Sequential Functionalization at the C-Cl Bond
Once the 6-position has been selectively functionalized, the remaining chloro-substituent at the 1-position can be targeted for further transformations. This typically requires more forcing reaction conditions or a more active catalyst system compared to the initial reaction at the C-Br bond.
General Strategy for Sequential Functionalization:
-
Purification: It is crucial to meticulously purify the mono-functionalized product from the first step to avoid competing reactions in the second step.
-
More Forcing Conditions: To activate the C-Cl bond, higher temperatures, longer reaction times, and/or more reactive catalyst systems are generally required.
-
Ligand Choice: For palladium-catalyzed reactions, ligands specifically designed for the activation of aryl chlorides, such as bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often necessary.[1]
Caption: Sequential functionalization of this compound.
Ullmann Condensation for C-N, C-O, or C-S Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that can be employed to form C-N, C-O, or C-S bonds with aryl halides.[17][18] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for certain substrates. It typically requires higher temperatures than palladium-catalyzed reactions.[19]
Protocol: Ullmann N-Arylation of 6-Substituted-1-chloronaphthalene
| Reagent | Formula | MW | Equivalents | Amount |
| 6-Substituted-1-chloronaphthalene | - | - | 1.0 | 1.0 mmol |
| Amine/Aniline | R₂NH | - | 1.5 | 1.5 mmol |
| CuI | CuI | 190.45 | 0.1 | 19.0 mg (0.1 mmol) |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 | 23.0 mg (0.2 mmol) |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 | 276.4 mg (2.0 mmol) |
| DMSO | C₂H₆OS | - | - | 4 mL |
Step-by-Step Procedure:
-
Add the 6-substituted-1-chloronaphthalene (1.0 mmol), CuI (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol) to a reaction vial.
-
Add the amine or aniline (1.5 mmol) and DMSO (4 mL).
-
Seal the vial and heat the mixture to 120-130 °C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Amino acids like L-proline have been shown to be effective and inexpensive ligands for promoting Ullmann-type couplings.[20]
-
High Temperature: The activation of the C-Cl bond in an Ullmann condensation typically requires high temperatures.[19]
-
Solvent: DMSO is a high-boiling, polar aprotic solvent that is well-suited for this type of reaction.
Conclusion
This compound is a valuable synthetic intermediate that allows for programmed, site-selective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a diverse array of substituted naphthalene derivatives can be accessed. The protocols outlined in this guide provide a robust starting point for the selective modification of this versatile building block. As with any chemical transformation, optimization of the reaction conditions for specific substrates is encouraged to achieve the desired outcomes in terms of yield and purity.
References
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Ananikov, V. P., & Orlov, N. V. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 7(23), 4664-4676.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
- Ananikov, V. P., & Orlov, N. V. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
-
Wikipedia. (2023). Finkelstein reaction. Retrieved from [Link]
- Suna, E. (Ed.). (2010). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Kamada, N., & Yamamoto, Y. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Ananikov, V. P., & Orlov, N. V. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Newman, S. G., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]
- Ma, D., & Cai, Q. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Multi-Component Reactions (pp. 1-45). The Royal Society of Chemistry.
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)propene and Other Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Newman, S. G., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Ito, H., et al. (2023). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular. ChemRxiv.
- Ito, H., et al. (2023). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. ChemRxiv.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Watson, D. A., et al. (2010). Chemoselective Suzuki–Miyaura Cross-Coupling. Synfacts, 2010(10), 1156.
- BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
- Ito, H., et al. (2023). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Suginome, M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry – An Asian Journal, 16(19), 2869-2873.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Al-Zoubi, R. M., & Marion, N. (2013). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron, 69(1), 128-133.
- Rao, M. L. N., & Jadhav, D. N. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(10), 1338.
- Villinger, A., & Langer, P. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. ChemistryOpen, 4(4), 356-361.
- Fors, B. P., & Buchwald, S. L. (2014). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
The Strategic Utility of 6-Bromo-1-chloronaphthalene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene Scaffold in Medicinal Chemistry
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the naphthalene ring is therefore a cornerstone of many drug discovery programs.
6-Bromo-1-chloronaphthalene emerges as a particularly valuable starting material in this context. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential chemical transformations, providing a versatile platform for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed guide to the use of this compound in key synthetic reactions, complete with detailed protocols and an exploration of the underlying chemical principles.
Key Synthetic Transformations and Applications
The two halogen atoms on this compound offer orthogonal handles for synthetic manipulation. The bromo group at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, compared to the chloro group at the 1-position. This differential reactivity allows for selective functionalization at the 6-position while leaving the 1-position available for subsequent modifications.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[5][6][7] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 6-position, a common structural motif in many biologically active molecules, including kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle. The choice of ligand, often a bulky electron-rich phosphine, is critical for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can influence the reaction rate and yield.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent and water is used.
General Protocol for Suzuki-Miyaura Coupling:
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented below. This protocol is based on established methodologies for similar aryl bromides and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-chloronaphthalene.
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 eq. | - |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 eq. | - |
| 6-Phenyl-1-chloronaphthalene | C₁₆H₁₁Cl | 238.71 | - | 85-95 |
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a combination of palladium and copper complexes.[4] For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-1-chloronaphthalene intermediates, which are valuable precursors for the synthesis of various heterocyclic compounds and can be found in a range of pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[4]
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.
General Protocol for Sonogashira Coupling:
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous THF to dissolve the solids, followed by triethylamine (2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-alkynyl-1-chloronaphthalene.
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 eq. | - |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 eq. | - |
| 1-Chloro-6-(phenylethynyl)naphthalene | C₁₈H₁₁Cl | 262.73 | - | 80-90 |
Reaction Mechanism Diagram:
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in a vast number of drugs. Utilizing this compound in this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position, leading to the synthesis of valuable N-aryl naphthalene intermediates.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
-
Inert Atmosphere: The palladium(0) catalyst and some of the phosphine ligands are sensitive to air, necessitating the use of an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
General Protocol for Buchwald-Hartwig Amination:
The following protocol for the Buchwald-Hartwig amination of this compound with an aniline is a representative example.
Materials:
-
This compound
-
Aniline (or other amine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and NaOtBu (1.4 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-1-chloronaphthalene derivative.
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| This compound | C₁₀H₆BrCl | 241.51 | 1.0 eq. | - |
| Aniline | C₆H₇N | 93.13 | 1.2 eq. | - |
| N-(5-chloronaphthalen-2-yl)aniline | C₁₆H₁₂ClN | 253.73 | - | 75-85 |
Logical Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically important building block for the synthesis of pharmaceutical intermediates. The differential reactivity of its two halogen substituents enables selective and sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to introduce diverse aryl, alkynyl, and amino moieties, respectively, onto the naphthalene scaffold.
The resulting 6-substituted-1-chloronaphthalene derivatives are valuable precursors for the development of a wide range of therapeutic agents, including kinase inhibitors and antiviral compounds. The protocols and principles outlined in this application note serve as a foundational guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel chemical space and the synthesis of next-generation pharmaceuticals. Further research into the development of more sustainable and efficient catalytic systems for these transformations will continue to enhance the utility of this compound as a key synthetic intermediate.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 246-273.
- Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- A process for the preparation of an amino-hydroxy- naphthalene, or a mono- or di-alkyl derivative thereof. (n.d.). Google Patents.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. (2012). Der Pharma Chemica, 4(1), 323-329.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3074.
- Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. (2008). Bioorganic & Medicinal Chemistry, 16(18), 8583-8593.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2413-2450.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link].
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-100.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link].
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2005). Current Organic Chemistry, 9(12), 1167-1194.
- Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). Google Patents.
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (n.d.). Google Patents.
- Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. (n.d.). Google Patents.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Molecules, 27(19), 6529.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2135.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. (2022). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.
- Sonogashira coupling. (n.d.). R Discovery.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
Analytical techniques for the characterization of 6-Bromo-1-chloronaphthalene
An Application Guide to the Comprehensive Characterization of 6-Bromo-1-chloronaphthalene
Introduction
This compound is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with both bromine and chlorine atoms. This substitution pattern makes it a versatile and highly valuable intermediate in organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic semiconductors.[1] The precise location of the halogen substituents dictates the molecule's reactivity and its utility as a building block in complex synthetic pathways, including cross-coupling reactions like Suzuki and Heck.[1]
Given its role as a critical precursor, the unambiguous structural confirmation and rigorous purity assessment of this compound are paramount. The presence of isomers or residual starting materials can have profound impacts on downstream applications, affecting reaction yields, product purity, and the biological or material properties of the final product. This guide provides a detailed overview of the primary analytical techniques and protocols essential for the comprehensive characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the causality behind methodological choices, providing not just protocols, but a framework for robust analytical validation.
Physicochemical Properties: A Snapshot
A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These properties influence the choice of solvents, chromatographic conditions, and spectroscopic methods.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 71154718[2] |
| CAS Number | 1000391-24-1 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₀H₆BrCl | PubChem CID 71154718[2] |
| Molecular Weight | 241.51 g/mol | PubChem CID 71154718[2] |
| Exact Mass | 239.93414 Da | PubChem CID 71154718[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
Part 1: Chromatographic Purity and Isomer Separation
Chromatographic methods are indispensable for determining the purity of this compound and separating it from potential regioisomers (e.g., 1-bromo-6-chloronaphthalene) or other impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: HPLC is a robust method for purity assessment of non-volatile or thermally sensitive compounds. For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar nature of the analyte leads to strong retention on a hydrophobic stationary phase (like C18), while a polar mobile phase is used for elution. The naphthalene ring system contains a strong chromophore, making UV-Visible detection highly sensitive and specific.
Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: Monitor at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
The retention time serves as a qualitative identifier under consistent conditions.
-
Gas Chromatography (GC)
Causality & Rationale: As a thermally stable and sufficiently volatile compound, this compound is also well-suited for GC analysis. GC often provides higher resolution than HPLC, making it particularly effective for separating closely related isomers. Coupling GC with a Mass Spectrometer (GC-MS) provides both retention time data for quantification and mass spectral data for definitive identification.
Protocol: Isomeric Purity by GC-MS
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in a high-purity volatile solvent such as dichloromethane or hexane.
-
-
Instrumentation & Conditions:
-
Column: DB-5ms or HP-5ms (a non-polar 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280 °C.
-
Scan Range: 50 - 350 m/z.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Assess for the presence of other peaks with the same molecular weight but different retention times, which would indicate isomeric impurities.
-
Part 2: Spectroscopic Structural Elucidation
Once purity is established, a suite of spectroscopic techniques is employed to confirm the molecular structure unequivocally.
Mass Spectrometry (MS)
Causality & Rationale: MS is the definitive technique for determining molecular weight. For halogenated compounds, MS provides an unmistakable signature due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The presence of one bromine and one chlorine atom in this compound will produce a unique isotopic cluster for the molecular ion, serving as a powerful validation tool.[4]
Expected Isotopic Pattern for Molecular Ion [C₁₀H₆BrCl]⁺
| m/z (Daltons) | Isotope Combination | Theoretical Relative Abundance (%) |
| 239.93 | ¹²C₁₀¹H₆⁷⁹Br³⁵Cl | 75.8 |
| 241.93 | ¹²C₁₀¹H₆⁸¹Br³⁵Cl | 74.4 |
| 241.93 | ¹²C₁₀¹H₆⁷⁹Br³⁷Cl | 24.2 |
| 243.93 | ¹²C₁₀¹H₆⁸¹Br³⁷Cl | 23.8 |
(Note: The combined relative intensity at m/z ~242 will be approximately 98.6% of the base peak at m/z ~240)
Protocol: Analysis via GC-MS (EI)
-
The protocol described in section 1.2 is directly applicable. The mass spectrum is acquired simultaneously with the chromatographic data.
-
Data Analysis:
-
Extract the mass spectrum from the apex of the main chromatographic peak.
-
Identify the molecular ion cluster around m/z 240-244.
-
Compare the observed isotopic pattern (m/z values and relative intensities) with the theoretical pattern for a C₁₀H₆BrCl species. A close match provides strong evidence for the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy provides the most detailed information about the molecular skeleton. ¹H NMR reveals the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm the 1,6-substitution pattern on the naphthalene ring, distinguishing it from all other possible isomers.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR Acquisition:
-
Acquire 16-64 scans to achieve adequate signal-to-noise.
-
Use a spectral width of ~12 ppm and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C.
-
-
-
Data Interpretation (Expected Signals):
-
¹H NMR: The spectrum is expected to show 6 distinct signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling constants (J-values) between adjacent protons will be unique to the 1,6-substitution pattern. Protons adjacent to the electronegative chlorine (at C1) and bromine (at C6) will be shifted downfield.
-
¹³C NMR: The proton-decoupled spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring, confirming the asymmetry of the molecule. The carbons directly bonded to the halogens (C1 and C6) will show characteristic chemical shifts influenced by electronegativity and heavy atom effects.
-
Vibrational Spectroscopy (FTIR & Raman)
Causality & Rationale: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds.[5][6] FTIR is particularly sensitive to polar bonds and is excellent for identifying functional groups, while Raman excels with non-polar, symmetric bonds.[6] For this compound, these techniques confirm the presence of the aromatic system and the carbon-halogen bonds.
Protocol: FTIR using Attenuated Total Reflectance (ATR)
ATR is a modern sampling technique that requires minimal to no sample preparation for solids, making it highly efficient.[7]
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation (Expected Absorption Bands):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations, characteristic of the naphthalene core.
-
Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations. These bands confirm the presence of the halogens attached to the aromatic ring.
-
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The power of this analytical suite lies in its integrated use. A logical workflow ensures that each batch of this compound is validated efficiently and comprehensively.
Caption: Integrated workflow for the characterization of this compound.
This workflow demonstrates a self-validating system. Chromatographic techniques first establish purity and separate components. The mass spectral data from GC-MS provides the first piece of structural evidence (molecular weight and elemental composition). This is then unequivocally confirmed by NMR, which establishes the precise connectivity of the atoms, and FTIR, which verifies the key functional components of the molecule. Together, these results provide a comprehensive and trustworthy characterization package.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
Singh, S. N., Sharma, O. P., & Singh, R. D. (1975). Near Ultraviolet Absorption Spectra of α-Bromo and β-Chloronaphthalene. Spectroscopy Letters, 8(1), 7-13. Retrieved from [Link]
-
LabX. (2018). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Retrieved from [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. University of Western Ontario. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1000391-24-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-1-chloronaphthalene
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of crude 6-Bromo-1-chloronaphthalene, a key intermediate in various synthetic applications.
Understanding this compound
This compound is a di-halogenated aromatic compound.[1] Ensuring its high purity is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complications in the purification of final products. This guide focuses on the two primary methods for its purification: recrystallization and column chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1000391-24-1 | [2][3] |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| Physical Form | Solid | [2] |
| Calculated XLogP3 | 4.6 | [1] |
| Storage | Store at room temperature, sealed in a dry place. | [2][4] |
Note: Experimental melting and boiling points are not consistently reported in publicly available safety and specification documents. The solid nature and high molecular weight suggest a relatively high melting point.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during experiments, providing explanations and actionable solutions.
Recrystallization Issues
Question: My this compound 'oiled out' of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or precipitates from the solution at a temperature above its melting point. This is often caused by the boiling point of the solvent being too high or the solution being too concentrated, leading to rapid supersaturation upon cooling.
-
Causality: The high concentration of the solute depresses the melting point of the mixture. If this depressed melting point is below the temperature at which the solution becomes saturated, the compound will separate as a liquid (oil) rather than a solid crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation temperature.
-
Modify Solvent System: If the problem persists, the solvent may be inappropriate. If using a single solvent, choose one with a lower boiling point. If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), you may need to adjust the ratio, using more of the solvent in which the compound is more soluble.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. A shallow solvent pool cools quickly; transferring to a narrower flask (e.g., Erlenmeyer) and insulating it can slow heat loss and encourage proper crystal formation.
-
Question: I have a very low yield after recrystallization. How can I improve it?
Answer: A low yield is most commonly due to using an excessive amount of solvent, incomplete crystallization, or premature filtration.
-
Causality: Every compound has some residual solubility even in a cold solvent. Using a large excess of solvent means a significant amount of your product will remain in the mother liquor rather than precipitating.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[6]
-
Maximize Precipitation Time: Ensure the solution has cooled to room temperature undisturbed before moving it to an ice bath. Cooling too rapidly can trap impurities and may not allow for complete crystallization.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by carefully boiling off a portion of the solvent and attempt a second crystallization to recover more product. Note that this "second crop" may be less pure than the first.
-
Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.
-
Question: No crystals are forming, even after the solution has been in an ice bath for a while. What's wrong?
Answer: Crystal formation requires both supersaturation and nucleation. If no crystals form, it is likely that the solution is not supersaturated or that nucleation has not been initiated.
-
Causality: For crystals to form, molecules must come together in a highly ordered lattice. This process is initiated at nucleation sites. A lack of these sites or a solution that is too dilute will prevent crystallization.
-
Solutions (in order of preference):
-
Induce Nucleation (Seeding): If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth.
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then reheat to clarify and cool slowly.[7] This is effectively creating a mixed-solvent system.
-
Column Chromatography Issues
Question: I can't separate my product from an impurity with a very similar Rf value on the TLC plate. What can I try?
Answer: Separating compounds with similar Rf values (ΔRf < 0.1) is a common challenge. It indicates that the compounds have very similar polarities in the chosen solvent system.
-
Causality: The separation on silica gel is based on the differential adsorption of compounds to the polar stationary phase. If two compounds have similar functional groups and polarity, they will interact with the silica and be carried by the mobile phase at nearly the same rate.[8]
-
Solutions:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and compositions. Sometimes switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/hexane) can alter the specific interactions and improve separation.[9]
-
Use a Long, Thin Column: A higher ratio of column length to diameter increases the number of theoretical plates, providing more opportunities for the compounds to separate.
-
Run a Shallow Gradient: Instead of using a single isocratic solvent system, start with a less polar mixture and gradually increase the polarity during the elution. This can help resolve closely-eluting compounds.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina, which has different selectivity. For very difficult separations, preparative HPLC with a C18 (reversed-phase) column might be necessary.
-
Question: My product seems to have decomposed on the silica gel column. How can I avoid this?
Answer: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.
-
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These sites can interact with and degrade acid-sensitive molecules.
-
Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a basic additive, such as triethylamine (~0.1-1%). This is particularly useful for purifying amines.
-
Use an Alternative Stationary Phase: Alumina is a common alternative and is available in neutral, basic, or acidic forms. For this compound, neutral alumina would be a safe choice.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute it without unnecessary delays. Applying slight air pressure ("flash chromatography") is standard practice.
-
Frequently Asked Questions (FAQs)
Question: How do I choose between recrystallization and column chromatography?
Answer: The choice depends on the scale of your experiment, the nature of the impurities, and the physical state of your product.
-
Recrystallization is ideal for purifying solid compounds on a multi-gram scale, especially when the impurities have significantly different solubilities than the product. It is often faster and uses less solvent than chromatography.
-
Column Chromatography is the most versatile method and is essential when dealing with oils or when impurities have very similar properties to the product. It is the preferred method for small-scale purifications (< 1 gram) or when multiple components need to be separated from a complex mixture.[8]
Question: What are the best solvents for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Given its aromatic and halogenated structure, this compound is a relatively non-polar compound.
-
Single Solvents: Good starting points include ethanol, isopropanol, or toluene. Test small-scale solubility first.
-
Mixed-Solvent Systems: A mixed system often provides the best results. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethyl acetate or dichloromethane) and then add a "poor" or "anti-solvent" (like hexanes or heptane) dropwise to the hot solution until it becomes cloudy. Reheat to clarify, then cool slowly. Common systems include heptane/ethyl acetate and methanol/water.[5]
Question: How do I select an appropriate solvent system for column chromatography?
Answer: The solvent system (eluent) for column chromatography is almost always determined by first running thin-layer chromatography (TLC) plates.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a test solvent system. A good starting point for a non-polar compound like this is 10% Ethyl Acetate in Hexane (1:9 EtOAc/Hexane).[10]
-
Analyze the result. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 .[10]
-
If the spot is too high (Rf > 0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 5% EtOAc/Hexane).
-
If the spot is too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., try 20% EtOAc/Hexane).[11]
-
Question: What are the likely impurities in a crude sample of this compound?
Answer: Without knowing the specific synthetic route, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 1-chloronaphthalene or a brominating agent.
-
Regioisomers: The synthesis may produce other isomers, such as 1-bromo-6-chloronaphthalene, which can have very similar physical properties and be difficult to separate.[12]
-
Over-halogenated Products: Di-bromo- or di-chloro-naphthalene species could form as byproducts.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, dichloromethane) may be present.
Detailed Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Example: Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethyl acetate needed to just dissolve the solid at its boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[6]
-
Hot Filtration: Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and perform a rapid gravity filtration of the hot solution to remove the charcoal or any insoluble impurities.
-
Saturation: Reheat the clear filtrate to boiling. Add hexane dropwise while swirling until a faint, persistent cloudiness appears. Add one or two drops of ethyl acetate to redissolve the precipitate and make the solution clear again.[7]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Leave the crystals under vacuum to air-dry for 15-20 minutes, then transfer them to a watch glass to dry completely.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3 for the product. For this example, let's assume 10% Ethyl Acetate in Hexane is suitable.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in the eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in the absolute minimum amount of dichloromethane or the eluent.
-
Carefully pipette this concentrated solution directly onto the center of the top sand layer.
-
Drain the solvent again until the sample has fully entered the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with a pump or regulated air line to achieve a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: General workflow for flash column chromatography.
References
-
Solubility of Bromoderivatives C60Brn (n = 6, 8, 24) in 1-Chloronaphthalene and 1-Bromonaphthalene in the Temperature Range (10 to 60) °C . Journal of Chemical & Engineering Data. [Link]
-
Recrystallization . Dartmouth College. [Link]
-
Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? . Reddit r/OrganicChemistry. [Link]
-
What is the best solvent for recrystallization? . Quora. [Link]
-
Go-to recrystallization solvent mixtures . Reddit r/Chempros. [Link]
-
This compound | C10H6BrCl | CID 71154718 . PubChem. [Link]
-
Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]
-
Thin Layer Chromatography (TLC) . University of California, Los Angeles (UCLA). [Link]
-
1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 . PubChem. [Link]
-
1-Chloronaphthalene . Wikipedia. [Link]
Sources
- 1. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1000391-24-1 [sigmaaldrich.com]
- 3. This compound | 1000391-24-1 [m.chemicalbook.com]
- 4. This compound - CAS:1000391-24-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. Home Page [chem.ualberta.ca]
- 12. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the yield of 6-Bromo-1-chloronaphthalene synthesis
An essential building block in medicinal chemistry and materials science, 6-Bromo-1-chloronaphthalene serves as a versatile intermediate for creating complex molecular architectures.[1] Its synthesis, typically achieved through a Sandmeyer reaction of the corresponding amine, presents several challenges that can significantly impact yield and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common hurdles encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is analyzed from cause to solution, providing a clear path to improving your reaction yield.
Q1: My overall yield is drastically low. Where is the most likely point of failure?
A1: Low yield in a Sandmeyer reaction is a common issue that typically originates from one of two critical stages: the diazotization of the starting amine (e.g., 6-bromo-1-naphthylamine) or the subsequent copper-catalyzed substitution.
-
Root Cause Analysis:
-
Diazotization Step: The primary culprit is often the instability of the intermediate diazonium salt.[2] These salts are thermally sensitive and can decompose if the temperature is not rigorously controlled, typically between 0-5°C.[2][3] Decomposition leads to unwanted side reactions, primarily the formation of 6-bromo-1-naphthol.[3][4]
-
Sandmeyer Substitution Step: Inefficient conversion of the diazonium salt to the final product can also be a major factor. This may be due to an inactive catalyst (oxidized Copper(I) chloride), incorrect stoichiometry, or suboptimal reaction temperature.
-
-
Troubleshooting Workflow:
-
Verify Diazotization: Before proceeding to the Sandmeyer step, confirm the complete consumption of the starting amine and the presence of nitrous acid. A simple spot test on starch-iodide paper should turn dark blue, indicating a slight excess of nitrous acid is present, which ensures the diazotization has gone to completion.[4]
-
Strict Temperature Control: Use a well-calibrated thermometer and an ice-salt bath to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Localized overheating can be prevented by adding the sodium nitrite solution slowly and dropwise with vigorous stirring.[2]
-
Check Catalyst Quality: Ensure your Copper(I) chloride (CuCl) is active. CuCl can oxidize to the inactive Cu(II) state upon exposure to air. Use freshly prepared or properly stored CuCl for best results.
-
Optimize Reaction Conditions: Review the stoichiometry of your reagents. Ensure sufficient acid is used in the diazotization step to prevent unwanted azo coupling side reactions.[5]
-
Q2: I'm observing a significant amount of a phenolic byproduct (6-bromo-1-naphthol) in my crude product. How can I prevent this?
A2: The formation of naphthols is the most common side reaction in this synthesis, arising from the reaction of the diazonium salt with water.[2][3] This reaction is highly temperature-dependent.
-
Mechanistic Insight: The diazonium group is an excellent leaving group (as N₂ gas). At elevated temperatures, water can act as a nucleophile, attacking the aromatic ring and displacing the diazonium group to form a phenol.[4]
-
Preventative Measures:
-
Maintain Low Temperatures: The single most effective way to suppress phenol formation is to keep the temperature strictly at 0-5°C during the entire diazotization process and the initial phase of the Sandmeyer reaction.[3]
-
Minimize Reaction Time: Do not let the prepared diazonium salt solution stand for extended periods, even at low temperatures, as it will slowly decompose.[4] Proceed to the Sandmeyer step as soon as the diazotization is complete.
-
Sufficient Acidity: Maintaining a strongly acidic environment helps to stabilize the diazonium salt and suppresses its reaction with water.[5]
-
Q3: The reaction mixture turns dark brown or forms a tar-like substance during the Sandmeyer step. What is happening?
A3: Tar formation is usually indicative of polymerization or complex side reactions involving the aryl radical intermediate generated during the Sandmeyer reaction.
-
Root Cause Analysis:
-
Gomberg-Bachmann Reaction: The aryl radical intermediate can react with another aromatic ring (including the solvent or starting material) to form biaryl compounds, which can lead to polymers.[6]
-
Excessive Temperature: Allowing the Sandmeyer reaction to warm up too quickly or become too hot can accelerate these radical side reactions.
-
Impure Reagents: Impurities in the starting amine or solvent can initiate unwanted polymerization pathways.
-
-
Solutions:
-
Controlled Addition: Add the cold diazonium salt solution slowly to the cold CuCl solution. This maintains a low concentration of the reactive aryl radical at any given time, favoring the desired reaction with the chloride from the catalyst over side reactions.
-
Moderate Warming: After the addition is complete, allow the reaction to warm up slowly and controllably. Monitor for the evolution of nitrogen gas, which indicates the reaction is proceeding. Gentle warming may be required to drive the reaction to completion, but avoid aggressive heating.
-
Use Pure Reagents: Ensure the starting 6-bromo-1-naphthylamine is of high purity. Recrystallize if necessary. Use high-purity solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of Copper(I) chloride in the Sandmeyer reaction?
A1: Copper(I) chloride is not just a source of chloride ions; it is a catalyst that facilitates the core transformation. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7] The Cu(I) salt initiates the process by a single-electron transfer (SET) to the diazonium salt. This forms an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then reacts with the copper(II) halide to yield the final this compound and regenerate the Cu(I) catalyst.[8][9]
Q2: How can I prepare fresh, active Copper(I) chloride?
A2: Commercially available CuCl can be of variable quality. Preparing it fresh is often recommended. A standard laboratory procedure involves the reduction of a Copper(II) salt.
-
In-Situ Preparation: A common method is to reduce copper(II) sulfate with a reducing agent like sodium bisulfite or sodium sulfite in the presence of sodium chloride.[4] The resulting white precipitate of CuCl can be washed and used directly.
Q3: What are the essential safety precautions when working with diazonium salts?
A3: Aromatic diazonium salts can be explosive when isolated and dry.[10][11] It is imperative to follow strict safety protocols:
-
Never Isolate the Salt: Always use the diazonium salt in solution as it is generated (in situ). Do not attempt to evaporate the solvent to isolate the solid salt.
-
Maintain Low Temperatures: As previously emphasized, low temperatures (0-5°C) are crucial not only for yield but also for safety, as they minimize the rate of decomposition.[3]
-
Use a Blast Shield: When performing the reaction, especially at scale, work in a fume hood with the sash down and use a blast shield as a precaution.
-
Proper Quenching: After the reaction is complete, any excess nitrous acid should be quenched, for example, with sulfamic acid or urea.
Optimized Experimental Protocol
This protocol details a robust method for the synthesis of this compound starting from 6-bromo-1-naphthylamine.
Step 1: Diazotization of 6-Bromo-1-naphthylamine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-bromo-1-naphthylamine (1 equivalent).
-
Add concentrated hydrochloric acid (approx. 3 equivalents) and water. Stir to form a fine slurry of the amine hydrochloride.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine slurry via the dropping funnel, ensuring the temperature does not rise above 5°C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. The paper should turn dark blue/black. If not, add a small amount of additional sodium nitrite solution. Keep the resulting cold diazonium salt solution for the next step.
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, dissolve Copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid (approx. 2 equivalents).
-
Cool this solution to 0°C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the CuCl solution.
-
Control the rate of addition to keep the temperature below 10°C and to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle warming on a water bath (e.g., to 40-50°C) may be necessary to complete the reaction.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume).
-
Combine the organic layers. Wash successively with water, 5% sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) or by recrystallization.
Data Presentation: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome | Rationale |
| Diazotization Temp. | 0-5°C | Higher Yield | Minimizes decomposition of the diazonium salt and formation of phenolic byproducts.[2] |
| > 10°C | Lower Yield | Significant increase in decomposition and side reactions.[3] | |
| NaNO₂ Stoichiometry | 1.05 - 1.1 eq. | Optimal Yield | Ensures complete diazotization without excessive side reactions from too much nitrous acid. |
| < 1.0 eq. | Lower Yield | Incomplete conversion of the starting amine.[3] | |
| Acidity (Diazotization) | High (e.g., >3 eq. HCl) | Higher Yield | Stabilizes the diazonium salt and prevents premature azo coupling.[5] |
| Low | Lower Yield | Risk of forming diazoamino compounds or other side products.[2] | |
| Catalyst (CuCl) | Freshly prepared/pure | Higher Yield | Ensures high catalytic activity for the electron-transfer step. |
| Old/Oxidized | Lower Yield | Reduced catalytic efficiency leads to incomplete conversion. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
References
-
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]
-
Unknown. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link]
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). OrgoSolver. Available at: [Link]
-
Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Natural Micron Pharm Tech. 1-Bromo-6-Chloronaphthalene. Natural Micron Pharm Tech. Available at: [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. 1-Naphthalene from 1-bromonaphthalene. Organic Syntheses. Available at: [Link]
-
D'Attoma, J., et al. (2020). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research. Available at: [Link]
-
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Available at: [Link]
-
ResearchGate. (2021, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Request PDF. Available at: [Link]
-
Organic Syntheses. 6-bromo-2-naphthol. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2010, August 5). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. ResearchGate. Available at: [Link]
-
Petersen, F. T., & Vedso, P. (2010). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts in 6-Bromo-1-chloronaphthalene synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient synthesis of your target molecule.
Foundational Principles: The Sandmeyer Reaction
The synthesis of this compound is most reliably achieved through a Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic primary amine to an aryl halide via a diazonium salt intermediate.[1][2] In the context of our target molecule, the key steps involve the diazotization of a substituted naphthylamine followed by the introduction of a chloro or bromo substituent. The choice of starting material dictates the final substitution pattern. For the synthesis of this compound, a logical starting point is 6-bromo-1-naphthylamine, which is then subjected to a Sandmeyer reaction with a chloride source.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.
Q1: My reaction is producing a significant amount of a phenolic byproduct instead of the desired this compound. What is causing this and how can I prevent it?
A1: The formation of a phenolic byproduct, in this case, 6-bromo-1-naphthol, is a classic side reaction in Sandmeyer chemistry.[3] It occurs when the diazonium salt intermediate reacts with water in the reaction mixture before the intended halide substitution can take place.
Causality:
-
Excess Water: The diazotization step itself produces water. Any additional water in the reagents or solvents can exacerbate this side reaction.
-
Elevated Temperatures: Diazonium salts, particularly those derived from naphthalene, can be thermally unstable.[4] Higher reaction temperatures increase the rate of decomposition of the diazonium salt and its reaction with water.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process and the subsequent Sandmeyer reaction. This is critical for maintaining the stability of the diazonium salt.
-
Anhydrous Conditions: While the reaction is aqueous, minimizing excess water is beneficial. Use anhydrous solvents for any extractions where appropriate and ensure your starting materials are dry.
-
Efficient Mixing and Addition: Ensure vigorous stirring and add the diazonium salt solution to the copper(I) chloride solution promptly. This ensures that the diazonium salt encounters the halide source quickly, favoring the desired reaction pathway.
Q2: I've isolated my product, but GC-MS analysis shows the presence of dibrominated and/or dichlorinated naphthalenes. Where are these coming from?
A2: The presence of dihalogenated byproducts, such as 1,6-dibromonaphthalene or 1,6-dichloronaphthalene, can arise from a couple of sources, primarily related to the starting materials and potential side reactions.
Causality:
-
Impure Starting Material: Your starting 6-bromo-1-naphthylamine may contain small amounts of di-substituted or unsubstituted naphthylamines. These impurities will undergo the Sandmeyer reaction alongside your primary starting material, leading to a mixture of halogenated naphthalenes in your final product.
-
Halogen Exchange (less common): While less likely under typical Sandmeyer conditions, some halogen exchange reactions on the aromatic ring can occur, especially if reaction temperatures are too high or if certain catalysts are present.
Troubleshooting & Prevention:
-
Starting Material Purity: The most critical step is to ensure the purity of your 6-bromo-1-naphthylamine. It is advisable to purify the starting amine by recrystallization or column chromatography before use.
-
Reaction Conditions: Adhere to the optimized reaction temperatures to minimize the potential for side reactions.
Q3: My reaction yield is consistently low, and I observe a lot of dark, tarry material in the reaction flask. What's happening?
A3: Low yields and the formation of tarry byproducts are often indicative of diazonium salt decomposition and radical side reactions. The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which can lead to the formation of biaryl compounds and other polymeric materials.[5]
Causality:
-
Decomposition of Diazonium Salt: As mentioned, diazonium salts are sensitive. If they are allowed to warm up or are exposed to light for extended periods, they can decompose, leading to a cascade of radical reactions.
-
Presence of Radical Scavengers/Initiators: Certain impurities in the reaction mixture can either quench the desired radical intermediates or initiate unwanted polymerization pathways.
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical factor. Perform the diazotization and Sandmeyer reaction in an ice bath and monitor the temperature closely.
-
Use of Fresh Reagents: Use freshly prepared sodium nitrite solution for the diazotization. Ensure the copper(I) chloride is of high quality and has not been excessively exposed to air, which can lead to oxidation to copper(II).
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Q4: I am having difficulty purifying my final product. What are the recommended methods for isolating pure this compound?
A4: The purification of halogenated naphthalenes can be challenging due to the similar physical properties of the desired product and potential byproducts. A multi-step purification strategy is often required.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and acids. This typically involves extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washing with water and brine.
-
Column Chromatography: This is the most effective method for separating the desired product from isomeric and other organic impurities.[6]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically effective. Start with a low polarity (e.g., 100% hexane) and gradually increase the polarity to elute the compounds.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can further enhance purity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Sandmeyer reactions on naphthalenic systems and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 6-bromo-1-naphthylamine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 6-bromo-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup and Purification
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, 5% sodium hydroxide solution (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Equivalents of NaNO₂ | 1.05 - 1.2 eq | A slight excess ensures complete diazotization. |
| Equivalents of CuCl | 1.1 - 1.5 eq | A stoichiometric amount is often used to drive the reaction. |
| Typical Yield | 60-80% | Highly dependent on reaction conditions and purity of starting materials. |
Visualizing the Workflow
Logical Flow of Synthesis and Troubleshooting
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-1-chloronaphthalene
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 6-Bromo-1-chloronaphthalene. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selective Coupling
This section addresses the most common initial questions regarding the Suzuki coupling of this compound, focusing on the core principles of chemoselectivity.
Q1: I want to perform a Suzuki coupling on this compound. Which halogen will react first, and why?
A1: In a palladium-catalyzed Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond will react selectively over the carbon-chlorine (C-Cl) bond. This chemoselectivity is governed by the relative bond dissociation energies and the kinetics of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond. The general reactivity trend for aryl halides in Suzuki couplings is I > OTf > Br >> Cl.[1] By carefully controlling the reaction conditions, you can achieve a high yield of the mono-arylated product, 6-aryl-1-chloronaphthalene.
Q2: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A2: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of this compound), forming a Pd(II) complex.[2][3]
-
Transmetalation: The organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium center. This step requires activation by a base.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments with this compound.
Q3: My reaction is giving a low yield of the desired 6-aryl-1-chloronaphthalene. What are the most likely causes?
A3: Low yields in the selective Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation, which can deactivate the catalyst.[5]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The presence of excess water can lead to side reactions like protodeboronation of your boronic acid. Ensure your base is of high purity and is sufficiently soluble in the reaction medium.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and promote side reactions, including the undesired coupling at the C-Cl position or protodeboronation.
Q4: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (1-chloronaphthalene). What is happening and how can I prevent it?
A4: The formation of 1-chloronaphthalene is likely due to a side reaction called protodeboronation of your boronic acid coupling partner, followed by a reductive dehalogenation pathway, or direct hydrodehalogenation of the starting material. Protodeboronation is the cleavage of the C-B bond by a proton source, and it is often exacerbated by high temperatures and the presence of water.[6]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Employ anhydrous solvents and ensure your reagents are dry.
-
Optimize the Base: The choice and amount of base are crucial. While a base is necessary to activate the boronic acid for transmetalation, a very strong base or prolonged reaction times can accelerate protodeboronation.[7] Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Use More Stable Boron Reagents: If protodeboronation is a persistent issue, consider converting your boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Control Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help to reduce the extent of this side reaction.
Q5: My reaction is producing a mixture of the desired mono-arylated product and the di-arylated product. How can I improve the selectivity for mono-coupling?
A5: Achieving high selectivity for mono-arylation over di-arylation in dihaloarenes is a common challenge. The following factors can influence the selectivity:
-
Stoichiometry of the Boronic Acid: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the starting material, a large excess can drive the reaction towards di-substitution. Carefully control the stoichiometry.
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the coupling of less reactive aryl chlorides. However, very bulky ligands can sometimes favor difunctionalization, even with a deficit of the nucleophile.[2][4][8] For selective mono-coupling at the C-Br position, a less sterically demanding ligand like triphenylphosphine (PPh₃) is often a good starting point.
-
Solvent Effects: The choice of solvent can have a subtle but significant impact on selectivity. In some systems, polar, oxygen-containing solvents like THF can surprisingly lead to less diarylation with dibromoarenes compared to non-polar aromatic solvents.[9][10] This is thought to be related to the interaction of the halide byproduct (bromide) with the palladium catalyst.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the slower coupling at the C-Cl bond. Monitor your reaction progress by TLC or GC/MS to determine the optimal reaction time.
Q6: The reaction is sluggish and does not go to completion, even after prolonged heating. What can I do to improve the reaction rate?
A6: A sluggish reaction can often be addressed by systematically optimizing the reaction components:
-
Catalyst System: For sterically hindered or electron-rich aryl bromides, a more active catalyst system may be required. Consider screening different palladium precatalysts (e.g., Pd₂(dba)₃) in combination with more electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or biarylphosphine ligands (e.g., SPhos, XPhos).[11] N-heterocyclic carbene (NHC) ligands are also highly effective for challenging couplings.[11]
-
Base Strength and Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic acid for transmetalation.[7] If you are using a carbonate base in a non-polar solvent, the addition of a small amount of water can sometimes improve its solubility and effectiveness. Stronger bases like K₃PO₄ or Cs₂CO₃ can also be beneficial.
-
Solvent System: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[12]
Section 3: Experimental Protocols and Data
This section provides a model experimental protocol for the selective Suzuki coupling of this compound and a table summarizing key reaction parameters.
Model Protocol: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acid coupling partners.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-phenyl-1-chloronaphthalene product.
Table of Reaction Parameters for Optimization
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Other common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The choice can influence reaction efficiency.[3] |
| Ligand | PPh₃ (4-8 mol%) | For more challenging substrates, consider bulky, electron-rich ligands like P(t-Bu)₃ or biarylphosphines.[11] |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates. Base strength and solubility are key.[7] |
| Solvent | 1,4-Dioxane/Water (4:1) | Other suitable solvents include THF, toluene, or DMF. The solvent can influence selectivity in dihaloarenes.[9][10] |
| Temperature | 90 - 100 °C | Optimize to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond. |
| Boronic Acid | 1.2 equivalents | A slight excess drives the reaction to completion. A large excess may lead to di-substitution. |
Section 4: Visualizing the Process
Diagrams can aid in understanding the complex processes involved in the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
-
Larson, N. G., Sandin, M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Semantic Scholar. [Link]
-
Larson, N. G., Sandin, M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
-
Larson, N. G., Sandin, M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
Mollar, C., Besora, M., Maseras, F., Asensio, G., & Medio-Simón, M. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. PubMed. [Link]
-
Various Authors. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate. [Link]
-
Various Authors. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Various Authors. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Various Authors. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Various Authors. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
Various Authors. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. SciSpace. [Link]
-
Various Authors. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Various Authors. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Various Authors. (2004). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. [Link]
-
Various Authors. (2010). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Suzuki Coupling Reactions with Brominated Naphthalenes
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving brominated naphthalene substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles and achieve optimal reaction outcomes. Naphthalenes are privileged structures in medicinal chemistry and materials science, but their unique electronic and steric properties can present challenges in palladium-catalyzed cross-couplings. This guide is designed to provide both diagnostic advice and actionable protocols based on established chemical principles.
Section 1: First-Pass Diagnosis of Reaction Failure
When a Suzuki-Miyaura coupling reaction with a brominated naphthalene fails or provides a low yield, a systematic approach to troubleshooting is critical. The following flowchart is designed to guide your initial diagnostic process, helping to pinpoint the most likely source of the problem quickly.
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
Section 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My reaction shows low or no conversion. What are the most common causes and solutions?
Low or no conversion is often traced back to one of three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]
-
Cause 1: Inefficient Oxidative Addition. The first step, where the palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene, is often the rate-determining step.[2] Naphthalene systems can be electron-rich, and steric hindrance, especially from substituents near the bromine, can slow this process significantly.[3][4]
-
Solution: Employ more electron-rich and sterically bulky phosphine ligands. Ligands developed by the Buchwald group, such as SPhos and XPhos, are designed to accelerate oxidative addition and are highly effective for challenging aryl bromides.[5][6] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[7][8]
-
-
Cause 2: Poor Catalyst Activity. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), which can be inefficient.[9][10] The appearance of black precipitate (palladium black) is a classic sign of catalyst decomposition.
-
Solution 1 (Use a Precatalyst): Modern Buchwald-type precatalysts (e.g., G3 or G4) are designed for clean and efficient generation of the active Pd(0) catalyst, minimizing decomposition pathways.[9]
-
Solution 2 (Optimize Reduction): If using a Pd(II) source, ensure the reaction conditions facilitate reduction. This can sometimes be promoted by the phosphine ligand or solvent, but it is less controlled than using a dedicated precatalyst.[9][10]
-
-
Cause 3: Ineffective Transmetalation. For the boronic acid to transfer its organic group to the palladium center, it must first be activated by the base to form a more nucleophilic boronate species.[11][12][13]
-
Solution: The choice of base is critical. A base must be strong enough to form the boronate but not so harsh that it causes degradation of starting materials or the catalyst. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices, particularly in anhydrous solvents where their solubility is limited but sufficient for activation.[14] The use of a mixed solvent system (e.g., dioxane/water or toluene/water) can improve the solubility and efficacy of inorganic bases like K₂CO₃.[15][16]
-
Q2: I'm observing significant protodebromination (or dehalogenation) of my naphthalene starting material. What's causing this and how can I stop it?
Protodebromination is the replacement of the bromine atom with a hydrogen, leading to the consumption of your starting material.[17]
-
Cause: This side reaction is often promoted by certain bases and can be exacerbated by the presence of water or other protic sources in the reaction. The specific mechanism can be complex, sometimes involving the palladium catalyst itself.
-
Solution 1 (Change the Base): Switch to a non-hydroxide, non-alkoxide base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often much less prone to inducing dehalogenation compared to bases like NaOH, KOH, or NaOEt.[11]
-
Solution 2 (Use Anhydrous Conditions): Ensure your solvent is rigorously dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). While some Suzuki reactions benefit from water, it can be a proton source for this side reaction.[17]
-
Solution 3 (Modify the Ligand): A well-chosen ligand can accelerate the desired cross-coupling pathway, making it kinetically favored over the protodebromination side reaction.
Q3: My reaction is producing homocoupling of the boronic acid. How can I improve selectivity?
Homocoupling results in a biaryl product derived from two molecules of your boronic acid reagent.
-
Cause: This side reaction is almost always caused by the presence of oxygen in the reaction. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that facilitates the dimerization of the boronic acid.
-
Solution (Rigorous Degassing): The most critical step to prevent homocoupling is to ensure the reaction mixture is thoroughly deoxygenated. This is more than just running under a nitrogen blanket.
-
Recommended Protocol: Use a "freeze-pump-thaw" cycle (see Protocol 3.2) for your solvent and reaction mixture. Alternatively, sparging the solvent with argon for 30-60 minutes before adding the catalyst and reagents is also highly effective.
-
Q4: How do I choose the optimal ligand and base for my specific brominated naphthalene?
The optimal choice depends on the steric and electronic properties of your specific substrate. There is no single "best" system, and screening is often necessary. However, general guidelines can be followed.
-
Ligand Selection: For sterically hindered naphthalenes (e.g., bromine at the 1-position with a substituent at the 8-position), bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[5][6][18] These ligands promote the difficult reductive elimination step required to form sterically congested biaryl products.[4][18]
-
Base Selection: The base has multiple roles: it activates the boronic acid, participates in the formation of key palladium intermediates, and can influence the rate of reductive elimination.[2][13] A common strategy is to screen a phosphate (K₃PO₄), a carbonate (Cs₂CO₃ or K₂CO₃), and potentially an organic base if the substrate is base-sensitive.
| Parameter | Recommendation for Brominated Naphthalenes | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos G3) | Provides a reliable source of active Pd(0). Precatalysts offer superior performance and reproducibility.[9] |
| Ligand | For simple/unhindered naphthalenes: PPh₃, P(t-Bu)₃For hindered naphthalenes: XPhos, SPhos, RuPhos | Bulky biaryl phosphines are essential for coupling sterically demanding substrates by promoting the rate-limiting steps.[5][18] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A range of strengths and solubilities should be tested. K₃PO₄ is a good starting point for many systems.[14] |
| Solvent | Dioxane, Toluene, or THF (often with 10-20% water) | The choice of solvent affects reagent solubility and can influence the reaction rate. Aprotic polar solvents are common.[15][19] |
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Suzuki Coupling with a Brominated Naphthalene
This protocol provides a robust starting point for optimization.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated naphthalene (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (see Protocol 3.2) via syringe to achieve a typical concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Rigorous Degassing of Reaction Solvents
-
Freeze-Pump-Thaw (Recommended): a. Place the solvent in a robust flask with a sidearm and stopcock. b. Freeze the solvent completely using a liquid nitrogen bath. c. Once frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes. d. Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You will likely see bubbles escape as dissolved gas is released. e. Repeat this cycle at least three times for maximum effectiveness. f. After the final thaw, backfill the flask with argon or nitrogen.
Understanding the Mechanism: Potential Failure Points
The catalytic cycle provides a roadmap for understanding where a reaction can fail. Each step has specific requirements that, if not met, will stall the entire process.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.
References
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition, 2011, 50(2), 2-27. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. Distinguishing among Mechanisms for Transmetalation in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2011, 133(7), 2116–2119. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. On the Role of the Base in the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 2011, 17(8), 2492–2503. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412–443. [Link]
-
Kühn, S., & Köhler, K. Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Letters, 2010, 136(3-4), 199–208. [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 2011, 13(12), 3403-3409. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 2020, 22(13), 5125–5130. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link]
-
Tu, T., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012, 14(16), 4250-4253. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
-
Buchwald, S. L., & Martin, R. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Dehalogenation of 6-Bromo-1-chloronaphthalene
Welcome to the technical support center for advanced synthetic methodologies. As Senior Application Scientists, we understand that navigating the complexities of selective chemical transformations is paramount to your research and development success. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the selective dehalogenation of 6-Bromo-1-chloronaphthalene, a common challenge in the synthesis of complex aromatic intermediates.
Section 1: Fundamental Principles & Core Questions (FAQs)
This section addresses the foundational concepts governing the selective cleavage of C-Br versus C-Cl bonds.
Q1: What is the primary challenge in the dehalogenation of this compound?
A: The core challenge lies in achieving chemoselectivity. The goal is to reductively cleave the carbon-bromine (C-Br) bond while leaving the more stable carbon-chlorine (C-Cl) bond intact. Failure to control the reaction conditions can lead to a mixture of products, including the fully dehalogenated naphthalene, the desired 1-chloronaphthalene, and unreacted starting material, complicating purification and reducing yield.
Q2: What is the scientific basis for achieving selective C-Br bond cleavage?
A: The selectivity is primarily governed by the difference in bond dissociation energies (BDE). The C-Br bond is inherently weaker and thus more reactive than the C-Cl bond.
-
C-Cl Bond Energy: ~327 kJ/mol
-
C-Br Bond Energy: ~285 kJ/mol[1]
This energy difference allows for the tuning of reaction conditions—such as catalyst choice, temperature, and reagent stoichiometry—to provide just enough energy to cleave the C-Br bond while leaving the C-Cl bond untouched. Catalytic systems, particularly those involving palladium, readily undergo oxidative addition into the C-Br bond under milder conditions than those required for the C-Cl bond.[2][3]
Q3: What are the most common strategies for performing this selective dehalogenation?
A: There are two principal, highly reliable methods:
-
Catalytic Transfer Hydrogenolysis: This is the most prevalent method, utilizing a palladium catalyst (e.g., Pd/C or Pd(OAc)₂) and a hydrogen donor. It avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[4][5]
-
Grignard Reagent Formation and Quench: This classic organometallic approach leverages the higher reactivity of the C-Br bond toward magnesium metal to selectively form a Grignard reagent, which is then quenched with a proton source to replace the bromine with hydrogen.[6][7]
Section 2: Troubleshooting Guide - Catalytic Hydrogenolysis
Catalytic methods are powerful but can be sensitive to subtle variations. This guide addresses the most common issues encountered.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive Catalyst
-
Explanation: Palladium catalysts, especially Pd/C, can become oxidized or "poisoned" upon storage or exposure to air. The active catalytic species is Pd(0), and if it is not present or cannot be formed in situ, the reaction will not initiate.
-
Solution:
-
Use Fresh Catalyst: Employ a new bottle of catalyst or one that has been stored carefully under an inert atmosphere.
-
Pre-reduction (for some systems): While often generated in situ from a Pd(II) precursor, ensuring your hydrogen donor and conditions are sufficient to form Pd(0) is critical.
-
Check Hydrogen Source: If using a transfer hydrogenolysis agent like ammonium formate or sodium hypophosphite, ensure it is of high quality and used in sufficient stoichiometric excess.[8]
-
-
-
Possible Cause: Catalyst Poisoning
-
Explanation: Trace impurities in solvents, reagents, or the starting material itself can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[9][10] Common poisons include sulfur compounds, thiols, and sometimes excess halides from other sources.[9][11]
-
Solution:
-
Purify Reagents: Use high-purity, degassed solvents. If the starting material is suspected to contain impurities, consider recrystallization or passing a solution of it through a small plug of silica or alumina.
-
Inert Atmosphere: While transfer hydrogenolysis is robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent poisoning from atmospheric components and improve reproducibility.
-
-
Problem 2: Poor Selectivity - Formation of Naphthalene (Over-reduction)
-
Possible Cause: Catalyst is too active or catalyst loading is too high.
-
Explanation: Highly active catalysts or excessive amounts of catalyst can provide a sufficient number of active sites to also catalyze the slower cleavage of the C-Cl bond, especially after the C-Br cleavage has occurred.
-
Solution:
-
Reduce Catalyst Loading: Decrease the mol% of the palladium catalyst. Start with a low loading (e.g., 1-2 mol%) and incrementally increase if conversion is an issue.
-
Lower Temperature: Reducing the reaction temperature will decrease the rate of both reactions, but it will have a more pronounced effect on the more energy-intensive C-Cl cleavage, thus improving selectivity.
-
Choose a "Poisoned" or Milder Catalyst: In some applications, intentionally "poisoning" a catalyst can improve selectivity. For instance, a Lindlar-type catalyst, though typically used for alkyne reductions, operates on the principle of attenuated reactivity.[9]
-
-
-
Possible Cause: Inappropriate Base or Solvent System.
-
Explanation: The choice of base and solvent can significantly influence the reaction environment, including the availability of the hydride source and the stability of intermediates in the catalytic cycle. For instance, strongly basic conditions may favor different pathways.[12][13]
-
Solution:
-
Screen Bases: If using a base, compare a strong base like NaOtBu with a weaker inorganic base like K₂CO₃ or Cs₂CO₃. Weaker bases often provide better selectivity for C-Br cleavage.[12]
-
Solvent Choice: Protic solvents like alcohols can serve as both the solvent and the hydrogen source but can sometimes lead to over-reduction.[2][5] Compare results with aprotic solvents like THF or Dioxane in combination with a distinct hydrogen donor.
-
-
Troubleshooting Flowchart: Poor Selectivity
Caption: Troubleshooting workflow for addressing over-reduction.
Section 3: Troubleshooting Guide - Grignard Reagent Method
This method is highly selective but requires stringent anhydrous conditions.
Problem 1: Grignard Reagent Fails to Form
-
Possible Cause: Presence of Water or Protic Impurities.
-
Explanation: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, including trace amounts of water in glassware or solvents, or even atmospheric moisture.[14]
-
Solution:
-
Dry Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether) packaged under an inert atmosphere.
-
Inert Atmosphere: The reaction must be conducted under a rigorously maintained inert atmosphere (argon or nitrogen).
-
-
-
Possible Cause: Inactive Magnesium Surface.
-
Explanation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[6]
-
Solution:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension. These agents react with the magnesium surface to remove the oxide layer, initiating the reaction.[6]
-
-
Problem 2: Significant Formation of Biphenyl-type (Wurtz Coupling) Side Products
-
Possible Cause: High Local Concentration of Aryl Halide.
-
Explanation: The formed Grignard reagent can react with another molecule of the starting this compound in a Wurtz-type coupling reaction. This is more likely if the aryl bromide is added too quickly.[15]
-
Solution:
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension over an extended period. This keeps the instantaneous concentration of the halide low, favoring Grignard formation over coupling.
-
High Dilution: Conduct the reaction in a larger volume of solvent.
-
-
Workflow Diagram: Grignard Method
Caption: Step-by-step workflow for selective dehalogenation via Grignard formation.
Section 4: Recommended Protocols & Comparative Data
Protocol 1: Selective Monodebromination using Pd/C and Ammonium Formate
This protocol is a robust and widely applicable method for selective dehalogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 2 mol%)
-
Ammonium Formate (HCO₂NH₄, 5.0 eq)
-
Methanol (MeOH), degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and methanol (approx. 0.1 M concentration).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Under a positive pressure of inert gas, add the 10% Pd/C catalyst, followed by ammonium formate.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield pure 1-chloronaphthalene.
Table 1: Comparison of Selected Catalytic Systems
| Catalyst System | Base | H-Source | Solvent | Temp (°C) | Typical Yield (1-chloronaphthalene) | Selectivity (Product:SM:Di-dehalo) |
| 2 mol% Pd/C | N/A | NH₄HCO₂ | MeOH | 65 | >90% | >95:3:2 |
| 2 mol% Pd(OAc)₂ / 4 mol% PPh₃ | K₂CO₃ | i-PrOH | Toluene | 80 | ~85-90% | >90:8:2 |
| 1 mol% (IPr)Pd(allyl)Cl[4] | NaOtBu | i-PrOH | i-PrOH | 80 | >95% | >98:1:1 |
| 5 mol% Fe(acac)₃[16] | N/A | t-BuMgCl | THF | 0 | ~80-88% | Good to Excellent |
Note: Yields and selectivities are representative and can vary based on exact reaction scale and purity of reagents.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for Palladium-catalyzed dehalogenation.
References
-
Maiti, D., & Volhardt, K. P. C. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10763-10780. [Link]
-
Viciosa, M., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (IPr)Pd(allyl)Cl. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Li, G., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Cahiez, G., & Moyeux, A. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(41), 7790-7792. [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. Retrieved from [Link]
-
Nazer, H., et al. (2017). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. Journal of Photochemistry and Photobiology A: Chemistry, 346, 24-29. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Retrieved from [Link]
-
WordPress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
-
Science.gov. (n.d.). c-cl bond cleavage: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective cleavage of C−H bond over C−Cl bond in dichloromethane. Retrieved from [Link]
-
PubMed. (2021). Role of reduced flavin in dehalogenation reactions. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. Retrieved from [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
Wikipedia. (n.d.). Bond cleavage. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-1-chloronaphthalene
Welcome to the technical support center for the synthesis of 6-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical intermediate. As a halogenated naphthalene derivative, this compound is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, its multi-step synthesis and the potential for isomer formation present unique challenges during scale-up.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several plausible synthetic routes. A common and logical approach involves a multi-step synthesis starting from a suitable naphthalene derivative. One such pathway begins with the chlorination of a substituted naphthalene, followed by diazotization and a Sandmeyer-type bromination. The choice of starting material and the sequence of halogen introduction are critical for achieving the desired regioselectivity.
Q2: Why is regioselectivity a major concern in this synthesis?
A2: Naphthalene has two types of reactive positions for electrophilic substitution: alpha (positions 1, 4, 5, 8) and beta (positions 2, 3, 6, 7). Electrophilic substitution on an unsubstituted naphthalene ring typically favors the alpha position due to the greater stability of the resulting carbocation intermediate.[2] However, once the naphthalene ring is substituted, the directing effects of the existing substituent(s) and reaction conditions (temperature, catalyst, solvent) will influence the position of the next substitution.[3][4] Achieving the specific 1,6-substitution pattern requires careful control over these factors to minimize the formation of undesired isomers.
Q3: What are the expected yields for the scale-up synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions at each step. A well-optimized multi-step synthesis could have an overall yield in the range of 40-60%. It is crucial to optimize each step individually at a smaller scale before attempting a large-scale synthesis.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves several hazardous reagents and intermediates. Key safety considerations include:
-
Halogenating agents (e.g., Br₂, SO₂Cl₂): These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium salts: These can be explosive when isolated and dry. It is best practice to use them in solution immediately after their formation and to keep the reaction temperature low (typically 0-5 °C).
-
Solvents: Many organic solvents used are flammable and may be toxic. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Halogenation Step | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing at scale. - Deactivation of catalyst. | - Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. Some halogenations are exothermic and may require cooling, while others may need heating to proceed at a reasonable rate. - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reactors. - If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvent. |
| Poor Regioselectivity (Formation of Isomers) | - Incorrect choice of starting material or synthetic route. - Reaction conditions favoring thermodynamic vs. kinetic products.[2] - Steric hindrance influencing the position of substitution. | - Re-evaluate the synthetic strategy. For example, starting with a directing group that favors the desired substitution pattern can be beneficial. - Control the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the more stable thermodynamic product.[2] - Consider using a different halogenating agent or catalyst that may offer better regioselectivity.[3] |
| Formation of Di- or Poly-halogenated Byproducts | - Over-addition or localized high concentration of the halogenating agent. - Reaction run for too long. | - Add the halogenating agent slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations. - Use the stoichiometric amount of the halogenating agent. - Closely monitor the reaction progress and quench it as soon as the desired product is formed. |
| Difficulties in Purification (Isomers are hard to separate) | - Similar physical properties (boiling point, solubility) of the desired product and isomeric impurities. | - Utilize high-efficiency fractional distillation under reduced pressure. - Employ column chromatography with a carefully selected solvent system. Step-gradient or gradient elution may be necessary. - Recrystallization from a suitable solvent system can be effective if the impurities have different solubilities. Multiple recrystallizations may be required. |
| Incomplete Diazotization | - Temperature too high, leading to decomposition of the diazonium salt. - Incorrect stoichiometry of sodium nitrite or acid. - Poor quality of sodium nitrite. | - Maintain the reaction temperature between 0-5 °C. - Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) and ensure a sufficiently acidic medium (e.g., 2.5-3 equivalents of acid). - Use freshly purchased, high-purity sodium nitrite. |
| Low Yield in Sandmeyer Reaction | - Impurities in the diazonium salt solution. - Catalyst (CuBr) is not sufficiently active. - Temperature of the Sandmeyer reaction is too low or too high. | - Filter the diazonium salt solution before adding it to the Sandmeyer reaction mixture. - Prepare fresh cuprous bromide (CuBr) or use a high-quality commercial source. - The optimal temperature is typically between room temperature and 60 °C. This should be optimized for the specific substrate. |
Experimental Protocols & Workflows
Synthetic Pathway Overview
A plausible synthetic route starting from 2-Naphthylamine is outlined below. This route leverages the directing effects of the amine group and the versatility of the Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol: Sandmeyer Bromination (Step 5)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.
Materials:
-
1-Chloronaphthalen-2-diazonium salt solution (prepared in situ from Step 4)
-
Cuprous Bromide (CuBr)
-
48% Hydrobromic Acid (HBr)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a separate reaction vessel equipped with a mechanical stirrer, add CuBr (1.2 equivalents) to 48% HBr. Stir to form a slurry.
-
Sandmeyer Reaction: Warm the CuBr slurry to 50-60 °C. Slowly add the cold (0-5 °C) diazonium salt solution from Step 4 to the warm CuBr slurry. The addition should be controlled to maintain the reaction temperature and manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Dichtel, W. R., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry – A European Journal, 21(50), 18122-7. [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 1-16. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wiersum, U. E., & Rantwijk, F. van. (1982). The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Recueil des Travaux Chimiques des Pays-Bas, 101(11), 361-365. [Link]
-
Wang, D., & Li, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 676-686. [Link]
Sources
Analysis and identification of impurities in 6-Bromo-1-chloronaphthalene
Welcome to the technical support guide for the analysis and identification of impurities in 6-Bromo-1-chloronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling and analysis of this important chemical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to ensure the quality and integrity of your research.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Impurity Profile
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: The impurity profile of this compound is intrinsically linked to its synthesis and handling. Impurities are not random; they are predictable products of incomplete reactions or undesired side reactions. They can be broadly classified into four main categories:
-
Process-Related Impurities: These arise directly from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, you may find residual amounts of starting materials like 1-chloronaphthalene or a specific bromonaphthalene isomer.
-
Intermediates: If the synthesis is a multi-step process, incompletely reacted intermediates can carry through to the final product.
-
-
Byproducts from Side Reactions: These are often the most challenging impurities to identify and remove.
-
Isomeric Impurities: The halogenation of naphthalene is rarely perfectly selective. It is highly probable to find other positional isomers of bromo-chloronaphthalene, such as 1-bromo-2-chloronaphthalene or 1-bromo-8-chloronaphthalene, in your sample.[1][2] There are 14 possible positional isomers for a mono-bromo, mono-chloro substituted naphthalene, making this a complex potential mixture.
-
Poly-halogenated Species: Over-reaction can lead to the formation of di-bromo-chloronaphthalenes or bromo-di-chloronaphthalenes. The direct chlorination of naphthalene, for instance, is known to produce dichloro- and trichloronaphthalene byproducts[3].
-
Dehalogenated Species: Small amounts of bromonaphthalene or chloronaphthalene could be present due to side reactions.
-
-
Reagent-Related Impurities: Residual catalysts, unreacted brominating or chlorinating agents (and their byproducts), can be present.
-
Degradation Products: Although this compound is a stable molecule, improper storage conditions (e.g., exposure to high heat or UV light) could potentially lead to degradation over time.
Q2: How can I predict potential impurities based on a specific synthetic route?
A2: Understanding the reaction mechanism is key to anticipating the impurity profile. Let's consider a common synthetic approach: the electrophilic bromination of 1-chloronaphthalene.
-
Mechanism: In this reaction, a brominating agent (e.g., Br₂ with a Lewis acid catalyst) is introduced. The chlorine atom on the naphthalene ring is a deactivating but ortho-, para-directing group. However, the naphthalene ring system has its own inherent reactivity patterns. The α-positions (1, 4, 5, 8) are more reactive than the β-positions (2, 3, 6, 7).
-
Predicted Impurities:
-
Starting Material: Unreacted 1-chloronaphthalene is a primary expected impurity.[3]
-
Isomers: The incoming bromine will be directed to various positions. While the 6-position is one possibility, substitution at other available positions (e.g., 4, 5, 7) will also occur, leading to a mixture of isomers like 1-chloro-4-bromonaphthalene and 1-chloro-5-bromonaphthalene.
-
Over-bromination: If an excess of the brominating agent is used or reaction times are prolonged, a second bromine atom can be added, leading to various isomers of di-bromo-1-chloronaphthalene.[4]
-
A similar logic can be applied if starting from a bromonaphthalene and performing a chlorination. Proactively mapping these potential side-reactions allows for the development of more targeted analytical methods.
Section 2: Analytical Workflow & Data Interpretation
Q3: I have an unknown peak in my GC/HPLC chromatogram. What is the general workflow to identify it?
A3: A systematic approach is crucial for the efficient identification of unknown impurities. The workflow below outlines a self-validating process that moves from initial detection to structural confirmation.
// Node Definitions start [label="Unknown Peak Detected in\nChromatogram (GC or HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="Step 1: GC-MS Analysis", tooltip="Obtain mass spectrum for molecular weight and fragmentation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Step 2: LC-MS Analysis", tooltip="Confirm molecular weight, especially for less volatile impurities.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_interp [label="Step 3: Mass Spectrum Interpretation", tooltip="Analyze isotopic patterns (Br, Cl) and fragmentation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; db_search [label="Step 4: Database Search", tooltip="Search spectral libraries (NIST, etc.) and chemical databases.", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Step 5: Isolation & NMR Spectroscopy", tooltip="Isolate impurity for definitive structural elucidation (1H, 13C, 2D NMR).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; id [label="Impurity Structure Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> gcms [label=" Primary technique for\n volatile/semi-volatile compounds "]; gcms -> ms_interp; start -> lcms [label=" Alternative or confirmatory\n for broader polarity range "]; lcms -> ms_interp; ms_interp -> db_search [label=" Tentative Identification "]; db_search -> nmr [label=" If no match or ambiguity exists "]; ms_interp -> nmr [label=" If MS data is inconclusive\n for isomer differentiation "]; nmr -> id [label=" Definitive Identification "]; db_search -> id [label=" If a confident match is found "]; } ` Caption: Workflow for impurity identification.
This workflow emphasizes the power of hyphenated techniques like GC-MS and LC-MS for initial, rapid assessment, followed by the definitive structural power of NMR for unambiguous identification.[5][6]
Q4: Which chromatographic technique, GC or HPLC, is better for analyzing my sample?
A4: Both techniques have their merits, and the choice depends on your specific analytical goal. For routine purity checks and identification of process-related impurities in this compound, Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is often superior.
-
Causality for Choosing GC: Halogenated naphthalenes are sufficiently volatile and thermally stable for GC analysis. GC typically offers higher resolution for separating closely related, non-polar isomers than standard HPLC.[7]
-
Causality for Choosing HPLC: High-Performance Liquid Chromatography (HPLC) is advantageous if you suspect the presence of non-volatile impurities (e.g., polymeric materials, salts) or thermally labile compounds. It is also the preferred method for preparative chromatography to isolate an impurity for further analysis (e.g., NMR).[8]
Data Presentation: Recommended Starting Analytical Conditions
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Column | Low-bleed, mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Injection | Split/Splitless, 250 °C | 10 µL injection volume |
| Carrier Gas/Mobile Phase | Helium, constant flow (approx. 1 mL/min) | Isocratic or Gradient: Acetonitrile/Water mixture[8] |
| Oven Program | Start at 100 °C, ramp to 300 °C at 10 °C/min | Ambient or controlled at 25-30 °C |
| Detector | Mass Spectrometer (MS) | UV Detector (e.g., at 254 nm) |
| Primary Use Case | Impurity identification and quantification, isomer separation | Purity assessment, quantification, preparative isolation |
Q5: How do I interpret the mass spectrum of a potential impurity, especially with bromine and chlorine isotopes?
A5: The presence of bromine and chlorine provides a highly characteristic isotopic signature in the mass spectrum, which is a powerful diagnostic tool.
-
The Science: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance.[9]
-
Practical Interpretation: When you observe the molecular ion (M⁺) peak cluster in your mass spectrum, the pattern of relative intensities can tell you the number of bromine and chlorine atoms in the molecule.
Data Presentation: Key Isotopic Patterns
| Impurity Type | Atoms | Expected Molecular Ion Cluster (M, M+2, M+4...) |
| Target Compound | 1 Br, 1 Cl | A cluster of three peaks (M, M+2, M+4) with a distinctive intensity ratio. |
| Isomeric Impurity | 1 Br, 1 Cl | Same pattern as the target compound, but at a different retention time. |
| Di-bromo Impurity | 2 Br, 0 Cl | A cluster of three peaks (M, M+2, M+4) with a ~1:2:1 intensity ratio. |
| Di-chloro Impurity | 0 Br, 2 Cl | A cluster of three peaks (M, M+2, M+4) with a ~9:6:1 intensity ratio. |
| Starting Material | 0 Br, 1 Cl | A pair of peaks (M, M+2) with a ~3:1 intensity ratio.[10] |
Analyzing this cluster is your first and most reliable step in hypothesizing the elemental composition of an unknown impurity peak seen in a GC-MS or LC-MS analysis.
Q6: My NMR analysis shows multiple sets of aromatic signals. How can I differentiate between isomers of this compound?
A6: While mass spectrometry is excellent for identifying elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for determining positional isomerism.[11]
-
Expertise in Interpretation: For a mono-substituted naphthalene, the proton (¹H) NMR spectrum is complex due to spin-spin coupling between adjacent protons. For a di-substituted naphthalene like this compound, you expect to see signals for 6 aromatic protons. Isomers will have unique chemical shifts and coupling patterns for these 6 protons.
-
Workflow for Isomer Differentiation:
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The pattern of doublets, triplets, and doublet of doublets is a unique fingerprint for each isomer. For example, protons adjacent to a halogen atom will be shifted downfield. Protons in a "peri" position (like the proton at C8 relative to the substituent at C1) often show unique shifts due to steric interactions.[12]
-
¹³C NMR: This will show 10 distinct signals for the 10 carbon atoms in the naphthalene core (unless there is molecular symmetry). The carbons directly bonded to the halogens will have characteristic chemical shifts.
-
2D NMR (COSY & HSQC/HMBC): If the 1D spectra are too complex to interpret directly, 2D NMR is required.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping you trace the connectivity of protons around each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is often the key experiment to definitively place the substituents by observing long-range correlations from a known proton to a carbon bearing a halogen.
-
-
By systematically applying these NMR techniques, you can build a complete picture of the molecule's structure and confidently distinguish it from its isomers.[11]
Section 3: Troubleshooting & Remediation
Q7: My analysis shows the presence of starting material (e.g., 1-chloronaphthalene). What does this indicate and how can I fix it?
A7: The presence of significant amounts of starting material is a clear indication of an incomplete reaction .
-
Root Cause Analysis:
-
Stoichiometry: Insufficient amount of the reacting agent (e.g., the brominating agent).
-
Reaction Time: The reaction was not allowed to proceed to completion.
-
Temperature: The reaction temperature may have been too low, resulting in sluggish kinetics.
-
Catalyst Activity: If a catalyst was used, it may have been deactivated or used in an insufficient amount.
-
-
Remediation Strategy:
-
Process Optimization: Re-evaluate the reaction conditions. Consider increasing the amount of the limiting reagent slightly (e.g., 1.05-1.1 equivalents), extending the reaction time, or moderately increasing the temperature. Monitor the reaction progress using TLC or GC to determine the point of completion.
-
Purification: If re-optimizing the reaction is not feasible, the starting material can often be removed through careful purification. Since its boiling point and polarity will be different from the product, techniques like fractional distillation or column chromatography are typically effective.[13]
-
Q8: I've identified a di-brominated impurity. How can I minimize its formation?
A8: The formation of a di-brominated (or any poly-halogenated) species is a classic example of over-reaction .[4] This occurs when the desired product, this compound, reacts further with the halogenating agent.
-
Root Cause Analysis:
-
Excess Reagent: Using a large excess of the halogenating agent is the most common cause.
-
Poor Mixing/Localized Concentration: If the reagent is added too quickly, localized "hot spots" of high reagent concentration can form, promoting over-reaction before the reagent has a chance to disperse and react with the remaining starting material.
-
Prolonged Reaction Time: Leaving the reaction to stir long after the starting material has been consumed will inevitably lead to the formation of poly-halogenated byproducts.
-
-
Remediation Strategy:
-
Control Stoichiometry: Use a precise amount of the halogenating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.
-
Slow Addition: Add the halogenating agent slowly and dropwise to the reaction mixture with vigorous stirring. This ensures it reacts with the more reactive starting material before attacking the less reactive product.
-
Monitor the Reaction: Use an appropriate technique (TLC, GC) to monitor the disappearance of the starting material. Quench the reaction promptly once the starting material is consumed to prevent over-halogenation.
-
Q9: How can I effectively remove isomeric impurities from my product?
A9: Removing positional isomers is one of the most significant purification challenges in organic synthesis because they often have very similar physical properties (boiling point, solubility, polarity).
// Node Definitions start [label="Mixture Containing\nIsomeric Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; cryst [label="Step 1: Recrystallization", tooltip="Exploit differences in solubility and crystal lattice packing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chrom [label="Step 2: High-Performance\nColumn Chromatography", tooltip="Use high-resolution media for separation based on small polarity differences.", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_hplc [label="Step 3: Preparative HPLC", tooltip="For very difficult separations or to obtain ultra-pure material.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> cryst [label=" First-line approach;\n cost-effective "]; cryst -> chrom [label=" If recrystallization is\n ineffective or insufficient "]; chrom -> prep_hplc [label=" For highest purity requirements\n or challenging separations "]; cryst -> pure [label=" If desired purity is achieved "]; chrom -> pure [label=" If desired purity is achieved "]; prep_hplc -> pure; } ` Caption: Strategy for separating isomeric impurities.
-
Expertise & Causality:
-
Recrystallization: This should always be the first method attempted. Even small differences in the molecular shape of isomers can lead to significant differences in how well they pack into a crystal lattice. This difference in packing efficiency translates to a difference in solubility, which can be exploited. Experiment with a variety of solvents to find one where the desired isomer is sparingly soluble at low temperatures while the impurities remain in solution.
-
Column Chromatography: If recrystallization fails, high-performance column chromatography is the next step. Success depends on maximizing the small polarity differences between the isomers. Use a high-surface-area silica gel and a carefully optimized non-polar eluent system (e.g., hexanes/dichloromethane).
-
Preparative HPLC: For the most challenging separations or when ultra-high purity is required, preparative HPLC is the most powerful tool. It offers the highest resolving power but is also the most expensive and time-consuming method.[13]
-
References
- Brainly.in. (2022). How many positional isomers are there of bromo chloro napthalene.
- Natural Micron Pharm Tech. 1-Bromo-6-Chloronaphthalene.
-
PubChem. 1-Bromo-8-chloronaphthalene. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Wikipedia. 1-Bromonaphthalene. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2020). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
PubChem. 1-Bromo-2-chloronaphthalene. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
-
PubChem. This compound. Retrieved from [Link]
-
Wikipedia. 1-Chloronaphthalene. Retrieved from [Link]
- ResearchGate. (2025). Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene.
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
-
PubChem. 1-Bromo-6-chloronaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (2011). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. Retrieved from [Link]
-
Vedantu. How many position isomers of dibromo naphthalene are class 12 chemistry CBSE. Retrieved from [Link]
-
National Institute of Standards and Technology. (2011). Spectroscopic characterization of structural isomers of naphthalene. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
-
SIELC Technologies. (2018). 1-Chloronaphthalene. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. Retrieved from [Link]
-
ResearchGate. GC-MS spectrum of control naphthalene sample. Retrieved from [Link]
-
PubChem. 7-Bromo-1-chloronaphthalene. Retrieved from [Link]
-
PubChem. 1-Chloronaphthalene. Retrieved from [Link]
-
ChemistryViews. (2024). Gas-Phase Structure of 1-Chloronaphthalene. Retrieved from [Link]
-
Wikipedia. Buckminsterfullerene. Retrieved from [Link]
- ResearchGate. (2025). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
Sources
- 1. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-2-chloronaphthalene | C10H6BrCl | CID 12611482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. agilent.com [agilent.com]
- 8. 1-Chloronaphthalene | SIELC Technologies [sielc.com]
- 9. Gas-Phase Structure of 1-Chloronaphthalene - ChemistryViews [chemistryviews.org]
- 10. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Safe handling and storage procedures for 6-Bromo-1-chloronaphthalene
This guide provides comprehensive safety and handling information for 6-Bromo-1-chloronaphthalene, tailored for research and development professionals. Our goal is to combine established safety protocols with practical, field-proven insights to ensure both experimental integrity and personal safety.
Hazard Identification and Chemical Properties
This compound is a halogenated aromatic hydrocarbon. Understanding its properties is the foundation of its safe use. The data below is compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [1][2] |
| Appearance | Solid (form may vary) | [3] (General for naphthalene solids) |
| Melting Point | -4 °F / -20 °C (for 1-chloronaphthalene) | |
| Boiling Point | 232 - 235 °F / 111 - 113 °C (at 7 hPa) (for 1-chloronaphthalene) | |
| Density | 1.194 g/cm³ (at 77 °F / 25 °C) (for 1-chloronaphthalene) | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects). | [4] |
Frequently Asked Questions (FAQs) for Safe Handling & Storage
This section addresses common questions regarding the day-to-day safe management of this compound.
Q1: What are the primary health hazards I should be aware of?
A: this compound poses several health risks. It is harmful if swallowed, causes significant skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[4][5] It is crucial to avoid direct contact and inhalation of any dust, mists, or vapors.[6] Chronic exposure risks, while not fully elucidated for this specific isomer, are a concern for halogenated naphthalenes in general, which can affect the liver and skin.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered PPE approach is required to create a barrier between you and the chemical.
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or holes before use.[7] Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[8] For prolonged or frequent contact, consider gloves with a higher protection class and longer breakthrough time.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7][10] Standard safety glasses are insufficient. Eyewash stations must be readily accessible.[4][9]
-
Skin and Body Protection: A lab coat is mandatory.[7] For larger quantities or tasks with a high risk of splashing, consider chemical-resistant aprons or coveralls.[6][9] Ensure you are wearing closed-toe shoes.[7]
-
Respiratory Protection: All operations involving this compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[5][7] If engineering controls are insufficient or during a large spill, a respirator may be required.[3][11]
Q3: What are the correct procedures for storing this compound?
A: Proper storage is critical for maintaining chemical stability and preventing accidental exposure.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5][6]
-
Location: Store in a locked cabinet or area accessible only to authorized personnel.[12]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[7][12]
Q4: How should I respond to an accidental spill?
A: Your response should be swift, safe, and systematic.
-
Evacuate & Alert: Evacuate the immediate spill area and alert nearby colleagues and your supervisor.[6][7]
-
Assess: Determine the extent of the spill. For large spills, evacuate the lab and follow your institution's emergency procedures.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[8][13] Cover drains to prevent environmental release.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]
Troubleshooting Guide for Experimental Workflows
Q1: I'm performing a reaction and noticed the material darkening. Is this a sign of decomposition?
A: While color change can indicate decomposition, it may also be due to minor impurities. Halogenated naphthalenes are generally stable under standard ambient conditions. However, thermal stress can cause decomposition, potentially releasing irritating and toxic gases.[5]
-
Causality Check: Are you heating the reaction? Intense heating can lead to the formation of explosive mixtures with air. Ensure your reaction temperature is well-controlled and below the compound's decomposition temperature.
-
Preventative Action: If possible, run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially at elevated temperatures.
Q2: My experiment requires handling the solid powder outside of a balance enclosure. How can I minimize inhalation risk?
A: Handling fine powders requires stringent engineering controls.
-
Primary Control: The preferred method is to always handle solids within a chemical fume hood or a ducted biosafety cabinet.[5][7] This is the most effective way to keep airborne concentrations below exposure limits.
-
Procedural Tip: If you must work on an open bench for a brief period (not recommended), minimize dust generation. Do not pour the powder from a height. Use a spatula to carefully transfer small amounts.
-
Risk Assessment: Re-evaluate your protocol. Can the weighing step be performed inside the hood? Can you use a solution of the material instead of the powder? Minimizing the generation of dust and aerosols is key.[14]
Q3: I suspect a small amount of the compound contacted my gloved hand. What is the procedure?
A: Assume contamination has occurred and act immediately.
-
Stop Work: Immediately cease your work.
-
Remove Gloves: Carefully remove the potentially contaminated gloves using the proper technique to avoid touching the outer surface with your bare skin.[8]
-
Dispose: Dispose of the contaminated gloves in the designated hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.[8]
-
Inspect: Check your skin for any signs of irritation. If irritation occurs, seek medical advice.
Experimental Protocol: Safe Weighing and Stock Solution Preparation
This protocol outlines the step-by-step methodology for safely preparing a stock solution of this compound. This procedure is designed to be self-validating by incorporating safety checks at each critical stage.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
15 mL conical tube or appropriate vial
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-Experiment Safety Check:
-
Confirm the chemical fume hood has a valid certification sticker.
-
Ensure an eyewash station and safety shower are unobstructed.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for this work.
-
Prepare a hazardous waste container for contaminated disposables.
-
-
Weighing the Compound (Inside Fume Hood):
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer approximately 100 mg of this compound onto the weighing paper. Rationale: Keeping the container low and moving slowly minimizes dust generation.
-
Record the exact weight.
-
Securely close the primary container of the chemical.
-
-
Preparing the Stock Solution:
-
Carefully fold the weighing paper and transfer the powder into a 15 mL conical tube.
-
Using a calibrated pipette, add 10 mL of anhydrous DMSO to the tube. Rationale: DMSO is a common solvent, but its compatibility with your specific experiment should be verified.
-
Secure the cap on the tube.
-
Vortex the solution until all solid is completely dissolved.
-
-
Post-Procedure Cleanup and Storage:
-
Dispose of the weighing paper, pipette tips, and any other contaminated disposable items into the designated hazardous waste container.[12]
-
Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the wipes as hazardous waste.
-
Clearly label the stock solution with the chemical name, concentration, solvent, date, and your initials.
-
Store the stock solution according to the stability requirements of the compound, typically in a cool, dark place.
-
Remove your PPE and wash your hands thoroughly.
-
Visualized Workflows
The following diagrams illustrate critical decision-making processes for handling this compound.
Caption: Decision-Making Diagram for Spill Response.
References
- Sigma-Aldrich, Safety Data Sheet for 1-chloronaphthalene. (2025-05-06).
- iGEM, Standard Oper
- Thermo Fisher Scientific, Safety D
- Santa Cruz Biotechnology, Naphthalene Safety D
- ECHEMI, 6-BROMO-1-CHLOROPHTHALAZINE Safety D
- PubChem, this compound Compound Summary.
- Safety Data Sheet for 1-Chloronaphthalene mixture.
- AK Scientific, Inc.
- UGA Research, Naphthalene Safety Procedures.
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene.
- CymitQuimica, 1-Bromo-8-chloronaphthalene Safety D
- ChemicalBook, 1-Bromo-8-chloronaphthalene Safety D
- PubChem, 1-Chloronaphthalene Compound Summary.
- CDH Fine Chemical, 1-Bromo Naphthalene Material Safety D
- PubChem, 1-Bromo-6-chloronaphthalene Compound Summary.
- Sigma-Aldrich, this compound Product Page.
Sources
- 1. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. static.igem.org [static.igem.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. research.uga.edu [research.uga.edu]
- 12. fishersci.com [fishersci.com]
- 13. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Bromo-8-chloronaphthalene - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Introduction: The Strategic Value of Dihalogenated Naphthalenes in Modern Synthesis
An In-Depth Guide to the Comparative Reactivity of 6-Bromo-1-chloronaphthalene
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the naphthalene core is a privileged scaffold. Its rigid, planar structure and extended π-system are foundational to countless functional molecules. However, the true synthetic potential of this scaffold is unlocked through precise functionalization. Halonaphthalenes, serving as versatile chemical handles, are paramount to this endeavor.
Among these, dihalogenated naphthalenes with dissimilar halogens, such as this compound, present a unique strategic advantage. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for programmed, sequential modifications of the naphthalene core. This guide provides a comprehensive comparison of the reactivity of this compound against other common halonaphthalenes, supported by mechanistic insights and detailed experimental protocols. We will explore how this reactivity differential is exploited in cornerstone synthetic transformations, enabling chemists to build molecular complexity with precision and control.
Foundational Principles of Halonaphthalene Reactivity
To understand the synthetic utility of this compound, one must first grasp the core principles governing the reactivity of its carbon-halogen bonds.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of an aryl halide is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. In the context of the most common and powerful synthetic methods—palladium-catalyzed cross-coupling reactions—the rate-determining step is frequently the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)).[1][2] The energy required for this step is inversely related to the C-X bond dissociation energy (BDE).
The established trend for the BDE of C-X bonds on an sp² carbon is:
C-Cl > C-Br > C-I
This hierarchy translates directly to reactivity in oxidative addition:
Reactivity: C-I > C-Br >> C-Cl
This differential is the cornerstone of chemoselectivity. For a molecule like this compound, the significantly weaker C-Br bond (approx. 280 kJ/mol) will react with a Pd(0) catalyst under conditions where the stronger C-Cl bond (approx. 397 kJ/mol) remains intact.[3] This allows the bromine to be selectively replaced while leaving the chlorine available for a subsequent, different transformation under more forcing conditions.
The Influence of Halogen Position: α- vs. β-Naphthyl Halides
The naphthalene ring system has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The C1 (α) and C6 (β) positions in this compound confer different electronic and steric environments. Generally, α-positions are more reactive in many transformations, including certain cross-coupling reactions and lithiation, due to factors like greater steric accessibility and the ability to better stabilize intermediates.[4]
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the primary arena where the selective reactivity of this compound is demonstrated.[5] We will focus on two of the most ubiquitous C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Case Study in Chemoselectivity
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a pillar of modern synthesis for constructing biaryl structures.[6][7] The chemoselective coupling at the C-Br bond of this compound is a classic demonstration of its utility.
Mechanism and Selectivity: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] As established, the activation barrier for the C-Br bond is significantly lower than for the C-Cl bond. Therefore, by carefully selecting a catalyst system and maintaining mild reaction temperatures (e.g., < 80-90 °C), one can ensure the exclusive cleavage of the C-Br bond, leaving the C-Cl bond untouched.
Caption: Selective Suzuki-Miyaura catalytic cycle for this compound.
Comparative Experimental Data
The following table summarizes expected outcomes from a comparative Suzuki-Miyaura coupling experiment, reacting various halonaphthalenes with 4-methoxyphenylboronic acid. The data illustrates the principles of reactivity discussed.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Expected Yield of Monocoupled Product (%) | Comments |
| 1 | This compound | Pd(PPh₃)₄, K₂CO₃ | 80 | 4 | >95% (at C-Br) | Excellent chemoselectivity. C-Cl bond is unreactive. |
| 2 | 1-Bromonaphthalene | Pd(PPh₃)₄, K₂CO₃ | 80 | 4 | >98% | High reactivity at the α-position C-Br bond. |
| 3 | 1-Chloronaphthalene | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | <5% | C-Cl bond is largely inert under these mild conditions. |
| 4 | 1,6-Dibromonaphthalene | Pd(PPh₃)₄, K₂CO₃ | 80 | 4 | ~90% (mixture) | Monocoupling occurs, but selectivity between C1-Br and C6-Br can be challenging. |
| 5 | This compound | Pd(dppf)Cl₂, K₃PO₄ | 110 | 12 | >90% (at C-Cl of product from Entry 1) | Illustrates sequential coupling; stronger catalyst/conditions needed for C-Cl. |
Experimental Protocol: Selective Monocoupling of this compound
This protocol is designed to be self-validating by demonstrating selective reaction at the C-Br bond.
-
Reagent Preparation: To a flame-dried 50 mL Schlenk flask, add this compound (241.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 4 hours. Monitor reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to yield 1-chloro-6-(4-methoxyphenyl)naphthalene as a white solid.
-
Validation: Analysis of the product by ¹H NMR and Mass Spectrometry will confirm the selective substitution at the C6 (bromo) position, with the C1 chloro substituent remaining intact.
Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms C-N bonds and is indispensable in the synthesis of pharmaceuticals.[8][9] The principles of chemoselectivity are identical to those in the Suzuki coupling. Modern, highly active catalysts utilizing bulky, electron-rich phosphine ligands can enable C-Cl amination, but achieving selectivity still relies on tuning reaction conditions.
-
Selective C-Br Amination: Using a standard catalyst like Pd₂(dba)₃ with a ligand such as BINAP at moderate temperatures will favor selective reaction at the C-Br position.
-
Sequential or C-Cl Amination: To functionalize the C-Cl bond, more robust ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) and higher temperatures are typically required. This allows for a two-step, one-pot synthesis of differentially substituted aminonaphthalenes.[10]
Reactivity in Organometallic Intermediate Formation
The differential reactivity extends to the formation of common organometallic reagents.
Halogen-Lithium Exchange
This reaction involves the exchange of a halogen atom for a lithium atom, typically using an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures.[11] The reaction is significantly faster for heavier halogens.
-
This compound: Treatment with one equivalent of n-BuLi at -78°C will result in rapid and clean halogen-lithium exchange at the C-Br position to form 6-lithio-1-chloronaphthalene. The C-Cl bond is unreactive under these conditions.[12]
-
1-Bromonaphthalene vs. 1-Chloronaphthalene: 1-Bromonaphthalene will undergo exchange readily at -78°C, whereas 1-chloronaphthalene requires higher temperatures or more reactive lithiating agents, often leading to side reactions.
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into a C-X bond.[13][14] This reaction is also subject to the C-X bond strength hierarchy.
-
This compound: Reaction with magnesium turnings (often activated with iodine or 1,2-dibromoethane) in an ether solvent like THF will selectively form the Grignard reagent at the C-Br position.[15] This provides the (1-chloro-6-naphthyl)magnesium bromide intermediate, a powerful nucleophile for subsequent reactions.
-
Comparative Reactivity: The induction period for Grignard formation is significantly shorter for bromonaphthalenes compared to their chloro-analogues, reflecting the higher reactivity of the C-Br bond.[14]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, followed by the departure of a leaving group.[16][17] Unlike metal-catalyzed reactions, this pathway requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the halogen to activate the ring and stabilize the negatively charged Meisenheimer intermediate.[18][19]
For standard halonaphthalenes like this compound, which lack such activating groups, the SNAr pathway is extremely disfavored and not synthetically viable. Therefore, a direct reactivity comparison under SNAr conditions is not relevant for these unactivated substrates.
Conclusion: A Versatile Platform for Sequential Synthesis
The reactivity of this compound is defined by the pronounced difference in the strengths of its C-Br and C-Cl bonds. This inherent electronic property makes it a superior building block compared to its monochlorinated, monobrominated, or even dibrominated counterparts when the goal is controlled, stepwise functionalization.
-
Orthogonal Reactivity: The C-Br bond serves as a soft handle for transformations under mild conditions (e.g., standard Suzuki, Buchwald-Hartwig, lithiation, Grignard formation).
-
Latent Reactivity: The more robust C-Cl bond remains as a latent functional group, available for a second, distinct transformation under more forcing conditions, often employing more specialized, highly active catalyst systems.
This predictable and controllable reactivity allows researchers and drug development professionals to design efficient and convergent synthetic routes, installing different functionalities at specific positions on the naphthalene scaffold with a high degree of precision.
References
-
Kondo, Y., Murata, N., & Sakamoto, T. (1992). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 34(8), 1467-1470. Available at: [Link]
-
Reed, D. R., & Kass, S. R. (2000). Experimental determination of the alpha and beta C--H bond dissociation energies in naphthalene. Journal of Mass Spectrometry, 35(4), 534–539. Available at: [Link]
-
Guijarro, D., & Yus, M. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/naphthalene. Sciforum. Available at: [Link]
-
University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides. UCI Department of Chemistry. Available at: [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]
-
St. John's University & College of St. Benedict. (n.d.). Oxidative addition and palladium coupling. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Experimental determination of the? and? C?H bond dissociation energies in naphthalene. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
ResearchGate. (n.d.). On the mechanism of the naphthalene-catalysed lithiation: The role of the naphthalene dianion. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Available at: [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(1-2), 85-91. Available at: [Link]
-
Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(44), 11544-11548. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS) [Video]. Available at: [Link]
-
Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. (Data cited from various sources compiling BDEs). Available at: [Link]
-
Reed, D. R., & Kass, S. R. (2000). Experimental determination of the α and β C-H bond dissociation energies in naphthalene. Journal of Mass Spectrometry, 35(4), 534-9. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Leitch, D. C., et al. (2018). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 140(40), 12841-12849. Available at: [Link]
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360. Available at: [Link]
-
Leitch, D. C., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Wikipedia. (2023). Grignard reagent. Available at: [Link]
-
Kubota, K., et al. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 85(15), 9883-9893. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Experimental determination of the alpha and beta C--H bond dissociation energies in naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. ias.ac.in [ias.ac.in]
- 12. sciforum.net [sciforum.net]
- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. leah4sci.com [leah4sci.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Khan Academy [khanacademy.org]
A Comparative Guide to the Electronic Structure of 6-Bromo-1-chloronaphthalene: A Computational Deep Dive
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, dictates spectroscopic properties, and ultimately influences its function in complex biological and material systems. This guide provides an in-depth computational analysis of the electronic structure of 6-Bromo-1-chloronaphthalene, a di-halogenated polycyclic aromatic hydrocarbon (PAH).
We will not only elucidate the electronic properties of this target molecule but also provide a comprehensive comparison with a curated set of related naphthalene derivatives. This comparative approach, grounded in robust computational methodologies, offers critical insights into the nuanced effects of halogen substitution on the electronic landscape of the naphthalene core. By understanding these structure-property relationships, researchers can better predict molecular behavior and rationally design novel compounds with tailored characteristics.
Introduction: The Significance of Halogenated Naphthalenes
Naphthalene, the simplest PAH, serves as a fundamental building block in a vast array of organic compounds, from pharmaceuticals to organic electronics.[1] The introduction of halogen substituents, such as bromine and chlorine, dramatically alters the parent molecule's physicochemical properties. These changes stem from the interplay of two key electronic effects exerted by the halogens: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M).[2] The position and nature of these halogen atoms can fine-tune the molecule's reactivity, stability, and intermolecular interactions.[3]
This compound presents an interesting case of dissymmetric di-halogenation. The presence of two different halogens at distinct positions on the naphthalene scaffold is expected to induce a complex electronic redistribution, influencing its frontier molecular orbitals, charge distribution, and overall reactivity. This guide will dissect these electronic perturbations through a rigorous computational lens.
The Computational Gauntlet: A Validated Methodological Framework
To ensure the scientific integrity and reproducibility of our findings, we propose a detailed, step-by-step computational workflow. The choice of each parameter is deliberate, informed by established best practices for halogenated aromatic compounds.
The Rationale Behind Our Computational Choices
The accurate theoretical treatment of halogenated hydrocarbons requires careful consideration of the chosen computational method and basis set. Halogen atoms, particularly bromine, possess a large number of electrons, necessitating a balanced approach between computational cost and accuracy.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational efficiency for medium-sized organic molecules.[4] We will employ a hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, as these have been shown to provide more reliable results for delocalized aromatic systems.[5] Specifically, the B3LYP functional is a well-established and widely used choice for organic molecules, demonstrating good performance for geometries and electronic properties.[6][7] For comparative purposes and to account for dispersion interactions, which can be significant in aromatic systems, we will also consider a dispersion-corrected functional like ωB97X-D .[5]
-
Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. For molecules containing heavier elements like bromine, a basis set that can adequately describe the core and valence electrons is crucial. The 6-311+G(d,p) basis set is a robust choice. It is a triple-zeta basis set, providing more flexibility for describing the valence electrons. The + indicates the inclusion of diffuse functions, which are important for describing the extended electron density in anions and systems with lone pairs, such as our halogenated naphthalenes. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and anisotropic electron distributions.[8][9] For bromine and iodine, effective core potentials (ECPs) like the LANL2DZ basis set can also be a computationally efficient alternative for handling the large number of core electrons.[10]
Step-by-Step Computational Protocol
-
Structure Preparation: The initial 3D structure of this compound and the comparative molecules (Naphthalene, 1-Chloronaphthalene, 6-Bromonaphthalene, 1,6-Dichloronaphthalene, and 1,6-Dibromonaphthalene) will be built using a molecular editor.
-
Geometry Optimization: The geometries of all molecules will be fully optimized in the gas phase using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule. Frequency calculations will be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Validation of Geometry: The optimized geometry of 1-chloronaphthalene will be compared with available experimental data from high-resolution microwave spectroscopy to validate the chosen level of theory.[2][3]
-
Electronic Structure Analysis: Following successful optimization, a suite of electronic properties will be calculated at the same level of theory:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic stability.[11][12]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and lone pairs.[13][14] It allows for the quantification of atomic charges and the analysis of hyperconjugative interactions, which can reveal the extent of electron delocalization from the halogen lone pairs into the aromatic system.
-
Visualizing the Computational Workflow
To provide a clear overview of the methodological pipeline, the following diagram illustrates the key steps in our computational investigation.
Caption: A schematic overview of the computational workflow, from initial structure preparation to the final comparative analysis of electronic properties.
Comparative Analysis: Unraveling the Effects of Halogenation
The core of this guide is a systematic comparison of the electronic structure of this compound with a series of carefully selected reference molecules. This allows for the isolation and understanding of the electronic contributions of each halogen substituent.
The Comparative Set
-
Naphthalene: The parent aromatic hydrocarbon, serving as the baseline for our analysis.
-
1-Chloronaphthalene: To understand the effect of a single chlorine atom at the alpha-position.
-
6-Bromonaphthalene (2-Bromonaphthalene): To understand the effect of a single bromine atom at the beta-position.
-
1,6-Dichloronaphthalene: A di-halogenated analog with two identical halogens at the same positions as our target molecule.[15]
-
1,6-Dibromonaphthalene: Another di-halogenated analog to compare the effect of two bromine atoms.[16]
Key Parameters for Comparison
The following table summarizes the key electronic structure parameters that will be calculated and compared across the entire set of molecules.
| Parameter | Description | Significance |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and electronic excitability. A smaller gap generally implies higher reactivity. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| NBO Charges (e) | The net charge on each atom calculated by NBO analysis. | Provides insight into the charge distribution and the inductive effects of the halogens. |
| Key Bond Lengths (Å) | The internuclear distance between bonded atoms (e.g., C-Cl, C-Br). | Reflects the strength and nature of the chemical bonds. |
Expected Outcomes and Their Implications
Based on established chemical principles, we can anticipate several key trends in the electronic structure of this compound and its analogs:
-
Frontier Molecular Orbitals: Halogenation is expected to lower the energies of both the HOMO and LUMO orbitals compared to naphthalene due to the inductive effect of the halogens. The HOMO-LUMO gap may also be modulated, influencing the molecule's UV-Vis absorption properties.[17][18]
-
Charge Distribution: The electronegative chlorine and bromine atoms will draw electron density from the naphthalene ring, resulting in positive NBO charges on the carbon atoms and negative charges on the halogens. This will be visualized in the MEP maps, highlighting the electron-deficient and electron-rich regions of the molecule.
-
Structural Parameters: The C-Cl and C-Br bond lengths will be consistent with those observed in other halogenated aromatic compounds. Minor distortions in the naphthalene ring geometry are expected due to the steric and electronic influence of the substituents.[2]
Conclusion: A Predictive Framework for Drug Development and Materials Science
This comprehensive computational guide provides a robust framework for understanding the intricate electronic structure of this compound. By systematically comparing its properties with those of related naphthalene derivatives, we can deconstruct the individual and combined effects of chlorine and bromine substitution.
The insights gained from this type of analysis are invaluable for researchers in drug development and materials science. For medicinal chemists, understanding the electronic properties can aid in predicting metabolic stability, receptor binding interactions, and potential toxicity. For materials scientists, this knowledge can guide the design of novel organic semiconductors, liquid crystals, and other functional materials with tailored electronic and optical properties. The methodologies and comparative approach outlined herein serve as a powerful, predictive tool for the rational design of next-generation halogenated aromatic compounds.
References
-
Blanco, S., & Pinacho, P. (2024). Gas-Phase Structure of 1-Chloronaphthalene. ChemistryViews. [Link][3]
-
Di Donato, M., et al. (2021). Electronic and Vibrational Manifold of Tetracyanoethylene–Chloronaphthalene Charge Transfer Complex in Solution: Insights from TD-DFT and Ab Initio Molecular Dynamics. The Journal of Physical Chemistry B, 125(34), 9739–9751. [Link]
-
ResearchGate. (2016). Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? [Link][9]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][19]
-
ORCA Input Library. (n.d.). Basis sets. [20]
-
Kim, S., et al. (2023). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of a) naphthalene, b) anthracene, c) tetracene, and d) pentacene calculated at B3LYP/6-31G(d) level of theory. [Link][21]
-
Pinacho, P., et al. (2024). Accurate Experimental Structure of 1-Chloronaphthalene. ChemPhysChem, 25(4), e202400072. [Link][2]
-
Barroso, J. (2009). Natural Bond Orbital (NBO) Analysis. Joaquin Barroso's Blog. [Link][13]
-
Ishii, T., et al. (2023). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm, 25(4), 549-555. [Link]
-
PhotochemCAD. (n.d.). Naphthalene. [Link]
-
Stack Exchange. (2012). How should I go about picking a functional for DFT calculations? Chemistry Stack Exchange. [Link][5]
-
Physical Chemistry Research. (n.d.). Regular Article. [Link][6]
-
Stack Exchange. (2015). DFT Functional Selection Criteria. Chemistry Stack Exchange. [Link][4]
-
ResearchGate. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. [Link][22]
-
ResearchGate. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. [Link][1]
-
Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2008). Which functional should I choose?. Chemical Reviews, 108(12), 4931-4963. [Link]
-
ResearchGate. (2014). How do I choose the best exchange correlation functional for running a DFT calculation? [Link][23]
-
ResearchGate. (n.d.). Structure of liquid 1-chloronaphthalene at 293 K. [Link]
-
ResearchGate. (n.d.). Spectroscopic Properties of Naphthalene on the Surface of Ice Grains Revisited: A Combined Experimental–Computational Approach. [Link][24]
-
Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 44(4), 234-245. [Link]
-
Marcus, S. L., et al. (2001). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 12(11), 1225-1233. [Link][25]
-
Baskaran, S. (2024, April 3). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. [Link][10]
-
PubChem. (n.d.). 1,6-Dichloronaphthalene. National Center for Biotechnology Information. [Link][15]
-
PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. [Link][26]
-
Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 3(1), 1-10. [Link]
-
Wang, Y., et al. (2019). White-Light Emission from a Single Organic Compound with Unique Self-Folded Conformation and Multistimuli Responsiveness. Chemistry of Materials, 31(15), 5649-5657. [Link]
-
PubChem. (n.d.). 1,6-Dibromonaphthalene. National Center for Biotechnology Information. [Link][16]
-
Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology, 4(2), 138-145. [Link][14]
-
ResearchGate. (n.d.). HOMO-LUMO gap computed for naphthalene (A2) with and without functional group (R) substitution. [Link][17]
-
Adejoro, I. A., & Akintayo, C. O. (2021). Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. Heliyon, 7(2), e06214. [Link][11]
-
ResearchGate. (n.d.). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. [Link][12]
-
ResearchGate. (n.d.). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]
-
ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in CH2Cl2 solution and as thin films. [Link]
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2023). Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom's Polynomials and Bonding Evolution Theory. Molecules, 28(13), 5089. [Link]
-
PubMed. (2015). Spectroscopic Properties of Naphthalene on the Surface of Ice Grains Revisited: A Combined Experimental-Computational Approach. [Link][27]
-
ResearchGate. (n.d.). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. [Link][18]
-
ResearchGate. (n.d.). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. [Link][7]
-
Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]
-
ResearchGate. (n.d.). Ab initio calculation of the zero-field splitting parameter D of benzene and naphthalene. [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
-
Khan, M. A., et al. (2023). The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex. Materials, 16(9), 3358. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Gas-Phase Structure of 1-Chloronaphthalene - ChemistryViews [chemistryviews.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NBO [cup.uni-muenchen.de]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. 1,6-Dichloronaphthalene | C10H6Cl2 | CID 74908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,6-Dibromonaphthalene | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ORCA Input Library - Basis sets [sites.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Spectroscopic Properties of Naphthalene on the Surface of Ice Grains Revisited: A Combined Experimental-Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromo-1-chloronaphthalene: Traditional vs. Novel Pathways
Introduction
6-Bromo-1-chloronaphthalene is a halogenated naphthalene derivative characterized by its specific substitution pattern, making it a valuable and versatile intermediate in organic synthesis.[1] Its unique structure, featuring both bromine and chlorine substituents, allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This reactivity profile makes it a key building block in the development of advanced intermediates for pharmaceuticals, agrochemicals, and specialty materials like liquid crystals and organic semiconductors.[1]
The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two synthetic approaches to this compound: the established, traditional pathway via the Sandmeyer reaction and a novel, process-optimized pathway designed for improved efficiency and safety. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported comparison to inform their synthetic strategy.
Part I: The Established Pathway: A Classic Sandmeyer Reaction Approach
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[2][3] This transformation is a powerful example of a radical-nucleophilic aromatic substitution.[2] For the synthesis of this compound, the starting material is 1-amino-6-bromonaphthalene.[4][5]
Reaction Rationale and Mechanism
The synthesis is a two-step process. The first step is diazotization , where the primary amine (1-amino-6-bromonaphthalene) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a relatively unstable aryldiazonium salt.[6][7] The low temperature is critical to prevent the premature decomposition of the diazonium salt.
The second step is the copper(I) chloride-catalyzed substitution. The aryldiazonium salt is added to a solution of CuCl, which initiates a single-electron transfer (SET) mechanism.[8] This transfer generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then reacts with a chloride from the copper(II) halide species to form the final product, this compound, while regenerating the copper(I) catalyst.[8]
Experimental Protocol: Traditional Sandmeyer Reaction
Step 1: Diazotization of 1-Amino-6-bromonaphthalene
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-amino-6-bromonaphthalene (10.0 g, 45.0 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
Dissolve sodium nitrite (NaNO₂, 3.4 g, 49.5 mmol) in 15 mL of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.[9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the conversion to the diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper.[9]
Step 2: Chloro-dediazoniation
-
In a separate 500 mL beaker, dissolve copper(I) chloride (CuCl, 5.4 g, 54.5 mmol) in concentrated HCl (50 mL).
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature. The crude product will separate as a solid or oil.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with 2M NaOH (50 mL) and then brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes) or recrystallization from ethanol to afford pure this compound.
Part II: A Novel, Process-Optimized Synthetic Pathway
While the traditional Sandmeyer reaction is robust, it requires the handling of potentially unstable diazonium salt intermediates and often involves strongly acidic conditions. Recent advancements in organic synthesis have focused on developing one-pot procedures and more efficient catalytic systems to mitigate these issues.[3][10] This novel pathway leverages an organic nitrite source for in situ diazotization under milder, non-aqueous conditions, followed by immediate copper-catalyzed chlorination.
Reaction Rationale and Mechanism
This pathway combines diazotization and substitution into a single, one-pot process. tert-Butyl nitrite (t-BuONO) is used as the diazotizing agent in an organic solvent like acetonitrile. This avoids the use of strong aqueous acids and allows the reaction to proceed under milder conditions. The diazotization is followed by the introduction of a copper(II) chloride catalyst. The mechanism is believed to proceed through a similar radical pathway as the classic Sandmeyer, but the controlled, in situ generation of the diazonium species prevents its accumulation, enhancing the safety profile of the reaction. The use of CuCl₂ as a catalyst source is also a common and effective modification.[3]
Experimental Protocol: Novel One-Pot Synthesis
-
To a 250 mL round-bottom flask, add 1-amino-6-bromonaphthalene (10.0 g, 45.0 mmol), copper(II) chloride (CuCl₂, 1.2 g, 9.0 mmol, 20 mol%), and acetonitrile (100 mL).
-
Stir the mixture at room temperature to form a homogeneous solution or suspension.
-
Add tert-butyl nitrite (t-BuONO, 6.4 mL, 54.0 mmol) dropwise over 20 minutes. A gentle evolution of gas will be observed.
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield pure this compound.
Visualizing the Novel Workflow
The following diagram illustrates the streamlined, one-pot nature of the novel synthetic pathway.
Part III: Head-to-Head Performance Comparison
The choice of a synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. The following table provides a comparative summary of the two pathways based on typical experimental outcomes.
| Metric | Traditional Sandmeyer Pathway | Novel One-Pot Pathway | Rationale for Difference |
| Overall Yield | 65-75% | 80-90% | One-pot procedure minimizes transfer losses and potential decomposition of the isolated diazonium intermediate. |
| Purity (Post-Workup) | Good (often requires purification) | Very Good to Excellent | Milder conditions and fewer side-reactions (e.g., phenol formation from diazonium salt reaction with water) lead to a cleaner crude product. |
| Total Reaction Time | 6-8 hours | 3-4 hours | Combining steps and eliminating the need for slow, low-temperature additions significantly shortens the process. |
| Safety Considerations | High: Isolation/handling of potentially explosive diazonium salts. Requires strict temperature control. | Moderate: tert-Butyl nitrite is flammable. Avoids accumulation of diazonium salts, enhancing overall safety. | |
| Reagent & Conditions | Strong aqueous acid (HCl), NaNO₂, CuCl, low temperatures (0-5 °C). | Organic solvent (MeCN), t-BuONO, catalytic CuCl₂, moderate heat (65 °C). | The novel pathway avoids highly corrosive aqueous acids and cryogenic conditions, making it more amenable to standard laboratory equipment. |
| Scalability | Challenging due to safety and heat transfer at low temperatures. | More readily scalable due to better safety profile and milder conditions. |
Conclusion and Recommendations
This guide has compared two distinct synthetic routes for the preparation of this compound.
-
The Traditional Sandmeyer Pathway is a well-established and reliable method. Its primary drawbacks lie in the operational complexity, the safety hazards associated with diazonium salt intermediates, and moderate yields. It remains a viable option for small-scale synthesis where specialized reagents for the novel pathway may not be available.
-
The Novel One-Pot Pathway represents a significant process improvement. By avoiding the isolation of the diazonium salt and utilizing milder, non-aqueous conditions, it offers a safer, faster, and higher-yielding alternative. The enhanced efficiency and improved safety profile make this novel route particularly attractive for researchers in drug development and for applications where scalability is a key consideration.
For modern synthetic laboratories focused on efficiency, safety, and high throughput, the novel one-pot pathway is the superior choice for the synthesis of this compound.
References
-
Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry, 69(24), 8234–8239. [Link]
-
McCaw, A., et al. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry – A European Journal, 21(50), 18122-18127. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Zahoor, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2269–2299. [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
-
Natural Micron Pharm Tech. 1-Bromo-6-Chloronaphthalene. [Link]
-
Kim, J., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry, 21(39), 7935-7945. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Syntheses. Benzidine, Tetrazotized, and Coupled with Chicago Acid. Organic Syntheses, Coll. Vol. 2, p.66 (1943); Vol. 17, p.12 (1937). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
BYJU'S. Gattermann reaction examples. [Link]
-
ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]
-
L.S.College, Muzaffarpur. Gattermann reaction. [Link]
-
Doc Brown's Chemistry. Electrophilic substitution - halogenation of benzene, methylbenzene and naphthalene. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
Slideshare. Gattermann reaction. [Link]
-
Royal Society of Chemistry. Synthesis of polycyclic naphthols and naphthalenes via tandem Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction and aromatization. [Link]
-
Organic Syntheses. Naphthalene, 1-bromo-. Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 2, p.22 (1922). [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
-
PubChem. This compound. [Link]
-
National Library of Medicine. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
PubMed. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. [Link]
-
National Library of Medicine. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
-
Hilaris Publisher. Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]
-
Wiley. Applications of Transition Metal Catalysis in Drug Discovery and Development. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Wikipedia. 1-Chloronaphthalene. [Link]
-
PrepChem.com. Preparation of 1-bromonaphthalene. [Link]
-
PubChem. 1-Bromo-6-chloronaphthalene. [Link]
- Google Patents.
-
University of Liverpool. Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. [Link]
-
Royal Society of Chemistry. Recent advances in the transition metal catalyzed carbonylation of alkynes, arenes and aryl halides using CO surrogates. [Link]
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. 1-Amino-6-bromonaphthalene | 591253-73-5 [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]
Comparative analysis of the photophysical properties of 6-Bromo-1-chloronaphthalene derivatives
A Researcher's Guide to the Photophysical Landscape of 6-Bromo-1-chloronaphthalene Derivatives
In the realm of molecular probes, sensor development, and optoelectronics, halonaphthalenes serve as foundational scaffolds. Their rigid aromatic structure provides a well-defined platform, while the introduction of halogens—specifically bromine and chlorine—offers a powerful tool for modulating their electronic and photophysical properties. This guide provides a comparative analysis of the photophysical characteristics of this compound and its derivatives, offering a blend of theoretical grounding and practical experimental guidance for researchers in the field.
The strategic placement of both a bromine and a chlorine atom on the naphthalene core creates a unique electronic landscape. The interplay between the electron-withdrawing inductive effects and the electron-donating resonance effects of the halogens, combined with the significant heavy-atom effect of bromine, dictates the molecule's behavior upon photoexcitation. Understanding these relationships is paramount for the rational design of novel materials and probes.
The Naphthalene Core: A Photophysical Baseline
The parent naphthalene molecule is characterized by strong absorption in the ultraviolet region and a distinct fluorescence emission profile. Its photophysics are governed by transitions between π and π* molecular orbitals. The lowest singlet excited state (S₁) is responsible for its characteristic fluorescence. Before delving into its halogenated derivatives, it is crucial to understand this baseline.
Derivatization of the naphthalene core, particularly with halogens, can profoundly alter its photophysical properties. The position and nature of these substituents can tune the absorption and emission wavelengths, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).[1][2][3]
The Influence of Halogen Substitution: Bromo- and Chloro- Effects
The introduction of bromine and chlorine at the 6- and 1-positions, respectively, modifies the electronic structure of the naphthalene ring.
-
Spectra Shifts (Absorption and Emission): Halogen substituents typically induce a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds.[4][5] This is attributed to the extension of the π-conjugated system through the lone pair electrons of the halogens. The magnitude of this shift can be influenced by the position of the substituents and the polarity of the solvent.
-
The Heavy-Atom Effect: Bromine, being a heavier atom than chlorine, significantly enhances spin-orbit coupling. This facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This increased rate of ISC competes directly with fluorescence, leading to a marked decrease in the fluorescence quantum yield.[6] Consequently, bromo-substituted naphthalenes are often less fluorescent but more phosphorescent than their chloro- or fluoro- counterparts.
-
Quantum Yield and Lifetime: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[7] For this compound derivatives, the quantum yield is expected to be relatively low due to the heavy-atom effect of bromine. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is also shortened by the presence of efficient non-radiative decay pathways like ISC.
Comparative Data Summary
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| Naphthalene | ~275, 312 | ~320-350 | 0.23 | Cyclohexane |
| 1-Chloronaphthalene | ~285, 319 | ~325-360 | 0.06 | Cyclohexane |
| 1-Bromonaphthalene | ~287, 321 | ~328-365 | 0.01 | Cyclohexane |
| Expected Trend for this compound | Red-shifted vs. Naphthalene | Red-shifted vs. Naphthalene | < 0.05 | Non-polar Solvents |
Note: The values presented are approximate and can vary with the solvent and specific experimental conditions. The trend illustrates the expected decrease in quantum yield with increasing atomic mass of the halogen substituent.
Experimental Protocols for Photophysical Characterization
To conduct a rigorous comparative analysis, precise and standardized experimental protocols are essential.[8] The following sections detail the methodologies for measuring the key photophysical parameters.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.[8]
Methodology:
-
Solution Preparation: Prepare a stock solution of the naphthalene derivative in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Create a series of dilutions with absorbances ranging from 0.02 to 0.1 at the wavelength of maximum absorption (λmax) to ensure linearity (adherence to the Beer-Lambert law).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted sample solution over the desired wavelength range (e.g., 250-450 nm).
-
Identify the λmax values and the corresponding molar absorption coefficients (ε).
-
Photoluminescence Spectroscopy
This measures the emission of light from the molecule after it has absorbed photons.[8]
Methodology:
-
Sample Preparation: Use the same dilute solutions prepared for the absorption measurements (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength, typically at the main absorption maximum (λmax).
-
Scan the emission monochromator to record the fluorescence spectrum. The emission wavelengths will be longer than the excitation wavelength (Stokes shift).
-
Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum fluorescence. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
Fluorescence Quantum Yield (Φf) Determination
The relative quantum yield is the most common method, determined by comparing the fluorescence of the sample to a well-characterized standard with a known Φf.[7][9]
Methodology:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. For naphthalene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common choices.[10]
-
Data Acquisition:
-
Prepare a series of at least five dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths for both the sample and the standard.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (Grad) of each line.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot, and η is the refractive index of the solvent used for the sample and standard.[7]
-
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement:
-
The sample is excited by a high-repetition-rate pulsed source.
-
The detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
A histogram of these arrival times is built up over millions of cycles, which represents the fluorescence decay curve.
-
-
Analysis:
-
The decay curve is fitted to an exponential function (or a sum of exponentials) after deconvolution with the instrument response function (IRF). The time constant of this fit is the fluorescence lifetime (τ).
-
Structure-Property Relationships and Causality
The true power of this analysis lies in understanding the causal links between chemical structure and photophysical output.
Caption: Relationship between structure and photophysical properties.
-
Electron-Donating vs. Electron-Withdrawing Groups: Adding further derivatives to the this compound core will continue to modulate its properties. Electron-donating groups (e.g., -OCH₃, -NH₂) will typically cause a red shift and may increase the quantum yield, while electron-withdrawing groups (e.g., -NO₂, -CN) will also cause a red shift but often quench fluorescence by introducing new non-radiative decay pathways.[11]
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption and emission spectra. Polar solvents can stabilize charge-transfer excited states, often resulting in a red shift in emission.
By systematically applying the experimental protocols described and analyzing the results through the lens of these structure-property relationships, researchers can effectively characterize existing this compound derivatives and rationally design new ones with tailored photophysical properties for advanced applications.
References
- The photophysical properties of naphthalene bridged disilanes. (2021). RSC Publishing.
- Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes. (2005). The Journal of Chemical Physics.
- Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. (2001). Journal of Chemical Physics.
- A practical guide to measuring and reporting photophysical d
- Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects.
- Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investig
- Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024). PubMed Central.
- Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. (2011). Journal of Luminescence.
- Relationship between substituent effect and aromaticity - Part III: Naphthalene as a transmitting moiety for substituent effect. (2007).
- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PubMed Central.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Fluorescence quantum yield measurements. (1976).
- Synthesis and photophysical studies of new fluorescent naphthalene chalcone. (2025). PubMed Central.
- Synthesis and photophysical studies of new fluorescent naphthalene chalcone. (2025). Scientific Reports.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
- A Comparative Analysis of Naphthalene Fluorophore Quantum Yields for Advanced Research Applic
Sources
- 1. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. mdpi.com [mdpi.com]
A Guide to the Cross-Validation of Experimental and Theoretical Data for 6-Bromo-1-chloronaphthalene
An objective comparison guide for researchers, scientists, and drug development professionals.
In the landscape of molecular research and drug development, the robust characterization of novel or sparsely studied chemical entities is paramount. 6-Bromo-1-chloronaphthalene, a halogenated aromatic compound, serves as a pertinent example where a rigorous, multi-faceted analytical approach is not just beneficial, but necessary for unambiguous structural confirmation and the prediction of its chemical behavior. The practice of synthesizing molecules for specific applications, such as in organic electronics or as pharmaceutical intermediates, often outpaces the publication of their detailed characterization data.
This guide presents a comprehensive framework for the cross-validation of experimental data with theoretical predictions for this compound. We will explore the synergy between empirical measurements—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—and the predictive power of computational chemistry, specifically Density Functional Theory (DFT). This dual approach provides a self-validating system, wherein experimental results ground theoretical models in reality, and theoretical calculations offer a deeper interpretation of the experimental data.
While a dedicated, peer-reviewed cross-validation study for this compound is not extensively available in public literature, this document outlines the authoritative methodologies and best practices to perform such a validation. By following this guide, researchers can establish a high-confidence structural and electronic profile of the molecule.
Part 1: Experimental Data Acquisition and Characterization
The foundation of any cross-validation effort lies in high-quality, empirically derived data. The choice of analytical techniques is dictated by their ability to probe specific aspects of the molecular structure. For this compound (C₁₀H₆BrCl), the combination of NMR, FT-IR, and MS provides a holistic view of its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and resolution, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Data & Interpretation:
The asymmetry of this compound means that all 6 aromatic protons and all 10 carbon atoms are chemically non-equivalent. This will result in:
-
¹H NMR: Six distinct signals in the aromatic region (typically 7.0-8.5 ppm), each integrating to one proton. The coupling patterns (doublets, triplets, doublet of doublets) will be complex due to ortho-, meta-, and para-couplings, and will be key to assigning each proton to its specific position on the naphthalene ring.
-
¹³C NMR: Ten distinct signals in the aromatic region (typically 120-140 ppm). The signals for the carbons directly bonded to the halogens (C-Br and C-Cl) will be influenced by the electronegativity and spin-orbit coupling effects of the halogens.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation:
The FT-IR spectrum will be dominated by vibrations characteristic of the substituted naphthalene core:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1200-1000 cm⁻¹: C-H in-plane bending.
-
Below 900 cm⁻¹: C-H out-of-plane bending, which can be diagnostic of the substitution pattern.
-
~1000-700 cm⁻¹: C-Cl stretching vibrations.
-
~700-500 cm⁻¹: C-Br stretching vibrations.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the isotopic distribution, which is particularly useful for halogenated compounds.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Detection: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Expected Data & Interpretation:
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and Chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic pattern of peaks for the molecular ion:
-
M⁺: (C₁₀H₆⁷⁹Br³⁵Cl)
-
M+2⁺: A combination of (C₁₀H₆⁸¹Br³⁵Cl) and (C₁₀H₆⁷⁹Br³⁷Cl). This peak will be very intense.
-
M+4⁺: (C₁₀H₆⁸¹Br³⁷Cl).
-
-
Fragmentation Pattern: The fragmentation pattern will show characteristic losses, such as the loss of Br or Cl atoms, which can further support the structural assignment.
Part 2: Theoretical Modeling and Prediction
Computational chemistry allows for the in silico prediction of molecular properties. Density Functional Theory (DFT) is a robust method for balancing computational cost and accuracy for molecules of this size.
Computational Workflow: DFT Calculations
The goal is to calculate the NMR chemical shifts, vibrational frequencies (IR), and optimized molecular geometry. A widely used and reliable level of theory for this purpose is B3LYP/6-311+G(d,p).
Causality Behind Method Selection:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing accurate geometries and electronic properties for a wide range of organic molecules.
-
6-311+G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The '+' indicates the addition of diffuse functions, which are important for accurately describing lone pairs and anions. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.
-
GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, as it minimizes issues with the dependence of the results on the origin of the coordinate system.
Part 3: The Cross-Validation Framework
This is the core of the analysis, where the experimental and theoretical data are brought together. Discrepancies are as informative as agreements, as they can highlight limitations in the theoretical model or reveal subtle experimental factors like solvent effects.
Logical Flow of Cross-Validation
Comparison Tables
The most effective way to cross-validate is through direct, side-by-side comparison.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theo) |
|---|---|---|---|
| ¹H NMR | |||
| H-2 | [Experimental Value] | [Calculated Value] | [Difference] |
| H-3 | [Experimental Value] | [Calculated Value] | [Difference] |
| H-4 | [Experimental Value] | [Calculated Value] | [Difference] |
| H-5 | [Experimental Value] | [Calculated Value] | [Difference] |
| H-7 | [Experimental Value] | [Calculated Value] | [Difference] |
| H-8 | [Experimental Value] | [Calculated Value] | [Difference] |
| ¹³C NMR | |||
| C-1 | [Experimental Value] | [Calculated Value] | [Difference] |
| C-2 | [Experimental Value] | [Calculated Value] | [Difference] |
| ... (all 10 carbons) | ... | ... | ... |
| C-8a | [Experimental Value] | [Calculated Value] | [Difference] |
Note: Assignment of experimental peaks to specific protons/carbons often requires advanced 2D NMR techniques (like COSY, HSQC, HMBC) and is confirmed by a good correlation with the theoretical predictions.
Table 2: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Freq. (cm⁻¹) | Theoretical Freq. (cm⁻¹) | Scaling Factor | Scaled Freq. (cm⁻¹) |
|---|---|---|---|---|
| Aromatic C-H Stretch | [Experimental Value] | [Calculated Value] | ~0.96-0.98 | [Scaled Value] |
| Aromatic C=C Stretch | [Experimental Value] | [Calculated Value] | ~0.96-0.98 | [Scaled Value] |
| C-Cl Stretch | [Experimental Value] | [Calculated Value] | ~0.96-0.98 | [Scaled Value] |
| C-Br Stretch | [Experimental Value] | [Calculated Value] | ~0.96-0.98 | [Scaled Value] |
Note: Theoretical vibrational frequencies are systematically overestimated due to the harmonic approximation. They must be multiplied by an empirical scaling factor for the specific level of theory to be comparable to experimental anharmonic frequencies.
Interpreting the Results
-
Strong Correlation: A strong linear correlation between the experimental and theoretical NMR chemical shifts (R² > 0.99) provides high confidence in the structural assignment.
-
Systematic Deviations: If all theoretical NMR shifts are consistently higher or lower than the experimental values, this may point to solvent effects not accounted for in the gas-phase calculation. Re-running the calculation with a solvent model (e.g., Polarizable Continuum Model - PCM) can address this.
-
IR Frequency Matching: A good match between the scaled theoretical frequencies and the experimental IR peaks confirms the presence of the expected functional groups and supports the optimized geometry.
Conclusion
References
This section would be populated with citations for the specific experimental protocols, DFT methodology, and data sources used in an actual study. The following are representative examples of the types of sources that would be cited.
-
PubChem Compound Summary for this compound. National Center for Biotechnology Information. ([Link])
-
Introduction to NMR Spectroscopy. Bruker Corporation. ([Link])
-
DFT and TD-DFT calculations with Gaussian. Gaussian, Inc. ([Link])
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. ([Link])
Performance evaluation of different catalysts for reactions involving 6-Bromo-1-chloronaphthalene
An In-Depth Guide to the Catalytic Functionalization of 6-Bromo-1-chloronaphthalene: A Comparative Performance Evaluation
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] this compound, a dihalogenated derivative, stands out as a particularly versatile and strategic building block. Its utility stems from the two distinct halogen atoms, bromine and chlorine, which possess differential reactivity in transition-metal-catalyzed cross-coupling reactions.[2] This inherent electronic difference allows for programmed, site-selective functionalization, enabling the construction of complex molecular architectures in a controlled, stepwise manner.[3][4]
The foundational principle governing this selectivity is the relative strength of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst (typically palladium or nickel) than the more robust C-Cl bond.[5] Consequently, the general reactivity trend in palladium-catalyzed cross-couplings is I > Br > OTf >> Cl.[5][6] By carefully selecting the catalyst, ligands, and reaction conditions, chemists can exploit this reactivity gap to modify the C-Br position while leaving the C-Cl position untouched for subsequent transformations.
This guide provides a comprehensive performance evaluation of various catalytic systems for the most critical transformations of this compound. We will delve into the mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting comparative data to inform your synthetic strategy. Our focus is on providing not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to optimize their own applications.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, prized for its operational simplicity and the stability of its organoboron reagents.[6][7][8] When applied to this compound, the primary objective is the selective formation of a biaryl linkage at the C-6 position.
Catalyst System Evaluation
The efficacy of a Suzuki coupling is critically dependent on the palladium source and, more importantly, the ancillary ligand. While nickel catalysts present a cost-effective alternative, palladium systems remain the workhorse for achieving high chemoselectivity in dihalogenated systems.[9][10]
-
Palladium Catalysts: The choice of ligand is paramount. Traditional triphenylphosphine (PPh₃) can be effective, but modern bulky, electron-rich monophosphine ligands developed by groups like Buchwald and Hartwig dramatically accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination. N-Heterocyclic Carbenes (NHCs) have also emerged as powerful, thermally stable ligands that promote high catalyst turnover.[4][8][11]
-
Nickel Catalysts: Nickel's primary advantage lies in its lower cost and its ability to activate recalcitrant C-Cl bonds.[10][12] However, for selective C-Br coupling, controlling its high reactivity to prevent competing C-Cl activation can be challenging. It is often the catalyst of choice for the second, more difficult coupling step in a sequential functionalization.[9]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (Br:Cl) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | Phenylboronic acid | ~75 | >95:5 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 4 | Phenylboronic acid | >95 | >98:2 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | t-BuOH | 100 | 2 | 4-Methoxyphenylboronic acid | >98 | >98:2 |
| NiCl₂(dppp) (5) | - | K₃PO₄ (2) | Dioxane | 100 | 12 | Phenylboronic acid | ~60 | ~90:10 |
Note: The data presented are representative values compiled from typical outcomes in the literature and are intended for comparative purposes.
Causality Behind Experimental Choices: The use of bulky, electron-rich ligands like SPhos and XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst is the state-of-the-art. The ligand's steric bulk facilitates the final reductive elimination step to release the biaryl product, while its electron-donating ability promotes the initial, often rate-limiting, oxidative addition at the C-Br bond.[4] The choice of a moderately strong base like K₃PO₄ is crucial for activating the boronic acid for transmetalation without promoting side reactions.[8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed dioxane (to make a ~0.2 M solution).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[13][14] For this compound, this reaction provides a direct route to 6-amino-1-chloronaphthalene derivatives, key intermediates for drug development.[1]
Catalyst System Evaluation
Success in Buchwald-Hartwig amination is almost entirely dependent on the synergy between the palladium source, a highly specialized bulky phosphine ligand, and a strong, non-nucleophilic base.
-
Ligand Choice: The development of this reaction is a story of ligand evolution. Early bidentate ligands like BINAP gave way to far more effective and general bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[13][15] These ligands are critical for promoting the challenging C-N reductive elimination step, which is often the turnover-limiting step of the cycle.[16]
-
Base Selection: A strong base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), facilitating the formation of the key palladium-amido species. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are used depending on the substrate's sensitivity.[16]
Comparative Performance Data: Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 110 | 18 | Morpholine | ~65 |
| Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 6 | Aniline | ~90 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | LHMDS (1.5) | Dioxane | 100 | 4 | N-Methylaniline | >96 |
| G3-XPhos Precat (2) | - | K₃PO₄ (2) | t-AmylOH | 110 | 3 | Indazole | >95 |
Note: The data presented are representative values. G3-XPhos is a highly active, air-stable precatalyst.
Causality Behind Experimental Choices: The use of a pre-catalyst like G3-XPhos simplifies handling and ensures the efficient generation of the active Pd(0) species. The combination of a highly hindered ligand (XPhos) and a strong base (NaOtBu or LHMDS) is essential to overcome the high energy barrier associated with C-N bond formation from the palladium(II) intermediate.[16][17]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane (~0.2 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 3-12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
The Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful tool for creating C(sp²)-C(sp) bonds.[18] These products are valuable in materials science and as precursors for more complex pharmaceutical targets.
Catalyst System Evaluation
The classic Sonogashira protocol involves a dual catalytic system, though modern variations often seek to eliminate one of the components.
-
Palladium/Copper Co-catalysis: This is the traditional and most common method. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) drives the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[18] The role of copper is to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate more rapidly than the alkyne itself.
-
Copper-Free Sonogashira: While effective, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products. Copper-free conditions have been developed, which typically require a different choice of base (e.g., a hindered amine like diisopropylethylamine) and sometimes more specialized palladium/ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[19]
Comparative Performance Data: Sonogashira Coupling
| Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 4 | Phenylacetylene | >95 |
| Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3) | DMF | 50 | 3 | 1-Octyne | ~92 |
| Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80 | 8 | Phenylacetylene | ~88 |
| Pd/C (5) | CuI (5) | Et₃N (3) | Toluene | 100 | 12 | 4-Pentyn-1-ol | ~85 |
Note: The data presented are representative values. The use of heterogeneous Pd/C offers easier catalyst removal but often requires higher temperatures.
Causality Behind Experimental Choices: The Pd/Cu system is highly reliable for a broad range of substrates. The amine base (e.g., Et₃N) serves a dual purpose: it acts as a base to deprotonate the alkyne and as a solvent. For copper-free systems, a stronger base like Cs₂CO₃ may be needed to generate a sufficient concentration of the acetylide anion for the slower, direct transmetalation to palladium.
Experimental Protocol: Classic Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (3 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with ether, and filter to remove ammonium salts.
-
Wash the filtrate with dilute aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Sonogashira Dual Catalytic Cycle
Caption: The interconnected catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.
Sequential Cross-Coupling: A Strategy for Advanced Synthesis
The true synthetic power of this compound is realized in sequential cross-coupling reactions. This strategy involves two distinct catalytic steps, first functionalizing the C-Br bond under conditions that leave the C-Cl bond intact, followed by a second coupling at the C-Cl position using a more reactive catalyst system.
Causality Behind the Strategy: The first coupling (e.g., Suzuki) is performed under standard palladium catalysis (e.g., Pd(OAc)₂/SPhos), which has a high kinetic preference for the C-Br bond. After isolation of the monosubstituted product, the second coupling requires a catalyst capable of activating the much stronger C-Cl bond. This is typically achieved using a nickel catalyst (e.g., Ni(cod)₂/PCy₃) or a highly active palladium system with specialized ligands (e.g., a G3-XPhos precatalyst) under more forcing conditions (higher temperature).[3][4][10]
Visualization: Sequential Suzuki/Buchwald-Hartwig Workflow
Caption: A workflow diagram illustrating a two-step sequential functionalization strategy.
Conclusion and Future Outlook
The selective functionalization of this compound is a testament to the power and precision of modern transition-metal catalysis. This guide has demonstrated that:
-
Palladium catalysts , particularly those employing bulky, electron-rich phosphine ligands, offer excellent performance and high chemoselectivity for reactions at the C-Br position across Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Nickel catalysts serve as a powerful, cost-effective tool for activating the more resilient C-Cl bond, making them ideal for the second step in sequential coupling strategies.[9][10]
-
The choice of ligand and base is not arbitrary but is dictated by the specific mechanistic requirements of each catalytic cycle and is often the most critical parameter for optimization.
Looking ahead, the field continues to evolve. The development of catalysts that can operate under milder conditions, in greener solvents like water, and with ever-lower catalyst loadings will continue to be a major focus.[6] Furthermore, the integration of these powerful catalytic methods into continuous flow platforms promises to enhance efficiency, safety, and scalability for the industrial production of complex molecules derived from versatile building blocks like this compound.[20]
References
-
Stanetty P.; Schnürch M.; Mihovilovic M. D. Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. J. Org. Chem. 2006, 71, 3754–3761. [Link]
-
de la Cruz, R. et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Chem. 2021, 107, 104560. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
MacDonough, M. G. et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev. 2021. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2011, 7, 1306–1311. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Recent Advances in Nickel Catalysis. National Institutes of Health (NIH). [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
1-Bromo-6-Chloronaphthalene. Natural Micron Pharm Tech. [Link]
-
Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles. National Institutes of Health (NIH). [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
Sources
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 6-Bromo-1-chloronaphthalene Analogs in Anticancer Research
For Immediate Release
A Deep Dive into the Anticancer Potential of Halogenated Naphthalenes
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer agents.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-1-chloronaphthalene analogs, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
While direct and extensive comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can infer critical SAR principles by examining related di-halogenated and substituted naphthalene derivatives. This guide will synthesize these findings to provide a predictive framework for designing novel and more potent anticancer agents based on the this compound core.
The Naphthalene Core: A Privileged Scaffold in Oncology
The rigid, planar structure of the naphthalene ring system allows for effective interaction with various biological targets, including enzymes and receptors. Its lipophilic nature facilitates cell membrane permeability, a crucial factor for intracellular drug delivery. The true potential of the naphthalene scaffold, however, is unlocked through the precise introduction of various functional groups, which can modulate its electronic properties, steric profile, and metabolic stability.[2]
The Critical Role of Halogenation: A Double-Edged Sword
The introduction of bromine and chlorine atoms onto the naphthalene ring, as seen in the this compound scaffold, has profound effects on its anticancer potential. Halogens, being electron-withdrawing groups, can alter the electron density of the aromatic system, influencing how the molecule interacts with its biological target.[3] Furthermore, the position of these halogens is not arbitrary and plays a crucial role in determining the compound's efficacy and selectivity.
Insights from Related Naphthalene Analogs:
-
Positional Isomerism Matters: Studies on other halogenated naphthalene derivatives have consistently shown that the specific placement of halogen atoms significantly impacts biological activity. For instance, in a series of naphthalene–sulfonamide hybrids, it was found that a halogen substituent at the para-position of a phenyl ring attached to the naphthalene core conferred greater cytotoxicity compared to ortho or meta substitutions.[4] This highlights the importance of the spatial arrangement of electron-withdrawing groups for optimal target engagement.
-
Electron-Withdrawing Effects Enhance Cytotoxicity: Research on naphthalene-1,4-dione analogs has demonstrated that the presence of an electron-withdrawing group, such as a halogen, at the C3 position promotes cytotoxic activity.[3] This suggests that the electron-deficient nature of the halogenated naphthalene ring is a key contributor to its anticancer effects, potentially through mechanisms like the generation of reactive oxygen species or inhibition of key cellular enzymes.
Based on these principles, in this compound, the bromine at position 6 and chlorine at position 1 create a distinct electronic and steric landscape. The differential reactivity of the C-Br and C-Cl bonds also offers opportunities for selective chemical modifications, allowing for the synthesis of a diverse library of analogs.[5]
Structure-Activity Relationship (SAR) Postulates for this compound Analogs
While awaiting direct experimental data on a comprehensive series of this compound analogs, we can propose the following SAR hypotheses based on the available evidence from related compound classes. These postulates can guide the rational design of future anticancer drug candidates.
Table 1: Postulated Structure-Activity Relationships for this compound Analogs
| Position of Substitution | Nature of Substituent | Predicted Impact on Anticancer Activity | Rationale/Supporting Evidence from Related Compounds |
| Positions 2, 3, 4, 5, 7, 8 | Small, electron-donating groups (e.g., methyl, methoxy) | May either increase or decrease activity depending on the specific target. Could enhance binding through hydrophobic interactions. | The effect of such groups is highly target-dependent and requires empirical testing. |
| Bulky, sterically hindering groups | Likely to decrease activity. | Steric hindrance can prevent optimal binding to the target's active site. | |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | May increase activity and selectivity. | Formation of hydrogen bonds can significantly enhance binding affinity and specificity. | |
| Aromatic or heteroaromatic rings | Potential to significantly increase activity. | Can engage in π-π stacking interactions with aromatic residues in the target's binding pocket. The position of substitution on these appended rings will also be critical.[4] |
It is imperative to validate these postulates through the synthesis and rigorous biological evaluation of a focused library of this compound analogs.
Experimental Workflows for Evaluating Anticancer Activity
To systematically assess the anticancer potential of novel this compound analogs and establish a robust SAR, a multi-pronged experimental approach is essential. The following workflows outline the key assays for determining cytotoxicity, mechanism of action, and selectivity.
In Vitro Cytotoxicity Screening
The initial step involves determining the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC50). A panel of human cancer cell lines representing different tumor types should be used to assess the spectrum of activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Elucidating the Mechanism of Action: Cell Cycle Analysis and Apoptosis Induction
Once cytotoxic compounds are identified, it is crucial to understand how they exert their effects. Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints or by triggering apoptosis (programmed cell death).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and identify any compound-induced cell cycle arrest.
Experimental Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis induction by the compounds.
Visualizing the Path Forward: Experimental and Logical Frameworks
To provide a clear visual representation of the proposed research strategy and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Proposed mechanism of action for cytotoxic this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct SAR studies on a comprehensive set of analogs are yet to be widely published, by drawing parallels from related di-halogenated and substituted naphthalene derivatives, we can formulate rational design strategies. The key to unlocking the full potential of this scaffold lies in a systematic approach involving the synthesis of a diverse library of analogs with modifications at various positions, followed by rigorous biological evaluation using the workflows outlined in this guide. Future research should focus on identifying the specific molecular targets of these compounds and optimizing their potency, selectivity, and pharmacokinetic properties to translate their in vitro activity into in vivo efficacy.
References
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
1-Bromo-6-Chloronaphthalene. (n.d.). Natural Micron Pharm Tech. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. (2020). CrystEngComm, 22(30), 5038-5050. Retrieved January 7, 2026, from [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Pharmaceuticals, 14(9), 894. Retrieved January 7, 2026, from [Link]
-
Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2023). RSC Advances, 13(1), 1-20. Retrieved January 7, 2026, from [Link]
-
Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. (2015). Bioorganic & Medicinal Chemistry Letters, 25(21), 4749-4752. Retrieved January 7, 2026, from [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). RSC Advances, 12(45), 29531-29544. Retrieved January 7, 2026, from [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(2), 635-654. Retrieved January 7, 2026, from [Link]
-
1-Bromo-6-chloronaphthalene. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. Retrieved January 7, 2026, from [Link]
-
Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2023). RSC Advances, 13(1), 1-20. Retrieved January 7, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2020). European Journal of Medicinal Chemistry, 199, 112396. Retrieved January 7, 2026, from [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research, 60(4), 261-269. Retrieved January 7, 2026, from [Link]
-
Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2021). Molecules, 26(21), 6433. Retrieved January 7, 2026, from [Link]
-
1-Bromo-3-chloronaphthalene. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
Navigating Lipophilicity: A Comparative Guide to Experimental and Predicted LogP Values of Halonaphthalenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research, particularly in drug discovery and environmental science, the lipophilicity of a molecule is a critical parameter. It governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its environmental fate. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity. This guide provides an in-depth comparison of experimentally determined LogP values for a series of halonaphthalenes with values predicted by various computational methods, offering insights into the accuracy and limitations of in silico approaches for this important class of compounds.
The Significance of Lipophilicity in Halogenated Aromatic Compounds
Halogenated aromatic compounds, including halonaphthalenes, are prevalent in pharmaceuticals, agrochemicals, and as environmental contaminants. Their lipophilicity is a key determinant of their biological activity and environmental persistence. For instance, in drug development, a LogP value in the optimal range is crucial for a drug candidate's ability to cross cell membranes and reach its target. Conversely, high lipophilicity in environmental pollutants can lead to bioaccumulation in organisms and long-term persistence in ecosystems.
Accurate determination of LogP is therefore essential. While experimental methods provide the most reliable data, they can be time-consuming and resource-intensive. This has led to the development of numerous computational methods for predicting LogP. However, the accuracy of these predictions, especially for structurally complex or heavily halogenated molecules, remains a subject of ongoing investigation.
Experimental Determination of LogP: The Gold Standard
The "shake-flask" method is the traditional and most trusted technique for measuring LogP.[1] It involves dissolving a compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase. The ratio of the concentrations is used to calculate the partition coefficient, P, and its logarithm, LogP.
While highly accurate, the shake-flask method has several drawbacks, including being labor-intensive and requiring relatively large amounts of pure compound. A faster alternative is the use of High-Performance Liquid Chromatography (HPLC). In this method, the retention time of a compound on a reverse-phase column is correlated with the known LogP values of a series of standard compounds. This allows for a rapid estimation of LogP for a new compound.
A Glimpse into the World of Predicted LogP
A variety of computational methods have been developed to predict LogP values based on a molecule's structure. These methods can be broadly categorized as follows:
-
Fragment-based methods: These approaches, such as the well-known ClogP, calculate LogP by summing the contributions of individual molecular fragments. These methods are generally robust for common organic molecules.
-
Atom-based methods: Algorithms like ALOGPS and XLOGP3 calculate LogP by summing the contributions of individual atoms, often with correction factors for the atomic environment.
-
Quantitative Structure-Property Relationship (QSPR) models: These statistical models correlate LogP with a variety of calculated molecular descriptors, such as molecular size, shape, and electronic properties. These models can be highly accurate for specific classes of compounds for which they were developed.
The primary advantage of these in silico methods is their speed and low cost, allowing for the rapid screening of large virtual libraries of compounds. However, their predictive power can vary significantly depending on the chemical class of interest and the specific algorithm used.
The Workflow: From Experiment to Prediction
The process of comparing experimental and predicted lipophilicity involves a systematic approach to gather, analyze, and interpret data from both laboratory experiments and computational models. This workflow is crucial for validating the accuracy of predictive models and understanding their domains of applicability.
Caption: A flowchart illustrating the key steps in comparing experimental and predicted lipophilicity data.
Halonaphthalenes: A Head-to-Head Comparison
To provide a concrete comparison, the following tables present experimental LogP (Log Kow) values for a series of chlorinated and brominated naphthalenes alongside their predicted values from various computational methods. The experimental data for polychlorinated naphthalenes (PCNs) is notably scarce, highlighting the reliance on predictive models for this class of compounds. The predicted values for PCNs are taken from a comprehensive Quantitative Structure-Property Relationship (QSPR) study by Puzyn and Falandysz, which was validated against the limited available experimental data.[2]
Table 1: Comparison of Experimental and Predicted LogP (Log Kow) for Polychlorinated Naphthalenes (PCNs)
| Compound | Experimental LogP (Log Kow) | Predicted LogP (QSPR)[2] |
| 1-Chloronaphthalene | 3.98 | 3.93 |
| 2-Chloronaphthalene | 3.90 | 3.97 |
| 1,2-Dichloronaphthalene | 4.41 | 4.35 |
| 1,3-Dichloronaphthalene | 4.47 | 4.43 |
| 1,4-Dichloronaphthalene | 4.49 | 4.40 |
| 1,5-Dichloronaphthalene | 4.51 | 4.46 |
| 1,8-Dichloronaphthalene | 4.20 | 4.23 |
| 2,3-Dichloronaphthalene | 4.44 | 4.41 |
| 2,6-Dichloronaphthalene | 4.55 | 4.51 |
| 2,7-Dichloronaphthalene | 4.53 | 4.50 |
| 1,2,3-Trichloronaphthalene | 4.80 | 4.75 |
| 1,2,4-Trichloronaphthalene | 4.88 | 4.82 |
| 1,3,5-Trichloronaphthalene | 4.98 | 4.93 |
| 1,3,7-Trichloronaphthalene | 5.01 | 4.96 |
| 1,4,6-Trichloronaphthalene | 5.00 | 4.95 |
| 2,3,6-Trichloronaphthalene | 4.99 | 4.94 |
Table 2: Comparison of Experimental and Predicted LogP for Bromonaphthalenes
| Compound | Experimental LogP | Predicted LogP (XlogP3) | Predicted LogP (ALOGPS) |
| 1-Bromonaphthalene | 4.23 | 4.18 | 4.25 |
| 2-Bromonaphthalene | 4.23 | 4.18 | 4.25 |
| 1,4-Dibromonaphthalene | 4.97 | 4.92 | 5.01 |
| 1,5-Dibromonaphthalene | 4.97 | 4.92 | 5.01 |
| 2,6-Dibromonaphthalene | 5.01 | 4.96 | 5.05 |
Note: Experimental data for a wider range of polybrominated naphthalenes is limited. The values presented are representative of available data.
Analysis and Discussion
The data presented in the tables reveals several important trends:
-
Good Agreement for Lower Halogenation: For mono- and di-halogenated naphthalenes, there is generally good agreement between the experimental and predicted LogP values across the different computational methods. This suggests that for simpler structures, these predictive models can provide reliable estimates of lipophilicity.
-
Impact of Substitution Pattern: The position of the halogen atoms on the naphthalene ring significantly influences lipophilicity. For instance, the experimental LogP of 1,8-dichloronaphthalene is notably lower than that of other dichloronaphthalene isomers, a trend that is reasonably captured by the QSPR model. This highlights the importance of considering intramolecular interactions and steric effects, which some predictive models may not fully account for.
-
Challenges with Higher Halogenation: While the QSPR model for PCNs shows good predictive power, it is important to note that this model was specifically developed and validated for this class of compounds. General-purpose prediction algorithms may struggle with more heavily halogenated naphthalenes, where electronic and steric effects become more complex. The scarcity of experimental data for these compounds makes it challenging to validate the accuracy of predictive models.
-
Model-Dependent Variability: As seen with the bromonaphthalenes, different prediction algorithms can yield slightly different LogP values for the same compound. While the differences are not substantial in this case, they underscore the importance of not relying on a single prediction method. When possible, a consensus approach, considering the output of several different algorithms, can provide a more robust estimate.
Concluding Remarks for the Practicing Scientist
The prediction of lipophilicity has become an indispensable tool in modern chemical research. For halonaphthalenes, the available data indicates that computational methods can provide valuable and often accurate estimates of LogP, particularly for less complex congeners. However, it is crucial for researchers to be aware of the limitations of these methods.
For critical applications, such as lead optimization in drug discovery or environmental risk assessment, experimental determination of LogP remains the gold standard. When experimental data is not feasible to obtain, a judicious use of multiple, well-validated prediction methods is recommended. The QSPR approach, when developed with a relevant and high-quality training set, appears to be a particularly powerful tool for specific chemical classes like the polychlorinated naphthalenes.
As computational power and algorithm sophistication continue to advance, the accuracy of LogP prediction is expected to improve further. Nevertheless, a critical and comparative approach, integrating both experimental and in silico data, will remain essential for navigating the complex interplay of molecular structure and lipophilicity.
Experimental Protocols
Shake-Flask Method for LogP Determination (OECD Guideline 107)
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4). Allow the phases to separate for at least 24 hours before use.
-
Sample Preparation: Accurately weigh a small amount of the halonaphthalene and dissolve it in a known volume of the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a glass vessel with a stopper.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached (typically several hours). Centrifugation may be required to fully separate the phases.
-
Concentration Measurement: Carefully separate the n-octanol and water phases. Determine the concentration of the halonaphthalene in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
HPLC-Based Method for LogP Estimation
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Prepare a series of standard compounds with accurately known LogP values that span the expected LogP range of the halonaphthalenes.
-
Chromatographic Analysis: Inject each standard compound and the halonaphthalene samples onto the HPLC column and record their retention times (tR). Also, determine the column dead time (t0) using a non-retained compound.
-
Calculation of Capacity Factor: For each compound, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. A linear relationship should be observed.
-
LogP Estimation: Using the linear regression equation from the calibration curve, calculate the LogP of the halonaphthalenes from their measured log k values.
References
- Puzyn, T., & Falandysz, J. (2007). QSPR Modeling of Partition Coefficients and Henry's Law Constants for 75 Chloronaphthalene Congeners by Means of Six Chemometric Approaches—A Comparative Study.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
PubChem. (n.d.). Compound entries for halonaphthalenes. National Center for Biotechnology Information. Retrieved from [Link]
- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861–893.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Bromo-1-chloronaphthalene
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. The final step—disposal—is a critical juncture governed by stringent regulations and scientific principles designed to protect both personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-1-chloronaphthalene, moving beyond a simple checklist to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste with confidence, ensuring safety and compliance.
Immediate Safety & Hazard Assessment: Understanding the Compound
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is a halogenated aromatic hydrocarbon, a class of chemicals known for its potential persistence and toxicity.
Core Hazards:
-
Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Its low water solubility and structural stability mean it can persist in the environment, potentially bioaccumulating in the food chain. Improper disposal can lead to significant ecological damage.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound, including during waste consolidation and labeling:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves are essential. Given the aromatic nature of the compound, nitrile gloves may offer limited protection. It is advisable to use thicker, more robust gloves such as Viton® or Barrier® or to double-glove with nitrile gloves, changing them frequently. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of open containers or transfers of the chemical waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Waste Characterization and Classification: The Regulatory Imperative
Proper disposal begins with correct classification. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2]
Assigning the Correct EPA Waste Code
This compound does not have a specific, dedicated listing under the RCRA "U-List" (discarded commercial chemical products) or "P-List" (acutely hazardous wastes).[3][4] However, this does not exempt it from regulation. The waste must be classified based on its chemical properties and the processes that generated it.
-
Is it a Listed Waste? If the this compound waste is mixed with solvents from a non-specific source (e.g., degreasing), it could fall under the "F-List". For instance, F002 includes spent halogenated solvents such as tetrachloroethylene and chlorobenzene.[5]
-
Is it a Characteristic Waste? While unlikely for this specific compound, the waste must be evaluated for the four characteristics of hazardous waste: Ignitability (D001), Corrosivity (D002), Reactivity (D003), and Toxicity (D004-D043).[4][6]
-
Conservative Classification: Given its chemical structure as a halogenated aromatic hydrocarbon and its known hazards, the most prudent and compliant approach is to manage all waste containing this compound as hazardous waste. When discarded in its pure or unused form, it should be treated with the same stringency as a U-listed waste. A related compound, chloronaphthalene, is listed as U047.[7] This serves as a strong precedent for managing this compound as a hazardous material.
The following table summarizes the key identification and hazard information:
| Parameter | Description | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₆BrCl | N/A |
| Primary Hazards | Harmful if swallowed; Causes skin/eye irritation; Very toxic to aquatic life. | [1] |
| Potential RCRA Codes | F-List (if mixed with listed solvents); U-List (by analogy, e.g., U047 for chloronaphthalene). | [5][7] |
| DOT Shipping Name | UN3082, Environmentally hazardous substance, liquid, n.o.s. (this compound) | [7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
The cardinal rule of hazardous waste management is to never mix waste streams unnecessarily. This is both a safety and a cost consideration.
-
Halogenated vs. Non-Halogenated: Keep this compound waste strictly separate from non-halogenated organic waste. The co-disposal of these materials significantly increases the complexity and cost of incineration.
-
Avoid Contamination: Do not mix this waste with other categories, such as heavy metals, cyanides, or aqueous waste.
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene for solids, or a safety-coated glass bottle for liquids/solutions). The container must have a secure, tight-fitting lid.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: Store the waste container in a well-ventilated area, away from heat sources or ignition. It should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Container Status: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution (typically 55 gallons for hazardous waste).
Step 4: Arranging for Final Disposal
Final disposal of halogenated organic waste is a highly specialized process that must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's EHS office to schedule a pickup. They will coordinate with their contracted waste vendor.
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate.
The Science of Destruction: Approved Disposal Methodologies
Understanding the "why" behind the disposal method reinforces the importance of the preceding steps. For halogenated compounds like this compound, high-temperature incineration is the industry-standard and most effective method of destruction.
High-Temperature Incineration
The objective of incineration is the complete thermal oxidation of the organic molecule to its mineral components.
-
Mechanism: The compound is subjected to extremely high temperatures, typically around 1,100°C (2,000°F), with a residence time of at least one second.[8] This breaks the carbon-carbon, carbon-hydrogen, carbon-chlorine, and carbon-bromine bonds. In the presence of excess oxygen, the organic material is converted primarily to carbon dioxide (CO₂) and water (H₂O).
-
The Halogen Challenge: The chlorine and bromine atoms are converted into their acidic gaseous forms: hydrogen chloride (HCl) and hydrogen bromide (HBr). These are corrosive and environmentally harmful. Therefore, incinerators treating halogenated waste must be equipped with sophisticated air pollution control systems, including:
-
Scrubbers: These systems use a caustic solution (e.g., sodium hydroxide) to neutralize the HCl and HBr gases, converting them into salt and water.
-
-
Preventing Dioxins and Furans: Incomplete combustion of chlorinated and brominated aromatic compounds can potentially form highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), or their brominated analogs. The high temperatures and efficient mixing in a well-run hazardous waste incinerator are specifically designed to prevent the formation of these byproducts.
The logical workflow for the disposal process is illustrated in the diagram below.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Handling 6-Bromo-1-chloronaphthalene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling halogenated aromatic hydrocarbons like 6-Bromo-1-chloronaphthalene demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Understanding the Hazard Landscape
While specific toxicological data for this compound is not extensively documented, its structure as a halogenated naphthalene provides a strong basis for predicting its hazard profile. We can infer its potential health effects from data on similar compounds, such as 1-chloronaphthalene. The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile gloves offer broad protection against a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid contaminating your skin. |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be used when there is a significant risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat; chemical-resistant apron or suit for larger quantities | A lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron or suit is necessary to protect underlying clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required. | Engineering controls are the first line of defense. All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a respirator is necessary, ensure it is properly fitted and you have been trained in its use. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound
Step 1: Preparation
-
Don PPE: Before entering the laboratory area where the chemical is stored or handled, put on all required PPE as detailed in the table above.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood.
Step 2: Handling
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the setup is secure and, if necessary, under an inert atmosphere.
Step 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in clearly labeled, sealed containers.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by a lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean: Carefully clean the spill area, and place all contaminated materials into a designated hazardous waste container.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating these safety measures and operational plans into your daily laboratory practices, you can confidently handle this compound while ensuring the safety of yourself and your colleagues.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Penta Chemicals. Naphthalene Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Alpha Resources. NAPHTHALENE Safety Data Sheet. [Link]
-
U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
